molecular formula C11H23NO3 B1232614 Insect Repellent M 3535 CAS No. 95328-09-9

Insect Repellent M 3535

Katalognummer: B1232614
CAS-Nummer: 95328-09-9
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: RGVCOYRFWYWFBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Insect Repellent M 3535, also known as this compound, is a useful research compound. Its molecular formula is C11H23NO3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

95328-09-9

Molekularformel

C11H23NO3

Molekulargewicht

217.31 g/mol

IUPAC-Name

acetamide;ethyl heptanoate

InChI

InChI=1S/C9H18O2.C2H5NO/c1-3-5-6-7-8-9(10)11-4-2;1-2(3)4/h3-8H2,1-2H3;1H3,(H2,3,4)

InChI-Schlüssel

RGVCOYRFWYWFBG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)OCC.CC(=O)N

Andere CAS-Nummern

95328-09-9

Synonyme

3-(N-n-butyl)-N-acetylaminopropionic acid ethyl ester
EBAAP
insect repellent M 3535
insect repellent Merck 3535
M-3535
Repellent 3535

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethyl Butylacetylaminopropionate (IR3535)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl butylacetylaminopropionate, commonly known as IR3535, is a widely utilized synthetic insect repellent. While its efficacy is well-documented, a comprehensive understanding of its mechanism of action is crucial for the development of next-generation repellents and for optimizing its use in public health. This technical guide provides an in-depth exploration of the current scientific understanding of IR3535's mode of action, with a focus on its molecular targets and the downstream physiological effects in insects. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the pertinent signaling pathways and experimental workflows.

Primary Mechanism of Action: Olfactory and Gustatory System Modulation

The primary mechanism through which IR3535 exerts its repellent effect is by interfering with the insect's sensory systems, primarily the olfactory (smell) and gustatory (taste) systems.[1] It is believed to disrupt the ability of insects to detect chemical attractants, such as carbon dioxide and lactic acid, emanating from a host.[2] This non-toxic mode of action repels insects rather than killing them, making it a valuable tool in integrated pest management strategies.[2]

Interaction with Olfactory Receptors

IR3535 is proposed to interact with and modulate the activity of insect olfactory receptors (ORs) and ionotropic receptors (IRs), which are crucial for detecting volatile chemical cues.[2] This interaction can manifest as either agonism (activation) or antagonism (inhibition) of these receptors, ultimately leading to a disruption of the normal olfactory signaling cascade and preventing the insect from locating a host.[1] The repellent effect of IR3535 occurs at a distance, indicating a clear interaction with olfactory sensilla.[1]

Role of Gustatory Receptors

In addition to its effects on olfaction, there is evidence to suggest that IR3535 also interacts with gustatory receptors. Studies have indicated that bitter-sensing gustatory receptor neurons are essential for the detection of IR3535.[3][4] This suggests that direct contact with IR3535 on the insect's gustatory sensilla can also contribute to its repellent properties.

A Novel Secondary Mechanism: Modulation of Muscarinic Acetylcholine (B1216132) Receptors

Recent research has unveiled a more complex and nuanced mechanism of action for IR3535, involving the insect's central nervous system. Specifically, low concentrations of IR3535 have been shown to act on M1-muscarinic acetylcholine receptors (mAChRs) in insect neurosecretory cells.[3][4][5][6]

This interaction triggers a cascade of intracellular events, including an increase in intracellular calcium concentration.[3][4][5][6] This elevation in intracellular calcium, in turn, increases the sensitivity of nicotinic acetylcholine receptors to neonicotinoid insecticides like thiacloprid.[5][6] This synergistic interaction suggests that IR3535, in addition to its repellent properties, could be used as a synergistic agent to enhance the efficacy of certain insecticides.[5][7]

Signaling Pathway of IR3535 via M1-Muscarinic Acetylcholine Receptor

At low concentrations (e.g., 10 nM), IR3535 is proposed to activate the orthosteric site of the M1-mAChR. This leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits.[5] The released Gβγ subunits then inhibit background potassium channels, causing membrane depolarization. This depolarization activates voltage-gated calcium channels, leading to an influx of extracellular calcium and a subsequent rise in intracellular calcium concentration.[5]

At higher concentrations, IR3535 may also interact with an allosteric site on the M1-mAChR, further modulating the receptor's activity.[5]

Quantitative Efficacy Data

The efficacy of IR3535 has been quantified in numerous laboratory and field studies against a variety of insect vectors. The following tables summarize key quantitative data from these studies.

Mosquito SpeciesIR3535 ConcentrationMean Protection Time (hours)Reference
Aedes aegypti20%9.8[8]
Culex quinquefasciatus20%13.7[8]
Anopheles dirus20%3.8[8]
Anopheles gambiae s.l.20%>9 (92% protection)[9]
Various Mosquitoes (Field)20%7.1 - 10.3[10]
Tick SpeciesIR3535 ConcentrationMean Protection Time (hours)Reference
Blacklegged Ticks10% (lotion)9.1 - 12.2[10]
Blacklegged Ticks20% (spray)9.1 - 12.2[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of IR3535.

Arm-in-Cage Assay for Repellency Evaluation

This behavioral assay is a standard method for evaluating the efficacy of topical insect repellents.

Objective: To determine the complete protection time of an IR3535 formulation against biting insects.

Materials:

  • Test insects (e.g., Aedes aegypti mosquitoes), 5-10 days old, starved for 12-18 hours.

  • Testing cage (e.g., 30x30x30 cm).

  • Human volunteers.

  • IR3535 formulation and control (e.g., ethanol).

  • Micropipette or syringe for application.

  • Timer.

Procedure:

  • A defined number of female mosquitoes (e.g., 200) are placed in the testing cage.

  • A volunteer's forearm is marked with a defined area (e.g., 30 cm²).

  • A specific volume of the IR3535 formulation (e.g., 0.1 mL of a 20% solution) is applied evenly to the marked area.[8] The other arm serves as a control and is treated with the solvent (e.g., ethanol).

  • The treated forearm is exposed inside the cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

  • The number of mosquito landings and probes (attempted bites) is recorded during each exposure period.

  • The "complete protection time" is defined as the time from application until the first confirmed bite.

  • The experiment is replicated with multiple volunteers and on different days to ensure statistical validity.

Single-Sensillum Recording for Olfactory Neuron Response

This electrophysiological technique allows for the direct measurement of the response of individual olfactory sensory neurons to volatile compounds.

Objective: To determine if and how IR3535 activates or inhibits specific olfactory neurons in an insect's antenna.

Materials:

  • Live insect (e.g., mosquito or fly).

  • Dissecting microscope.

  • Micromanipulators.

  • Glass capillaries for electrodes.

  • Electrode puller.

  • Amplifier and data acquisition system.

  • Reference electrode (e.g., silver wire).

  • Recording electrode filled with sensillum lymph ringer.

  • Odor delivery system (olfactometer).

  • IR3535 solution of known concentration.

Procedure:

  • The insect is immobilized, for instance by mounting it on a slide or in a pipette tip, with the antenna exposed and stabilized.

  • A reference electrode is inserted into the insect's eye or another part of the body to complete the electrical circuit.

  • Under high magnification, a sharp recording electrode is carefully inserted through the cuticle at the base of a single olfactory sensillum to make contact with the sensory neurons within.

  • A continuous stream of purified air is passed over the antenna via the olfactometer.

  • Pulses of air containing a known concentration of IR3535 are introduced into the airstream.

  • The electrical activity (action potentials) of the neuron(s) within the sensillum is recorded before, during, and after the odor stimulus.

  • The change in the firing rate of the neuron in response to IR3535 is analyzed to determine if the compound is excitatory, inhibitory, or has no effect.

Calcium Imaging of Insect Neurosecretory Cells

This technique allows for the visualization of changes in intracellular calcium concentration in response to a stimulus.

Objective: To measure the change in intracellular calcium levels in insect neurosecretory cells upon exposure to IR3535.

Materials:

  • Isolated insect neurosecretory cells (e.g., from the dorsal unpaired median (DUM) neurons of the cockroach).[11]

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM).[11]

  • Confocal or fluorescence microscope with an appropriate imaging system.

  • Perfusion system for solution exchange.

  • Physiological saline solution.

  • IR3535 solutions of varying concentrations.

Procedure:

  • Neurosecretory cells are isolated from the insect's central nervous system and plated on a coverslip.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a solution containing the dye.

  • The coverslip with the loaded cells is mounted on the microscope stage and continuously perfused with physiological saline.

  • The baseline fluorescence of the cells is recorded.

  • The perfusion solution is switched to one containing a specific concentration of IR3535.

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

  • The process is repeated with different concentrations of IR3535 and with appropriate controls (e.g., antagonists of the M1-muscarinic receptor) to confirm the signaling pathway.[11]

Visualizations

Signaling Pathways

IR3535_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IR3535 IR3535 (Low Conc.) M1_mAChR M1-Muscarinic Acetylcholine Receptor IR3535->M1_mAChR Binds to orthosteric site G_protein G Protein (αβγ) M1_mAChR->G_protein Activates G_beta_gamma Gβγ Subunit G_protein->G_beta_gamma K_channel Background K+ Channel (Open) Depolarization Membrane Depolarization K_channel->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel (Closed) Ca_influx Ca2+ Influx Ca_channel->Ca_influx G_beta_gamma->K_channel Inhibits Depolarization->Ca_channel Activates Intra_Ca Increased Intracellular [Ca2+] Ca_influx->Intra_Ca

Caption: Proposed signaling pathway of IR3535 in insect neurosecretory cells.

Experimental Workflow

Experimental_Workflow cluster_behavioral Behavioral Analysis cluster_electrophysiology Electrophysiological Analysis cluster_cellular Cellular & Molecular Analysis cluster_synthesis Synthesis of Findings Arm_in_cage Arm-in-Cage Assay Repellency_data Quantitative Repellency Data (Protection Time) Arm_in_cage->Repellency_data Mechanism Elucidation of Mechanism of Action Repellency_data->Mechanism SSR Single-Sensillum Recording Neuron_response Olfactory Neuron Response Profile SSR->Neuron_response Neuron_response->Mechanism Ca_imaging Calcium Imaging Ca_data Intracellular [Ca2+] Changes Ca_imaging->Ca_data Ca_data->Mechanism Docking Molecular Docking Binding_data Receptor-Ligand Interaction Model Docking->Binding_data Binding_data->Mechanism

Caption: Workflow for investigating the mechanism of action of IR3535.

Conclusion

The mechanism of action of Ethyl butylacetylaminopropionate is multifaceted, involving both peripheral sensory disruption and modulation of the central nervous system. While the primary mode of action is the interference with olfactory and gustatory receptor function, the discovery of its interaction with M1-muscarinic acetylcholine receptors opens new avenues for research and development. A thorough understanding of these mechanisms is paramount for designing more effective and targeted insect repellents and for developing novel vector control strategies that may include synergistic combinations of repellents and insecticides. This guide provides a foundational understanding for researchers and professionals working towards these goals.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Insect Repellent 3535 (Ethyl Butylacetylaminopropionate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insect Repellent 3535 (IR3535®), chemically known as Ethyl Butylacetylaminopropionate, is a widely utilized synthetic insect repellent with a favorable safety profile. Developed by Merck KGaA and inspired by the naturally occurring amino acid β-alanine, it offers broad-spectrum protection against a variety of biting insects. This technical guide provides a comprehensive overview of the synthesis and chemical properties of IR3535, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Detailed experimental protocols for its synthesis and analysis are provided, alongside a thorough compilation of its physicochemical properties. Furthermore, this guide elucidates the molecular mechanism of action through a detailed signaling pathway diagram, offering insights into its repellent activity at the cellular level.

Introduction

Insect-borne diseases represent a significant global health challenge. Personal protective measures, such as the use of insect repellents, are a cornerstone of disease prevention. Insect Repellent 3535, with the International Nomenclature of Cosmetic Ingredients (INCI) name Ethyl Butylacetylaminopropionate, is a synthetic repellent that has gained prominence due to its efficacy and excellent safety profile.[1] It is a biopesticide, structurally derived from the amino acid β-alanine.[1] This guide delves into the core technical aspects of IR3535, covering its synthesis, chemical characteristics, and the current understanding of its mode of action.

Synthesis of Insect Repellent 3535

The synthesis of Ethyl Butylacetylaminopropionate can be achieved through multiple synthetic routes. The most common and industrially relevant methods are detailed below.

Synthesis via Michael Addition and Subsequent N-Acetylation

This widely used two-step synthesis involves the initial formation of an intermediate, ethyl 3-(butylamino)propanoate, through a Michael addition reaction, followed by N-acetylation to yield the final product.

Synthesis_Route_1 n-Butylamine n-Butylamine Intermediate Ethyl 3-(butylamino)propanoate n-Butylamine->Intermediate Michael Addition Ethyl Acrylate (B77674) Ethyl Acrylate Ethyl Acrylate->Intermediate IR3535 Ethyl Butylacetylaminopropionate (Insect Repellent 3535) Intermediate->IR3535 N-Acetylation Acetic Anhydride (B1165640) Acetic Anhydride Acetic Anhydride->IR3535

Synthesis of IR3535 via Michael Addition and N-Acetylation.

Step 1: Synthesis of Ethyl 3-(butylamino)propanoate

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, charge n-butylamine.

  • Michael Addition: Heat the n-butylamine to reflux. Under stirring, add ethyl acrylate dropwise to the refluxing n-butylamine.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at reflux for 3-4 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up and Purification: Upon completion of the reaction, remove the excess n-butylamine using a rotary evaporator. The resulting crude product, ethyl 3-(butylamino)propanoate, is then purified by vacuum distillation.

Step 2: Synthesis of Ethyl Butylacetylaminopropionate (IR3535)

  • Reaction Setup: In a reaction vessel, charge the purified ethyl 3-(butylamino)propanoate from Step 1.

  • N-Acetylation: While maintaining the internal temperature between 80-90°C and under constant stirring, add acetic anhydride dropwise.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at the same temperature for approximately 1 hour to ensure complete acetylation.

  • Purification: Remove the acetic acid byproduct and any unreacted acetic anhydride under reduced pressure. The final product, Ethyl Butylacetylaminopropionate, is then purified by vacuum distillation.

Synthesis via Esterification of N-acetyl-N-butyl-β-alanine

An alternative route to IR3535 involves the direct esterification of N-acetyl-N-butyl-β-alanine with ethanol (B145695) in the presence of an acid catalyst. This method is a classic example of a Fischer-Speier esterification.[2][3]

Synthesis_Route_2 N-acetyl-N-butyl-β-alanine N-acetyl-N-butyl-β-alanine IR3535 Ethyl Butylacetylaminopropionate (Insect Repellent 3535) N-acetyl-N-butyl-β-alanine->IR3535 Fischer Esterification (Acid Catalyst, Heat) Ethanol Ethanol Ethanol->IR3535

Synthesis of IR3535 via Fischer Esterification.
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-acetyl-N-butyl-β-alanine in an excess of ethanol.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction reaches equilibrium, which can be monitored by thin-layer chromatography (TLC) or HPLC.[5]

  • Work-up: After cooling the reaction mixture, neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.[5] The ester can then be extracted with a suitable organic solvent (e.g., ethyl acetate).[6]

  • Purification: The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude ester is then purified by distillation to yield the final product.[5]

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of IR3535 is crucial for its formulation, application, and safety assessment. The following tables summarize the key quantitative data.

Table 1: General and Physical Properties of Insect Repellent 3535
PropertyValueReference(s)
IUPAC Name Ethyl 3-(N-butylacetamido)propanoate[7]
CAS Number 52304-36-6[7]
Molecular Formula C₁₁H₂₁NO₃[7]
Molecular Weight 215.29 g/mol [7]
Appearance Colorless to slightly yellow liquid[2]
Odor Nearly odorless[2]
Density 0.998 g/cm³ (at 20 °C)[7]
Boiling Point Decomposes at 141 °C[7]
Melting Point < -90 °C[7]
Flash Point 159 °C[7]
Refractive Index (n_D²⁰) 1.452-1.455[8]
Table 2: Solubility and Partition Coefficient of Insect Repellent 3535
PropertyValueReference(s)
Solubility in Water 70 g/L (at 20 °C)[7]
Solubility in Organic Solvents >250 g/L (at RT) in Acetone, Ethyl Acetate, Dichloromethane, n-Heptane, Methanol (B129727), p-Xylene[7]
Log P (Octanol/Water) 1.7 (at 23 °C)[7]
Chemical Stability

Insect Repellent 3535 exhibits good stability under normal storage conditions. It is, however, susceptible to hydrolysis under strongly acidic or alkaline conditions. For aqueous formulations, a pH range of 4.0 to 6.0 is recommended to ensure stability.[4]

Compatibility

IR3535 is compatible with a wide range of cosmetic ingredients. Unlike some other repellents, it does not damage or dissolve most plastics and synthetic fabrics, with the exception of polyethylene (B3416737) and polypropylene (B1209903) which are compatible.[7]

Mode of Action: Signaling Pathway

The repellent effect of IR3535 is primarily mediated through its interaction with the insect's chemosensory system. Recent studies have elucidated a specific signaling pathway involving the M1-muscarinic acetylcholine (B1216132) receptor (M1-mAChR) in insect neurosecretory cells.[9][10]

At low concentrations, IR3535 acts as an agonist at the orthosteric site of the M1-mAChR. This interaction triggers a cascade of intracellular events, leading to a repellent response.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IR3535 IR3535 M1_mAChR M1 Muscarinic Acetylcholine Receptor IR3535->M1_mAChR Binds to orthosteric site G_Protein G Protein (αβγ) M1_mAChR->G_Protein Activates G_betagamma Gβγ Subunits G_Protein->G_betagamma K_Channel Background K+ Channel (BgKC) Depolarization Membrane Depolarization K_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates G_betagamma->K_Channel Inhibits Depolarization->Ca_Channel Activates Cellular_Response Increased Nicotinic Receptor Sensitivity to Insecticides & Repellent Behavior Ca_Influx->Cellular_Response Triggers

Signaling Pathway of IR3535 via the M1 Muscarinic Acetylcholine Receptor.[11]

The binding of IR3535 to the M1-mAChR activates the associated G protein, leading to the dissociation of its βγ subunits.[11] These Gβγ subunits then inhibit background potassium (K+) channels, resulting in membrane depolarization.[11] This change in membrane potential activates voltage-gated calcium (Ca²⁺) channels, leading to an influx of calcium ions. The resulting increase in intracellular calcium concentration is believed to modulate downstream neuronal signaling, contributing to the repellent behavior.[9] Interestingly, this elevation in intracellular calcium has also been shown to increase the sensitivity of nicotinic acetylcholine receptors to certain insecticides.[9]

Analytical Methods

The quality control and quantification of Insect Repellent 3535 in various formulations are critical. High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A typical reversed-phase HPLC method for the quantification of IR3535 is as follows:

  • Column: C18 column (e.g., Kinetex® C18, 5 µm, 4.6 mm x 150 mm).[12]

  • Mobile Phase: A mixture of 0.1% formic acid in water and methanol (e.g., 40:60 v/v) in an isocratic mode.[12]

  • Flow Rate: 0.5 mL/min.[12]

  • Detection: UV detection at 220 nm.[12]

  • Injection Volume: 15 µL.[12]

  • Run Time: 10 minutes.[12]

This method has been shown to be linear, precise, and accurate for the routine quantitative analysis of IR3535 in topical insect repellent formulations.[12] Alternative methods may utilize an acetonitrile/water mobile phase with detection at 210 nm or 218 nm.[13][14]

Conclusion

Insect Repellent 3535 stands as a significant tool in the prevention of insect-borne diseases, owing to its proven efficacy and favorable toxicological profile. This technical guide has provided a detailed examination of its synthesis, outlining two primary synthetic routes with experimental protocols. A comprehensive compilation of its chemical and physical properties has been presented in a structured format for easy reference. Furthermore, the elucidation of its mode of action through the M1-muscarinic acetylcholine receptor signaling pathway offers a deeper understanding of its repellent mechanism. The analytical methods described, particularly HPLC, provide a robust framework for quality control and formulation analysis. This guide serves as a foundational resource for scientists and researchers engaged in the development of new repellent technologies and the optimization of existing formulations.

References

IR3535: A Technical Guide to Biodegradability and Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl butylacetylaminopropionate, commercially known as IR3535®, is a widely used insect repellent valued for its efficacy and favorable safety profile. This technical guide provides an in-depth analysis of the biodegradability and environmental fate of IR3535®, addressing the core interests of researchers, scientists, and drug development professionals. While specific quantitative data from standardized environmental fate studies are not extensively available in the public domain due to its primary use pattern as a topical repellent, this guide synthesizes the existing knowledge from regulatory assessments, manufacturer information, and scientific literature. The primary degradation pathway for IR3535® is identified as the hydrolysis of its ester bond, leading to the formation of its main metabolite, 3-(N-butyl-N-acetyl)aminopropionic acid (IR3535®-free acid), and ethanol (B145695). This process is a key factor in its environmental breakdown. The U.S. Environmental Protection Agency (EPA) classifies IR3535® as a biopesticide, noting its structural similarity to the naturally occurring amino acid β-alanine, and anticipates its rapid breakdown in the environment[1]. This guide outlines the standard experimental protocols for assessing biodegradability and presents a logical framework for understanding the environmental behavior of IR3535®.

Chemical and Physical Properties

A substance's environmental fate is significantly influenced by its chemical and physical properties. The following table summarizes the key properties of IR3535®.

PropertyValueReference
IUPAC Name Ethyl 3-(N-butylacetamido)propanoate[2]
CAS Number 52304-36-6[2]
Molecular Formula C11H21NO3[2]
Molecular Weight 215.29 g/mol [2]
Water Solubility 70 g/L (at 20 °C)[2]
log P (Octanol-Water Partition Coefficient) 1.7 (at 23 °C)[2]
Vapor Pressure 0.15 Pa (at 20 °C)[3]
Estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) 36[4]

The high water solubility and low log P value of IR3535® suggest a low potential for bioaccumulation in organisms. The estimated Koc value indicates that IR3535® is expected to have very high mobility in soil[4].

Biodegradability

IR3535® is widely reported to be biodegradable[2][5][6]. Its manufacturer, Merck KGaA, states that the active substance does not accumulate in the environment[7]. The U.S. EPA has not required extensive environmental fate data for the registration of IR3535® because its primary use as a topical insect repellent applied to human skin results in negligible direct release to the environment[1].

Abiotic Degradation: Hydrolysis

The primary abiotic degradation pathway for IR3535® is the hydrolysis of its ester linkage. This reaction is influenced by pH and leads to the formation of 3-(N-butyl-N-acetyl)aminopropionic acid (IR3535®-free acid) and ethanol. The stability of IR3535® in formulations is pH-dependent, with an optimal pH range of 6.0 to 6.5[8]. In aqueous solutions, IR3535® is susceptible to hydrolysis by strong acids and alkaline solutions[9].

Biotic Degradation

The biotic degradation of IR3535® is expected to be initiated by the same hydrolytic cleavage of the ester bond, a common metabolic pathway for ester-containing compounds in microorganisms. This is supported by the fact that the primary metabolite in humans is IR3535®-free acid[10]. Following the initial hydrolysis, further degradation of the resulting carboxylic acid and ethanol is anticipated.

The following diagram illustrates the likely primary degradation pathway of IR3535®.

G IR3535 IR3535 (Ethyl butylacetylaminopropionate) Metabolite IR3535-free acid (3-(N-butyl-N-acetyl)aminopropionic acid) IR3535->Metabolite Hydrolysis Ethanol Ethanol IR3535->Ethanol Hydrolysis Further_Degradation Further Degradation (CO2, H2O, Biomass) Metabolite->Further_Degradation Ethanol->Further_Degradation

Likely primary degradation pathway of IR3535.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments.

Fate in Water

Due to its high water solubility, if IR3535® enters aquatic environments, it is expected to remain predominantly in the water column. Its degradation will be governed by hydrolysis and microbial action. Given its intended use, direct contamination of waterways is considered unlikely[11]. However, traces of IR3535® have been detected in wastewater and swimming pool water, where it can react with disinfectants like chlorine to form disinfection by-products[12][13].

Fate in Soil

Based on its estimated Koc value, IR3535® is expected to have very high mobility in soil and a low potential for adsorption to soil particles[4]. This suggests that if it were to enter the soil compartment, it would be more likely to be transported with soil water than to remain bound to soil organic matter. In the soil environment, biotic degradation by soil microorganisms is expected to be the primary mechanism of removal.

Bioaccumulation

The low octanol-water partition coefficient (log P = 1.7) indicates that IR3535® has a low potential for bioaccumulation in aquatic organisms[2].

Ecotoxicological Profile

Available information suggests that IR3535® has a favorable ecotoxicological profile. The manufacturer states that the active substance is not toxic to aquatic organisms such as fish or algae[14]. The World Health Organization (WHO) has classified IR3535® as "unlikely to present acute hazard in normal use"[5].

Experimental Protocols for Biodegradability Assessment

While specific results for IR3535® are not publicly available, the following section details the standard OECD (Organisation for Economic Co-operation and Development) test guidelines that would be employed to quantitatively assess its biodegradability.

Ready Biodegradability (OECD 301)

These tests are stringent screening tests that provide an indication of the potential for rapid and complete biodegradation. A substance is considered "readily biodegradable" if it meets a pass level of >60% of its theoretical carbon dioxide (ThCO2) production or >70% of dissolved organic carbon (DOC) removal within a 28-day period, including a 10-day window.

Table 1: Summary of OECD 301 Test Methods

Test GuidelineMethodMeasurement
OECD 301 A DOC Die-Away TestDissolved Organic Carbon (DOC)
OECD 301 B CO2 Evolution Test (Modified Sturm Test)CO2 Production
OECD 301 C MITI (I) TestOxygen Consumption
OECD 301 D Closed Bottle TestOxygen Consumption
OECD 301 E Modified OECD Screening TestDissolved Organic Carbon (DOC)
OECD 301 F Manometric Respirometry TestOxygen Consumption

The following diagram illustrates a generalized workflow for a ready biodegradability test.

G cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis Test_Substance Test Substance (IR3535) Test_Vessel Test Vessel (Test Substance + Medium + Inoculum) Test_Substance->Test_Vessel Mineral_Medium Mineral Medium Mineral_Medium->Test_Vessel Blank_Control Blank Control (Medium + Inoculum) Mineral_Medium->Blank_Control Reference_Control Reference Control (e.g., Sodium Benzoate + Medium + Inoculum) Mineral_Medium->Reference_Control Inoculum Inoculum (e.g., activated sludge) Inoculum->Test_Vessel Inoculum->Blank_Control Inoculum->Reference_Control Measurement Periodic Measurement (e.g., CO2 evolution, DOC) Test_Vessel->Measurement Blank_Control->Measurement Reference_Control->Measurement Calculation Calculate % Biodegradation Measurement->Calculation

Generalized workflow for a ready biodegradability test.
Inherent Biodegradability (OECD 302)

If a substance is not readily biodegradable, tests for inherent biodegradability can be conducted. These tests have a higher concentration of microorganisms and a longer exposure time, assessing the potential for a substance to biodegrade under favorable conditions.

Table 2: Key OECD 302 Test Methods

Test GuidelineMethodMeasurement
OECD 302 A Modified SCAS TestDissolved Organic Carbon (DOC)
OECD 302 B Zahn-Wellens/EMPA TestDissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD)
OECD 302 C Modified MITI Test (II)Oxygen Consumption

Conclusion

The available evidence strongly suggests that IR3535® is a biodegradable molecule with a low potential for environmental persistence and bioaccumulation. Its primary degradation pathway is through the hydrolysis of its ester bond, a process that can occur both abiotically and biotically. Regulatory bodies in the US and Europe have recognized its favorable environmental profile, largely due to its intended use pattern which limits direct environmental release. While quantitative data from standardized biodegradability and environmental fate studies are not publicly available, the understanding of its chemical properties and likely degradation pathways provides a solid foundation for assessing its environmental behavior. For researchers and drug development professionals, IR3535® represents a repellent active ingredient with a well-established safety profile for both humans and the environment.

References

In-Depth Toxicological Profile of Ethyl Butylacetylaminopropionate (IR3535®)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ethyl butylacetylaminopropionate, commonly known as IR3535®, is a synthetic insect repellent with a well-established safety profile. This technical guide provides a comprehensive overview of its toxicological properties, drawing from a wide range of studies conducted in accordance with international guidelines. The data presented herein demonstrates a low order of acute toxicity, a lack of significant target organ toxicity in repeated-dose studies, and no evidence of genotoxic, carcinogenic, or reproductive and developmental hazards at relevant exposure levels. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key toxicological assessment workflows.

Chemical Identity

PropertyValue
Common Name Ethyl butylacetylaminopropionate; IR3535®
IUPAC Name Ethyl 3-[acetyl(butyl)amino]propanoate
CAS Number 52304-36-6
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance Colorless to slightly yellowish liquid
Odor Almost odorless

Toxicokinetics and Metabolism

Following dermal application in human subjects, ethyl butylacetylaminopropionate is metabolized to its free acid. A study in human volunteers who received a dermal application of a 20% IR3535® formulation showed that the parent compound was at or below the limit of quantification in plasma. The main metabolite, IR3535®-free acid, reached peak plasma concentrations between 2 and 6 hours after application. The total urinary excretion of IR3535® and its metabolite over 48 hours was approximately 13.3% of the applied dose, indicating this as the extent of dermal absorption in humans.

Toxicological Profile

The toxicological profile of ethyl butylacetylaminopropionate has been extensively evaluated through a battery of in vitro and in vivo studies, largely following OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Toxicity

Ethyl butylacetylaminopropionate exhibits a low order of acute toxicity via oral, dermal, and inhalation routes of exposure.

EndpointSpeciesGuidelineResultReference
Oral LD₅₀ RatOECD 401> 5000 mg/kg bw
Dermal LD₅₀ RatOECD 402> 10000 mg/kg bw
Inhalation LC₅₀ RatOECD 403> 5.1 mg/L (4-hour exposure)
Irritation and Sensitization
EndpointSpeciesGuidelineResultReference
Skin Irritation RabbitOECD 404Not irritating
Eye Irritation RabbitOECD 405Irritating
Skin Sensitization Guinea PigOECD 406Not a sensitizer (B1316253)

Ethyl butylacetylaminopropionate is not a skin irritant. However, it is classified as a serious eye irritant. It is not a skin sensitizer based on studies conducted in guinea pigs.

Repeated Dose Toxicity

Sub-chronic and chronic toxicity studies have not identified any significant target organ toxicity.

Study DurationSpeciesRouteNOAELLOAELReference
90-Day RatOral300 mg/kg/day1000 mg/kg/day
Genotoxicity

Ethyl butylacetylaminopropionate has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has shown no evidence of mutagenic or clastogenic potential.

AssayTest SystemGuidelineResultReference
Bacterial Reverse Mutation Assay (Ames) Salmonella typhimuriumOECD 471Non-mutagenic
In vitro Mammalian Cell Gene Mutation Not specifiedOECD 476Negative
In vivo Mammalian Erythrocyte Micronucleus Not specifiedOECD 474Negative
Carcinogenicity

No long-term carcinogenicity studies have been reported in the publicly available literature. However, based on the lack of genotoxicity and the absence of pre-neoplastic lesions in chronic toxicity studies, ethyl butylacetylaminopropionate is not expected to be carcinogenic.

Reproductive and Developmental Toxicity
Study TypeSpeciesRouteNOAEL (Maternal)NOAEL (Developmental/Offspring)Reference
Developmental Toxicity RabbitOral600 mg/kg/day600 mg/kg/day
Two-Generation Reproduction RatOralNot specifiedNot specified

In a developmental toxicity study in rabbits, no treatment-related effects on the does or in the development of the fetuses were observed at doses up to 600 mg/kg/day.

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological experiments.

Acute Oral Toxicity (as per OECD 401)
  • Test System: Wistar rats (5 males, 5 females).

  • Test Substance Administration: The test substance is administered orally by gavage.

  • Dose Level: A limit test is often performed at 5000 mg/kg body weight.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

Acute_Oral_Toxicity_Workflow acclimatization Acclimatization of Rats dosing Oral Gavage Dosing acclimatization->dosing observation 14-Day Observation dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis

Acute Oral Toxicity Experimental Workflow.
Acute Dermal Irritation (as per OECD 404)

  • Test System: Albino rabbits.

  • Test Substance Application: 0.5 mL of the undiluted test substance is applied to a small area of clipped skin (approximately 6 cm²) under a semi-occlusive dressing for 4 hours. An untreated area of skin serves as a control.

  • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.

Dermal_Irritation_Workflow preparation Rabbit Skin Preparation application 4-Hour Dermal Application preparation->application observation Scoring at 1, 24, 48, 72 hours application->observation analysis Irritation Classification observation->analysis

Acute Dermal Irritation Experimental Workflow.
Skin Sensitization - Buehler Test (as per OECD 406)

  • Test System: Guinea pigs.

  • Induction Phase: The test substance is applied topically to the clipped skin of the test group animals three times over a 3-week period.

  • Challenge Phase: Two weeks after the last induction exposure, both the test and control groups are challenged with a topical application of the test substance to a naive skin site.

  • Observations: The skin reactions at the challenge sites are observed at 24 and 48 hours after patch removal and scored. A substance is classified as a sensitizer if the incidence of positive reactions in the test group is significantly higher than in the control group.

Skin_Sensitization_Workflow induction Induction Phase (3 applications) rest 2-Week Rest Period induction->rest challenge Challenge Application rest->challenge scoring Scoring at 24 & 48 hours challenge->scoring classification Sensitizer Classification scoring->classification

Skin Sensitization (Buehler Test) Experimental Workflow.
Bacterial Reverse Mutation Assay (Ames Test) (as per OECD 471)

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Method: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Endpoint: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Ames_Test_Workflow cluster_with_S9 With Metabolic Activation (S9) cluster_without_S9 Without Metabolic Activation A1 Bacteria + Test Substance + S9 B1 Plate on Minimal Agar A1->B1 C1 Incubate B1->C1 D1 Count Revertant Colonies C1->D1 end Compare to Control & Classify Mutagenicity D1->end A2 Bacteria + Test Substance B2 Plate on Minimal Agar A2->B2 C2 Incubate B2->C2 D2 Count Revertant Colonies C2->D2 D2->end start Prepare Test Substance Concentrations start->A1 start->A2

Bacterial Reverse Mutation (Ames) Test Workflow.

Toxicological Signaling Pathways

The primary mechanism of action of ethyl butylacetylaminopropionate as an insect repellent is through the disruption of the olfactory system of insects. In mammals, due to its low toxicity and rapid metabolism, there is a lack of evidence suggesting significant interaction with specific toxicological signaling pathways at typical exposure levels. As a derivative of the naturally occurring amino acid β-alanine, it is not expected to interfere with major hormonal or neurological pathways in a manner that would lead to adverse health effects. Further research into the molecular interactions of ethyl butylacetylaminopropionate and its metabolites in mammalian systems would be beneficial to definitively rule out any subtle effects on cellular signaling.

Conclusion

Ethyl butylacetylaminopropionate (IR3535®) possesses a favorable toxicological profile characterized by low acute toxicity, an absence of skin irritation and sensitization, and no evidence of genotoxicity or reproductive and developmental toxicity at relevant doses. While it is an eye irritant, this risk can be managed with appropriate handling and use. The comprehensive body of evidence supports its continued safe use as a topical insect repellent for the general population, including children, when used according to product instructions.

An In-depth Technical Guide to IR3535: A Biopesticide Inspired by β-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IR3535®, the common name for 3-[N-butyl-N-acetyl]-aminopropionic acid, ethyl ester (EBAAP), is a synthetic insect repellent with a remarkable safety profile that has led to its classification as a biopesticide by the U.S. Environmental Protection Agency (EPA).[1][2] Its design is inspired by the naturally occurring amino acid, β-alanine.[3][4] Commercially available in Europe since 1979 and later introduced to the United States, IR3535 is a key active ingredient in numerous repellent formulations designed to protect against a wide range of biting arthropods, thereby mitigating the transmission of vector-borne diseases.[1] This document provides a comprehensive technical overview of IR3535, detailing its chemical nature, mechanism of action, quantitative efficacy, toxicological data, and the experimental protocols used for its evaluation.

Chemical Profile and Synthesis

While structurally analogous to β-alanine, IR3535 is not a direct derivative. It is synthetically produced through a one-pot reaction involving the Michael addition of butylamine (B146782) to ethyl acrylate, followed by the acylation of the resulting secondary amine with acetyl chloride.[4][5] This distinction is crucial, as its "bio-inspired" nature is based on structural mimicry rather than direct biological sourcing.

Table 1: Chemical and Physical Properties of IR3535

PropertyValue
IUPAC Name ethyl 3-(N-butylacetamido)propanoate
Common Names IR3535®, EBAAP (ethyl butylacetylaminopropionate)
CAS Number 52304-36-6
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance Clear, odorless liquid
Boiling Point Approx. 290 °C (decomposition begins)
Vapor Pressure Low; evaporation from surfaces is delayed when in a polymer matrix
Solubility High water solubility

Source: Merck KGaA, PubChem[1][6]

Mechanism of Action: A Multi-Receptor Modulator

The repellent effect of IR3535 is multifaceted, involving interactions with both the chemosensory (olfactory and gustatory) and nervous systems of insects. The mode of action is considered non-toxic, disrupting the host-seeking behavior of arthropods.[1][7]

Olfactory and Gustatory Receptor Disruption

IR3535 functions primarily by interfering with an insect's sense of smell (olfaction) and taste (gustation).[1] Blood-sucking arthropods use sensory receptors to detect cues such as carbon dioxide, lactic acid, and other volatile organic compounds emitted by hosts.[7] IR3535 masks these attractive cues, making the host difficult to locate.[7]

Studies on Aedes aegypti odorant receptors (ORs) expressed in Xenopus oocytes have demonstrated that IR3535 acts as a potent, non-specific antagonist.[8][9] For instance, it strongly inhibits both the indole-activated AaOR2 and the octenol-activated AaOR8.[9][10] This broad inhibitory action suggests it may target the obligatory OR co-receptor (Orco), scrambling the insect's perception of various odors.[8] Additionally, evidence indicates that IR3535 activates bitter-sensing gustatory receptor neurons, contributing a deterrent taste component to its repellent profile.[4][11][12]

Olfactory_Pathway_Disruption Odorant Host Odorant (e.g., Octenol) OR Odorant Receptor (ORx-Orco Complex) Odorant->OR Binds & Activates IR3535 IR3535 IR3535->OR Binds & Inhibits (Antagonist) OSN Olfactory Sensory Neuron OR->OSN Signal Transduction (Ion Channel Opening) Repellency Repellency/ Host-Seeking Disruption OR->Repellency Brain Insect Brain (Antennal Lobe) OSN->Brain Action Potential Attraction Host Attraction Brain->Attraction Processes Signal Muscarinic_Pathway IR3535 IR3535 (Low Concentration) M1_mAChR M1-Muscarinic Acetylcholine Receptor IR3535->M1_mAChR Activates (Agonist) G_Protein G-Protein (βγ subunits) M1_mAChR->G_Protein Activates K_Channel Background K+ Channel G_Protein->K_Channel Inhibits Depolarization Membrane Depolarization K_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Activates Ca_Influx Increased Intracellular [Ca2+] Ca_Channel->Ca_Influx Ca2+ Influx nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_Influx->nAChR Modulates Sensitization Increased Sensitivity to nAChR Agonists (e.g., Thiacloprid) nAChR->Sensitization Efficacy_Workflow A Volunteer Recruitment & Ethical Approval B Repellent Application (Defined Area & Dose) A->B C Initial Exposure (3 min) in Mosquito Cage (t=30 min) B->C D Observe for Bites C->D E Wait 30 Minutes D->E No Bite G Record Time of First Bite (Complete Protection Time) D->G Bite Confirmed F Re-expose Arm (3 min) E->F F->D H Test Concludes G->H

References

The Genesis and Advancement of IR3535®: A Merck Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth exploration of the discovery, development, and scientific underpinnings of IR3535® (Ethyl Butylacetylaminopropionate), a widely utilized insect repellent developed and commercialized by Merck KGaA.[1][2] Inspired by the naturally occurring amino acid β-alanine, IR3535® has become a key tool in public health for preventing bites from various disease-carrying insects.[2][3] This document details its synthesis, mechanism of action, efficacy, safety profile, and the experimental methodologies used in its evaluation, offering a comprehensive resource for the scientific community.

Discovery and Development

IR3535®, chemically known as Ethyl 3-(N-butylacetamido)propanoate, was developed by Merck in the 1970s as a safe and effective alternative to existing insect repellents.[4][5][6] The molecule's design was inspired by β-alanine, a naturally occurring amino acid, with modifications to enhance its repellent properties.[2][3] Since its introduction, IR3535® has been used globally for over 30 years in a variety of repellent formulations.[3][4]

It is classified as a biopesticide by the U.S. Environmental Protection Agency (EPA) due to its structural similarity to a natural substance and its favorable safety profile.[3][7] Regulatory bodies such as the EPA in the United States and the ECHA in Europe have approved its use, with no age restrictions in the EU, making it suitable for use on young children.[3][7] The World Health Organization (WHO) classifies IR3535® as "Class U," indicating it is unlikely to present an acute hazard in normal use.[7][8]

Physicochemical Properties and Formulations

IR3535® is a colorless and nearly odorless oil, a characteristic that enhances its appeal in consumer products.[1][2] It is biodegradable and does not accumulate in the environment.[7][9] A notable property is its ability to dissolve certain plastics and synthetic fabrics, with the exception of polyethylene (B3416737) and polypropylene.[1][10] It is used in various formulations, including lotions, sprays, and aerosols, typically at concentrations of 10-30%.[7][] For emulsion-based products, it is recommended to add IR3535® to the oil phase.[]

Synthesis of IR3535®

The synthesis of Ethyl N-acetyl-N-butyl-β-alaninate (IR3535®) is a two-step process. The first step involves the formation of an intermediate, ethyl 3-(butylamino)propanoate, followed by an acylation step to yield the final product.[12][13]

Synthesis Pathway

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Acylation n-Butylamine n-Butylamine Ethyl 3-(butylamino)propanoate Ethyl 3-(butylamino)propanoate n-Butylamine->Ethyl 3-(butylamino)propanoate Reflux Ethyl acrylate (B77674) Ethyl acrylate Ethyl acrylate->Ethyl 3-(butylamino)propanoate Ethyl 3-(butylamino)propanoate_2 Ethyl 3-(butylamino)propanoate Acetic anhydride (B1165640) Acetic anhydride IR3535 Ethyl N-acetyl-N-butyl-β-alaninate (IR3535®) Acetic anhydride->IR3535 Ethyl 3-(butylamino)propanoate_2->IR3535 80-90°C

Figure 1: Chemical synthesis pathway of IR3535®.
Experimental Protocol: Synthesis of Ethyl N-acetyl-N-butyl-β-alaninate

Step 1: Synthesis of Ethyl 3-(butylamino)propanoate [12]

  • To a 1000 mL three-neck flask, add 438 g (6.0 mol) of n-butylamine.

  • Heat the n-butylamine to reflux under stirring.

  • Add 100 g (1.0 mol) of ethyl acrylate dropwise to the refluxing n-butylamine.

  • After the addition is complete, maintain the reflux and stirring for 3-4 hours. Monitor the reaction progress using gas chromatography.

  • Once the reaction is complete, remove the excess n-butylamine using a rotary evaporator.

  • Purify the product, ethyl 3-(butylamino)propanoate, by vacuum distillation.

Step 2: Synthesis of Ethyl N-acetyl-N-butyl-β-alaninate (IR3535®) [12]

  • In a 500 mL three-neck flask, add 173 g (1.0 mol) of ethyl 3-(butylamino)propanoate.

  • Control the internal temperature between 80-90°C.

  • Under stirring, add 132 g (1.2 mol) of acetic anhydride dropwise.

  • After the addition is complete, maintain the reaction mixture at the same temperature for 1 hour.

  • The resulting product is Ethyl N-acetyl-N-butyl-β-alaninate.

Mechanism of Action

The repellent mechanism of IR3535® is multifaceted and involves interactions with the insect's chemosensory systems. It is believed to function by perplexing the olfactory sensors of insects, thereby preventing them from locating a host.[14]

Olfactory and Gustatory Receptor Interactions

Studies have shown that IR3535® modulates the activity of various insect odorant receptors (ORs) and gustatory receptors (GRs).

  • Odorant Receptor Modulation: In Aedes aegypti, IR3535® has been shown to inhibit the activity of odorant receptors AaOR2 and AaOR8, which are involved in detecting attractants.[9][15] In Culex quinquefasciatus, it activates the CquiOR136 and CquiOR32 receptors.[13] This suggests that IR3535® can act as both an antagonist and an agonist on different ORs, leading to a disruption of the insect's ability to process olfactory cues.[9][15]

  • Gustatory Receptor Interaction: Research indicates that bitter-sensing gustatory receptor neurons are essential for the detection of IR3535®, suggesting a role for taste in its repellent effect.[16]

Neurological Pathway

Recent findings suggest that IR3535®'s mode of action extends beyond peripheral sensory neurons.

  • Muscarinic Acetylcholine (B1216132) Receptor Activation: In insect neurosecretory cells, low concentrations of IR3535® have been shown to induce a rise in intracellular calcium.[17] This is achieved through the activation of the M1-muscarinic acetylcholine receptor subtype, which in turn inhibits background potassium channels, leading to cell depolarization and the opening of voltage-gated calcium channels.[17]

  • Synergistic Effects: The increase in intracellular calcium enhances the sensitivity of nicotinic acetylcholine receptors to neonicotinoid insecticides like thiacloprid, indicating a potential for synergistic use in vector control strategies.[17]

G cluster_0 Peripheral Sensory Disruption cluster_1 Central Nervous System Interaction IR3535_olfactory IR3535® ORs Odorant Receptors (e.g., AaOR2, AaOR8, CquiOR136) IR3535_olfactory->ORs Inhibits/Activates GRs Gustatory Receptors (Bitter-sensing) IR3535_olfactory->GRs Activates Disrupted_Host_Seeking Disrupted Host-Seeking Behavior ORs->Disrupted_Host_Seeking GRs->Disrupted_Host_Seeking IR3535_cns IR3535® M1_mAChR M1-Muscarinic Acetylcholine Receptor IR3535_cns->M1_mAChR Activates K_channel Background K+ Channel M1_mAChR->K_channel Inhibits Depolarization Cellular Depolarization K_channel->Depolarization Leads to Ca_channel Voltage-Gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx Increased Intracellular [Ca2+] Ca_channel->Ca_influx Opens nAChR Nicotinic Acetylcholine Receptor Ca_influx->nAChR Sensitizes Increased_Sensitivity Increased Sensitivity to Neonicotinoids nAChR->Increased_Sensitivity

Figure 2: Proposed mechanism of action of IR3535®.

Efficacy

The efficacy of IR3535® has been demonstrated against a broad spectrum of arthropods.

Efficacy Data
Target InsectFormulationProtection TimeReference
Aedes mosquitoes20%7-10 hours[9][18]
Culex mosquitoes20%7-10 hours[9][18]
Anopheles mosquitoes20%3.8 - 4 hours[1][9][18]
Blacklegged ticks (Ixodes scapularis)10% lotion, 20% spray9.1 - 12.2 hours[19][20]
Triatoma infestans-Minimum repellent concentration: 1.15 µg/cm²[5]

A 20% formulation of IR3535® has been shown to provide 98% protection against mosquito bites for up to 9 hours in field settings.[21] In laboratory studies, 20% IR3535® demonstrated protection times of 9.8 hours against Aedes aegypti and 13.7 hours against Culex quinquefasciatus.[20][22]

Experimental Protocol: Arm-in-Cage Efficacy Test

The "arm-in-cage" test is a standard method for evaluating the efficacy of topical insect repellents.

Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against host-seeking female mosquitoes.

Materials:

  • Test cage (e.g., 40 x 40 x 40 cm)

  • 200-250 host-seeking female mosquitoes (e.g., Aedes aegypti, Culex quinquefasciatus, Anopheles gambiae)

  • Test repellent formulation

  • Human volunteers

  • Aspirator for collecting landing mosquitoes

Procedure (based on WHO and EPA guidelines): [1][3][5][8][23]

  • Recruit and obtain informed consent from human volunteers.

  • Apply a standardized dose of the repellent formulation (e.g., 1 g/600 cm²) to a defined area on the volunteer's forearm. One arm remains untreated as a control.

  • At specified time intervals (e.g., every 30 minutes), the volunteer inserts the treated forearm into the cage of mosquitoes for a set duration (e.g., 3 minutes).

  • Observe and record the number of mosquito landings and/or probes. A landing with intent to bite is defined as a mosquito alighting on the skin and extending its proboscis.

  • The test continues for a predetermined period (e.g., 8 hours) or until the first confirmed bite occurs. A confirmed bite is typically defined as one bite followed by another within a short timeframe (e.g., 30 minutes).

  • The Complete Protection Time (CPT) is recorded as the time from application to the first confirmed bite.

G cluster_0 Pre-Experiment cluster_1 Experimental Cycle (Repeated) cluster_2 Endpoint Determination Volunteer_Recruitment Volunteer Recruitment & Informed Consent Repellent_Application Standardized Repellent Application to Forearm Volunteer_Recruitment->Repellent_Application Arm_Insertion Insert Treated Arm into Mosquito Cage Repellent_Application->Arm_Insertion Control_Arm Untreated Control Arm Exposure 3-minute Exposure Arm_Insertion->Exposure Continue until bite or max time Observation Observe & Record Landings/Probes Exposure->Observation Continue until bite or max time Time_Interval 30-minute Interval Observation->Time_Interval Continue until bite or max time First_Bite First Confirmed Bite Observation->First_Bite Confirmed Bite Occurs Time_Interval->Arm_Insertion Continue until bite or max time CPT_Calculation Calculate Complete Protection Time (CPT) First_Bite->CPT_Calculation

Figure 3: Arm-in-Cage experimental workflow.

Safety and Toxicology

IR3535® has an excellent safety profile, established through extensive toxicological studies.[8]

Toxicological Data
TestResultSpeciesReference
Acute Oral LD50>5000 mg/kgRat[1]
Acute Dermal LD5010000 mg/kgRat[1]
Acute Inhalation LC50>5.1 mg/LRat[1]
Human Skin Absorption13.3% of applied doseHuman[8]

IR3535® is considered practically non-toxic via oral and inhalation routes and slightly toxic via dermal exposure.[8] It can be a serious eye irritant.[5][8] Following dermal application in humans, approximately 13.3% of the dose is absorbed. It is then rapidly metabolized to a free acid and completely excreted in the urine.[8]

Experimental Protocol: Toxicological Assessment

Toxicological evaluation of a new insect repellent active ingredient typically follows a tiered approach as guided by regulatory agencies.

Acute Toxicity Testing: [19]

  • Acute Oral Toxicity: A single, high dose of the substance is administered to laboratory animals (e.g., rats) via gavage. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality to determine the LD50.

  • Acute Dermal Toxicity: The substance is applied to the shaved skin of animals (e.g., rabbits or rats) for 24 hours. Observations for toxicity and mortality are made to determine the dermal LD50.

  • Acute Inhalation Toxicity: Animals are exposed to the substance as a vapor or aerosol in an inhalation chamber for a specified duration (e.g., 4 hours) to determine the LC50.

Irritation and Sensitization Testing: [7]

  • Dermal Irritation: The substance is applied to the skin of test animals (e.g., rabbits) under a patch for a period of time, and the skin is evaluated for signs of irritation such as erythema and edema.

  • Eye Irritation: A small amount of the substance is instilled into the eye of a test animal (e.g., a rabbit), and the eye is observed for signs of irritation to the cornea, iris, and conjunctiva.

  • Skin Sensitization: The potential of the substance to cause an allergic contact dermatitis is evaluated, often using the Guinea Pig Maximization Test or the Local Lymph Node Assay. This involves an initial induction phase followed by a challenge phase to observe for signs of sensitization.

Conclusion

IR3535®, developed by Merck, stands as a significant achievement in the field of insect repellents. Its development, inspired by a natural amino acid, has resulted in a product with a well-established efficacy and an excellent safety profile, making it a valuable tool for public health worldwide. The detailed understanding of its synthesis, mechanism of action, and the rigorous experimental protocols used in its evaluation, as outlined in this guide, provide a solid foundation for future research and development in the field of insect repellents.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl N-acetyl-N-butyl-β-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-acetyl-N-butyl-β-alaninate, a compound of significant interest in various scientific fields, is a synthetic derivative of the amino acid β-alanine.[1][2] Also known by its trade name IR3535, it is widely recognized for its application as an insect repellent.[3][4][5] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis, tailored for professionals in research and drug development. The compound's low toxicity and efficacy against a range of insects make it a subject of ongoing research for novel applications.[5][6]

Molecular Structure and Identification

Ethyl N-acetyl-N-butyl-β-alaninate is characterized by a β-alanine backbone with N-acetyl and N-butyl substitutions and an ethyl ester group.[1] This structure confers specific chemical properties that are crucial for its function and application.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameEthyl 3-(N-butylacetamido)propanoate[3][7]
CAS Number52304-36-6[1][3]
Molecular FormulaC₁₁H₂₁NO₃[1][3][]
SMILESCCCCN(CCC(=O)OCC)C(=O)C[3][7]
InChIInChI=1S/C11H21NO3/c1-4-6-8-12(10(3)13)9-7-11(14)15-5-2/h4-9H2,1-3H3[7]
InChIKeyVZRKEAFHFMSHCD-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical characteristics of Ethyl N-acetyl-N-butyl-β-alaninate are essential for its formulation and application in various products. It is typically a colorless to pale yellow liquid with a faint, pleasant odor.[1]

Table 2: Physicochemical Data

PropertyValue
Molar Mass215.29 g/mol [3][][9]
Density0.987 ± 0.06 g/cm³ (Predicted)[9][]
Melting Point< -20 °C[4][9]
Boiling Point108-110 °C at 0.2 mmHg; 126-127 °C at 0.5 mmHg[4][9]
Flash Point144.2 °C[]
Solubility in Water70 g/L at 20 °C[3]
log P (Octanol/Water)1.7 at 23 °C[3][4]

Synthesis Protocol

The synthesis of Ethyl N-acetyl-N-butyl-β-alaninate is typically achieved through a two-step process. The following is a detailed experimental protocol based on established methodologies.[]

Step 1: Synthesis of Ethyl 3-(butylamino)propanoate

  • Reaction Setup: In a 1000 mL three-neck flask equipped with a stirrer, condenser, and dropping funnel, add 438 g (6.0 mol) of n-butylamine.

  • Addition of Reactant: Heat the n-butylamine to reflux. Under continuous stirring, add 100 g (1.0 mol) of ethyl acrylate (B77674) dropwise.

  • Reaction and Monitoring: After the addition is complete, maintain the reflux and stirring for 3-4 hours. The progress of the reaction should be monitored by gas chromatography.

  • Purification: Once the reaction is complete, remove the excess n-butylamine using a rotary evaporator. The resulting product, ethyl 3-aminopropionate, is then purified by vacuum distillation. This step should yield approximately 158 g (91.3%) of a product with a purity exceeding 99.5%.

Step 2: Synthesis of Ethyl N-acetyl-N-butyl-β-alaninate

  • Reaction Setup: In a 500 mL three-neck flask, add 173 g (1.0 mol) of the ethyl 3-aminopropionate synthesized in the previous step.

  • Temperature Control: Maintain the internal temperature of the flask between 80-90°C.

  • Acetylation: While stirring, add 132 g (1.2 mol) of acetic anhydride (B1165640) dropwise.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at the same temperature for an additional hour to ensure the reaction goes to completion.

  • Work-up and Purification: The final product, Ethyl N-acetyl-N-butyl-β-alaninate, can then be isolated and purified using standard laboratory techniques.

Synthesis Workflow

The logical flow of the synthesis process, from reactants to the final product, is illustrated in the diagram below.

SynthesisWorkflow n_butylamine n-Butylamine intermediate Ethyl 3-(butylamino)propanoate n_butylamine->intermediate Step 1: Michael Addition ethyl_acrylate Ethyl Acrylate ethyl_acrylate->intermediate acetic_anhydride Acetic Anhydride final_product Ethyl N-acetyl-N-butyl-β-alaninate acetic_anhydride->final_product intermediate->final_product Step 2: Acetylation

Caption: Synthesis pathway of Ethyl N-acetyl-N-butyl-β-alaninate.

Applications and Future Directions

Primarily utilized as an insect repellent, Ethyl N-acetyl-N-butyl-β-alaninate is effective against a variety of insects including mosquitoes, ticks, flies, fleas, and lice.[][] Its favorable safety profile makes it suitable for use in products for both humans and animals.[6][] For professionals in drug development, its structure as an amino acid derivative presents opportunities for exploration in other therapeutic areas. Further research could focus on its potential as a scaffold for designing new molecules with targeted biological activities. The compound's properties, such as its solubility in organic solvents and stability, also make it a versatile reagent in synthetic chemistry.[1]

References

The Multi-Modal Sensory Assault of IR3535 on Mosquitoes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The insect repellent IR3535® (Ethyl Butylacetylaminopropionate) is a widely used synthetic compound valued for its favorable safety profile and broad efficacy against various arthropod vectors, including mosquitoes. Understanding its precise mode of action on the mosquito sensory system is paramount for the development of next-generation repellents and vector control strategies. This technical guide provides a comprehensive overview of the current scientific understanding of how IR3535 interacts with the olfactory, gustatory, and potentially other neural pathways in mosquitoes to elicit its repellent effect.

Core Mechanisms of Action

IR3535 exerts its repellent properties through a multi-pronged sensory assault, primarily targeting the mosquito's olfactory and gustatory systems. Evidence also suggests a novel interaction with the insect's nervous system at the level of muscarinic acetylcholine (B1216132) receptors.

Olfactory System Modulation

IR3535 primarily acts as an antagonist of mosquito odorant receptors (ORs), effectively masking the perception of host cues. Unlike some repellents that activate olfactory sensory neurons (OSNs) on their own, IR3535 appears to function by inhibiting the response of ORs to attractant odors.

Studies on Aedes aegypti ORs co-expressed in Xenopus oocytes have demonstrated that IR3535 can strongly inhibit the activation of these receptors by known mosquito attractants like indole (B1671886) and (R)-(-)-1-octen-3-ol[1][2]. Calcium imaging studies in Anopheles mosquitoes have shown that synthetic repellents, including IR3535, do not robustly activate olfactory neurons but rather suppress the neuronal response to human-derived odorants when physically mixed[3]. This suggests that IR3535 may reduce the volatility of attractant molecules, thereby preventing them from reaching and activating the mosquito's ORs[3].

The inhibitory effect of IR3535 on mosquito odorant receptors has been quantified in heterologous expression systems. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of IR3535 against specific Aedes aegypti odorant receptors.

Odorant ReceptorMosquito SpeciesAgonistIR3535 IC50 (M)Reference
AaOR2Aedes aegyptiIndole (10⁻⁷ M)~10⁻³[1]
AaOR8Aedes aegypti(R)-(-)-1-octen-3-ol (10⁻⁷ M)~2.5 x 10⁻⁴[1]
Gustatory System Activation

In addition to its effects on olfaction, IR3535 also acts as a potent activator of the mosquito's gustatory system, specifically targeting bitter-sensitive gustatory receptor neurons (GRNs). This interaction likely contributes to a contact-repellent effect, deterring mosquitoes upon landing on a treated surface.

Electrophysiological recordings from the labellar sensilla of female Anopheles quadrimaculatus and Aedes aegypti have shown that a bitter-sensitive GRN responds to a range of insect repellents, including IR3535[4][5]. This suggests that IR3535 elicits a "bad taste" sensation for the mosquito, discouraging biting and feeding. While the specific gustatory receptors (GRs) responsible for IR3535 detection in mosquitoes have not yet been definitively identified, research in Drosophila melanogaster has pinpointed the gustatory receptor GR47a as a key molecular sensor for IR3535[6]. Given the conservation of gustatory pathways, it is plausible that homologous receptors mediate this response in mosquitoes.

The activation of bitter-sensitive GRNs by IR3535 leads to a dose-dependent feeding deterrence. The following table presents data on the behavioral response of insects to increasing concentrations of IR3535.

Insect SpeciesAssay TypeConcentration (mM)ResponseReference
Lymantria dispar (Gypsy Moth)Dual-choice feeding10Significant feeding deterrence[7]
Lymantria dispar (Gypsy Moth)Dual-choice feeding10082.6% feeding deterrence[7]
A Novel Neuromodulatory Pathway: Muscarinic Acetylcholine Receptor Interaction

Recent research has uncovered a previously unknown mode of action for IR3535, suggesting it can directly modulate the insect's central nervous system. Studies on isolated insect neurosecretory cells (DUM neurons) have demonstrated that very low concentrations of IR3535 can induce an increase in intracellular calcium. This effect is mediated through the activation of M1-subtype muscarinic acetylcholine receptors (mAChRs)[8].

The proposed signaling cascade involves the activation of the M1-mAChR, leading to the inhibition of background potassium channels via Gβγ subunits. This results in membrane depolarization and the subsequent activation of voltage-gated calcium channels, causing a rise in intracellular calcium[8]. This increase in intracellular calcium can enhance the sensitivity of other neuronal receptors, such as nicotinic acetylcholine receptors, to insecticides. This finding suggests that IR3535 may have a synergistic effect when used in combination with certain insecticides[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide overviews of the key experimental protocols used to elucidate the mode of action of IR3535.

Single-Sensillum Recording (SSR)

This electrophysiological technique allows for the recording of action potentials from individual olfactory or gustatory sensory neurons housed within a single sensillum.

Methodology:

  • Mosquito Preparation: An adult female mosquito is immobilized on a glass slide or holder using wax or double-sided tape. The antenna or labellum containing the sensilla of interest is positioned for accessibility.

  • Electrode Placement: A sharpened tungsten or glass microelectrode, filled with a conductive electrolyte solution, serves as the recording electrode and is carefully inserted into the base of a single sensillum. A second electrode, the reference electrode, is inserted into another part of the mosquito's body, often the eye[9][10][11][12].

  • Stimulus Delivery: For olfactory recordings, a continuous stream of charcoal-filtered, humidified air is passed over the antenna. Puffs of air carrying the test odorant (e.g., IR3535) are injected into this airstream. For gustatory recordings, the tip of the recording electrode also contains the tastant solution, which makes contact with the tip of the sensillum[9][10][11].

  • Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the neuron(s) within the sensillum are amplified, filtered, and recorded. Spike sorting software is used to distinguish the firing of different neurons within the same sensillum based on spike amplitude and shape. The change in spike frequency in response to the stimulus is then quantified.

Two-Choice Olfactometer Assay

This behavioral assay is used to assess the attractant or repellent properties of a volatile compound.

Methodology:

  • Apparatus: A Y-shaped or linear olfactometer is used, consisting of a central tube where mosquitoes are released and two arms leading to separate chambers[13][14].

  • Airflow: A controlled and filtered airflow is passed through each arm of the olfactometer. The air in one arm passes over a substrate treated with the test compound (e.g., IR3535), while the air in the other arm passes over a control substrate (e.g., solvent only)[13].

  • Mosquito Release: A cohort of mosquitoes is released into the central arm of the olfactometer.

  • Data Collection: The number of mosquitoes that enter each arm of the olfactometer within a defined period is recorded. A preference index is calculated to determine if the test compound is an attractant, a repellent, or has no effect on mosquito behavior. The experimental room is typically maintained at a controlled temperature and humidity[13].

Xenopus Oocyte Expression System with Two-Electrode Voltage Clamp (TEVC)

This heterologous expression system is used to functionally characterize individual odorant or gustatory receptors in a controlled in vitro environment.

Methodology:

  • cRNA Synthesis: The genetic sequence of the mosquito receptor of interest (e.g., an OR or GR) and its co-receptor (e.g., Orco) are cloned into expression vectors. These vectors are then used as templates to synthesize complementary RNA (cRNA) in vitro.

  • Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer. The synthesized cRNA for the receptor and co-receptor is then microinjected into the oocytes[15][16].

  • Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and insertion of the receptor proteins into the oocyte membrane.

  • Two-Electrode Voltage Clamp Recording: An oocyte expressing the receptors is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a set holding potential. The oocyte is perfused with a buffer solution, and the test compounds (agonists and/or antagonists like IR3535) are washed over the oocyte. The binding of these compounds to the expressed receptors causes ion channels to open, resulting in a current flow across the membrane, which is measured by the voltage clamp amplifier[15][16][17].

In Vivo Calcium Imaging

This technique allows for the visualization of the activity of large populations of sensory neurons simultaneously in a living mosquito.

Methodology:

  • Transgenic Mosquitoes: Genetically modified mosquitoes are created that express a genetically encoded calcium indicator (GECI), such as GCaMP, in specific neuronal populations (e.g., all Orco-expressing olfactory neurons)[6][18][19][20].

  • Mosquito Preparation: A transgenic mosquito is anesthetized and mounted on a custom holder. A small window is often cut into the cuticle of the antenna or head capsule to allow for optical access to the neurons of interest.

  • Imaging Setup: The prepared mosquito is placed under a fluorescence microscope (often a two-photon microscope for deeper tissue imaging).

  • Stimulus Delivery: An odor delivery system, similar to that used for single-sensillum recording, is used to deliver puffs of odorants, including IR3535, to the mosquito's sensory appendages.

  • Data Acquisition and Analysis: As neurons become active, the intracellular calcium concentration increases, causing the GECI to fluoresce more brightly. These changes in fluorescence are captured as a time-lapse video. Image analysis software is used to measure the change in fluorescence in specific regions of interest, corresponding to individual neurons or glomeruli in the antennal lobe, to quantify the neuronal response to the odor stimulus[18][19].

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships of IR3535's mode of action on mosquito sensory systems.

Olfactory Receptor Antagonism

Olfactory_Antagonism cluster_0 Mosquito Olfactory Sensory Neuron Odorant Attractant Odorant OR Odorant Receptor (OR) + Orco Odorant->OR Binds & Activates IR3535 IR3535 IR3535->OR Inhibits/ Blocks Ion_Channel Ion Channel (Open) OR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Attraction Behavioral Attraction Action_Potential->Attraction

Caption: IR3535 antagonism of an odorant receptor in a mosquito olfactory sensory neuron.

Gustatory Receptor Activation

Gustatory_Activation cluster_1 Mosquito Gustatory Receptor Neuron (Bitter-Sensing) IR3535 IR3535 GR Gustatory Receptor (GR) (Bitter) IR3535->GR Binds & Activates Signaling_Cascade Intracellular Signaling Cascade GR->Signaling_Cascade Ion_Channel_Open Ion Channel (Open) Signaling_Cascade->Ion_Channel_Open Depolarization Membrane Depolarization Ion_Channel_Open->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Aversion Behavioral Aversion Action_Potential->Aversion

Caption: Activation of a bitter-sensitive gustatory receptor by IR3535 in a mosquito.

Muscarinic Acetylcholine Receptor Modulation

Muscarinic_Modulation cluster_2 Insect Neurosecretory Cell IR3535 IR3535 mAChR M1 Muscarinic Acetylcholine Receptor IR3535->mAChR Activates G_Protein G-Protein (Gq/11) mAChR->G_Protein G_beta_gamma Gβγ Subunits G_Protein->G_beta_gamma Dissociation K_Channel Background K+ Channel (Closed) G_beta_gamma->K_Channel Inhibits Depolarization Membrane Depolarization K_Channel->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel (Open) Depolarization->Ca_Channel Ca_Influx Increased Intracellular [Ca2+] Ca_Channel->Ca_Influx Synergism Enhanced Sensitivity of other Receptors (e.g., nAChRs) Ca_Influx->Synergism

Caption: Proposed mechanism of IR3535 modulation via muscarinic acetylcholine receptors.

Conclusion and Future Directions

The mode of action of IR3535 on mosquito sensory systems is multifaceted, involving the inhibition of olfactory pathways crucial for host-seeking, the activation of aversive gustatory pathways upon contact, and a novel modulatory role on muscarinic acetylcholine receptors in the central nervous system. This combined sensory and neural assault underlies its effectiveness as a broad-spectrum insect repellent.

Future research should focus on several key areas to further refine our understanding and inform the development of improved repellents:

  • Identification of Mosquito Gustatory Receptors: The specific GRs in various mosquito species that detect IR3535 need to be identified and characterized.

  • Elucidation of Downstream Signaling: Further investigation into the intracellular signaling cascades downstream of both gustatory and muscarinic receptor activation will provide a more complete picture of the molecular mechanisms.

  • Synergistic Interactions: The potential for synergistic effects between IR3535 and other repellents or insecticides, particularly in light of its action on muscarinic receptors, warrants further exploration for integrated vector management strategies.

  • Species-Specific Differences: A broader investigation into the effects of IR3535 on the sensory systems of a wider range of mosquito species is needed to understand any variations in its mode of action and efficacy.

By continuing to unravel the intricate ways in which IR3535 disrupts mosquito sensory perception and neural processing, the scientific community can pave the way for the rational design of novel, safer, and more effective tools to combat mosquito-borne diseases.

References

Methodological & Application

Application Notes and Protocols for Laboratory Arm-in-Cage Evaluation of IR3535 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting laboratory arm-in-cage evaluations of the insect repellent IR3535. The information is compiled from various scientific studies to ensure robust and reproducible experimental design.

Introduction

The arm-in-cage test is a standard method for evaluating the efficacy of topical insect repellents.[1][2][3] This method provides a controlled environment to assess the Complete Protection Time (CPT), which is the duration a repellent prevents biting by mosquitoes or other arthropods.[1][4] IR3535 (ethyl butylacetylaminopropionate) is a widely used synthetic repellent, and its efficacy has been evaluated in numerous arm-in-cage studies against various mosquito species.[5][6][7][8] These protocols are designed to guide researchers in conducting these evaluations accurately and safely.

Data Presentation: Efficacy of IR3535

The following tables summarize quantitative data from various arm-in-cage studies evaluating IR3535, often in comparison to DEET.

Table 1: Mean Protection Time of IR3535 and DEET Formulations Against Aedes aegypti

RepellentConcentrationFormulationMean Protection Time (minutes)Study Reference
IR353510%Aqueous CreamSignificantly less than 20%[6]
IR353520%Aqueous Cream~180[6]
DEET10%Aqueous CreamSignificantly less than 20%[6]
DEET20%Aqueous Cream~180[6]
IR353510%Hydroalcoholic Spray120[6]
IR353520%Hydroalcoholic Spray~157[6]
DEET10% & 20%Hydroalcoholic Spray~157[6]
IR35357.5%Commercial Product (Bug Guard Plus)90 - 170[5][6]
IR353520.07%Commercial Product (Expedition)90 - 170[5][6]
IR353520%Solution in Ethanol588 (9.8 hours)[8]
DEET20%Solution in Ethanol582 (9.7 hours)[8]

Table 2: Mean Protection Time of IR3535 and DEET Formulations Against Culex quinquefasciatus

RepellentConcentrationFormulationMean Protection Time (minutes)Study Reference
IR353510% & 20%Aqueous Cream~360 (6 hours)[5][6]
DEET10% & 20%Aqueous Cream~360 (6 hours)[5][6]
IR353510% & 20%Hydroalcoholic Spray325 - 390 (5.4 - 6.5 hours)[5][6]
DEET10% & 20%Hydroalcoholic Spray325 - 390 (5.4 - 6.5 hours)[5][6]
IR35357.5%Commercial Product (Bug Guard Plus)210 - 390 (3.5 - 6.5 hours)[5][6]
IR353520.07%Commercial Product (Expedition)210 - 390 (3.5 - 6.5 hours)[5][6]
IR353520%Solution in Ethanol786 (13.1 hours)[8]
DEET20%Solution in Ethanol726 (12.1 hours)[8]

Table 3: Efficacy of IR3535-Impregnated Fabric Against Aedes aegypti

RepellentConcentration on Fabric (g/m²)Efficacy EndpointResultStudy Reference
IR3535> 10100% Repellency (Complete Landing and Biting Protection)Achieved[9]
IR353510.02100% Landing and Biting ProtectionPreserved for 23 weeks[9]

Experimental Protocols

The following protocols are generalized from multiple studies. Researchers should adapt these protocols based on their specific research questions and institutional guidelines.

Materials and Equipment
  • Test Cages: Square cages, typically 40 x 40 x 40 cm.[2]

  • Mosquitoes: Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, Culex quinquefasciatus, Anopheles gambiae), typically 6-10 days old.[5][6][7] A common number of mosquitoes per cage is 200.[1][2]

  • Test Substance: IR3535 formulation to be tested (e.g., lotion, spray, cream).

  • Reference Substance (Positive Control): A standard repellent like DEET at a known concentration.

  • Control (Negative Control): Untreated forearm.[5][6][7]

  • Human Volunteers: Typically 5-10 volunteers are recommended for product registration studies.[2] For developmental studies, 2-3 volunteers may suffice.[2] Volunteers should be screened to ensure they are not allergic to mosquito bites.[10]

  • Personal Protective Equipment (PPE): Gloves to protect the hands from bites.[11]

  • Application Equipment: Pipettes or syringes for accurate application of the repellent.

  • Timer/Stopwatch

  • Data Recording Sheets

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_application Application Phase cluster_exposure Exposure and Data Collection Phase cluster_analysis Data Analysis Phase volunteer_screening Volunteer Screening and Consent mosquito_rearing Rearing of Host-Seeking Female Mosquitoes repellent_prep Preparation of IR3535 and Control Formulations cage_setup Cage Setup with 200 Mosquitoes define_area Define Treatment Area on Forearm cage_setup->define_area apply_repellent Apply Repellent at a Standardized Rate (e.g., 0.002 g/cm²) define_area->apply_repellent control_arm Leave Control Forearm Untreated initial_exposure Initial Exposure of Treated Arm to Mosquitoes control_arm->initial_exposure periodic_exposure Periodic Re-exposure (e.g., every 30 minutes) initial_exposure->periodic_exposure observe_bites Observe for First and Second Confirmed Bites periodic_exposure->observe_bites record_time Record Time to First Bite (CPT) observe_bites->record_time calculate_mean Calculate Mean Protection Time record_time->calculate_mean stat_analysis Statistical Analysis (e.g., comparison with control and reference) calculate_mean->stat_analysis

Caption: Experimental workflow for arm-in-cage evaluation of IR3535 efficacy.

Step-by-Step Protocol
  • Volunteer Preparation:

    • Volunteers should avoid using any scented products (perfumes, lotions) on the day of the test.

    • A specific area of the forearm is marked for repellent application.

  • Repellent Application:

    • The test formulation of IR3535 is applied evenly to the marked area of one forearm at a standardized rate, commonly 0.002 g/cm².[5][6][7]

    • The other forearm serves as an untreated control.[5][6][7]

    • The hands are protected with gloves.

  • Mosquito Exposure:

    • Prior to exposing the treated arm, the untreated control arm can be briefly inserted into the cage to confirm the host-seeking behavior of the mosquitoes.[8]

    • The treated forearm is then inserted into the cage for a defined period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[1][2]

    • The test continues for a maximum duration, such as 8 hours, or until the repellent fails.[1][2]

  • Data Collection:

    • The primary endpoint is the Complete Protection Time (CPT), defined as the time from repellent application to the first confirmed mosquito bite.[1][2] A confirmed bite is often defined as one bite followed by a second bite within the same or next exposure period.[2]

    • Some protocols also record the time to the first landing or probing attempt.[2]

    • The time to the second consecutive bite is also often recorded.[5][6]

  • Data Analysis:

    • The mean protection time and standard error are calculated from the data collected from all volunteers.

    • Statistical analyses are performed to compare the efficacy of the IR3535 formulation to the control and the reference repellent (e.g., DEET).

Safety Precautions

  • All procedures involving human volunteers must be approved by an institutional review board or ethics committee.[12]

  • Volunteers must provide informed consent.

  • Use laboratory-reared mosquitoes from a colony that has been screened for pathogens to minimize the risk of disease transmission.[10]

  • Ensure adequate ventilation in the testing area.

  • Researchers should wear appropriate PPE.

Logical Relationships in Efficacy Determination

G cluster_factors Influencing Factors cluster_outcome Efficacy Outcome ir3535_conc IR3535 Concentration protection_time Complete Protection Time (CPT) ir3535_conc->protection_time Directly Proportional formulation Formulation Type (Cream, Spray, etc.) formulation->protection_time Impacts mosquito_species Mosquito Species mosquito_species->protection_time Influences application_rate Application Rate application_rate->protection_time Affects

Caption: Factors influencing the efficacy of IR3535 in arm-in-cage tests.

References

Application Notes and Protocols for Field Testing of IR3535 Against Aedes aegypti

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on conducting field efficacy studies of the insect repellent IR3535® against the yellow fever mosquito, Aedes aegypti. The methodologies are synthesized from established guidelines from the World Health Organization (WHO), the United States Environmental Protection Agency (EPA), and the American Society for Testing and Materials (ASTM), as well as from peer-reviewed field studies.

Introduction

IR3535 (Ethyl Butylacetylaminopropionate) is a widely used synthetic insect repellent with a favorable safety profile.[1] Efficacy testing under field conditions is a critical step in the evaluation of topical repellent formulations containing IR3535. These protocols are designed to generate robust and comparable data on the protection time and overall effectiveness of IR3535-based products against Aedes aegypti.

Data Presentation: Efficacy of IR3535 Formulations

The following tables summarize quantitative data from field and laboratory studies evaluating the efficacy of IR3535 against Aedes aegypti.

Table 1: Protection Times of Various IR3535 Formulations against Aedes aegypti in a Field Study

Formulation TypeIR3535 ConcentrationMean Time to First Bite (hours:minutes)Mean Time to Second Bite (hours:minutes)Mean Time to Third Bite (hours:minutes)
Hydro-alcoholic spray10%5:206:507:40
Hydro-alcoholic spray15%6:107:158:05
Hydro-alcoholic spray20%6:507:408:35
Skin lotion10%5:457:007:50
Skin lotion15%6:207:258:15
Skin lotion20%6:407:358:25
Control (no repellent)0%0:260:460:59

Data synthesized from a field study conducted in Belo Horizonte, Brazil.[2]

Table 2: Comparative Mean Protection Times of IR3535 and DEET Cream Formulations against Aedes aegypti in a Laboratory Study

RepellentConcentrationMean Protection Time (minutes)
IR353510%< 180
IR353520%~ 180
DEET10%< 180
DEET20%~ 180

Data from arm-in-cage laboratory evaluations.[3][4]

Experimental Protocols

This section outlines the detailed methodologies for conducting a field evaluation of IR3535 repellents against Aedes aegypti. These protocols are based on internationally accepted guidelines such as the EPA's Product Performance Test Guidelines (OPPTS 810.3700) and ASTM's Standard Test Method E939-94.[5][6][7][8]

Study Site Selection and Preparation
  • Site Criteria: Select field sites with natural populations of Aedes aegypti.[9] The biting pressure should be sufficient to challenge the repellent's efficacy.

  • Environmental Monitoring: Record environmental conditions such as temperature, humidity, and wind speed throughout the study period, as these factors can influence mosquito activity and repellent performance.

  • Ethical Considerations: This protocol involves human subjects and must be conducted in accordance with the ethical principles for medical research involving human subjects. Obtain approval from an Institutional Review Board (IRB) or a local ethics committee. All volunteers must provide written informed consent.[6]

Volunteer Recruitment and Inclusion Criteria
  • Subject Selection: Recruit healthy adult volunteers of both sexes.

  • Inclusion Criteria:

    • Age 18-60 years.

    • No known skin allergies or sensitivities to insect repellents or mosquito bites.

    • Willingness to refrain from using any scented lotions, perfumes, or soaps on the day of testing.

    • Ability to follow study instructions and provide informed consent.

  • Exclusion Criteria:

    • Pregnant or breastfeeding women.

    • Individuals with a history of severe allergic reactions to insect bites.

    • Individuals with any active skin condition on the forearms.

Repellent Application
  • Dosage: Apply the repellent formulation at a standardized rate, typically 1.0 ml per 600 cm² of skin surface area.[10]

  • Application Area: The test is typically conducted on the forearms of the volunteers. Measure the surface area of each volunteer's forearm (from wrist to elbow) to calculate the precise amount of repellent to be applied.

  • Procedure:

    • One forearm of the volunteer is treated with the IR3535 formulation (test arm).

    • The other forearm remains untreated and serves as the control.[4]

    • Evenly spread the formulation over the entire skin surface of the test arm.

    • Allow the repellent to dry for a specified period (e.g., 30 minutes) before exposure to mosquitoes.

Field Exposure and Data Collection
  • Exposure Period: Volunteers expose their treated and untreated forearms to the natural mosquito population at the selected field site.

  • Bite/Landing Collection:

    • Volunteers sit with their forearms exposed.

    • A trained observer continuously monitors the forearms for mosquito landings and bites.

    • The primary endpoint is the Complete Protection Time (CPT) , defined as the time from repellent application until the first confirmed bite on the treated arm. A confirmed bite is typically defined as a bite followed by another bite within a 30-minute period.[5]

    • Record the time of the first, second, and third bites on both the treated and control arms.[2]

    • The landing rate (number of mosquitoes landing per unit of time) on the control arm should be monitored to ensure adequate biting pressure.

  • Data Recording: Use a standardized data sheet to record the following for each volunteer:

    • Volunteer ID

    • Repellent formulation and concentration

    • Time of repellent application

    • Time of the first, second, and third bites on both the treated and control arms

    • Number of landings on the control arm at regular intervals

    • Environmental conditions

Data Analysis
  • Calculate the mean and standard deviation of the Complete Protection Time (CPT) for each repellent formulation.

  • Compare the CPTs of different formulations using appropriate statistical tests (e.g., ANOVA, t-test).

  • Calculate the percentage of protection at different time points.

Mandatory Visualizations

Signaling Pathway of IR3535 in Mosquitoes

The repellent effect of IR3535 is mediated through interactions with the mosquito's sensory systems. One identified mechanism involves the activation of muscarinic acetylcholine (B1216132) receptors (mAChRs) in insect neurosecretory cells.[11][12] Additionally, IR3535 has been shown to modulate the activity of specific odorant receptors (ORs) in Aedes aegypti.[1][13][14]

IR3535_Signaling_Pathway cluster_olfactory Olfactory Sensory Neuron cluster_neurosecretory Neurosecretory Cell IR3535_odor IR3535 OR Odorant Receptor (e.g., AaOR2, AaOR8) IR3535_odor->OR Binds to IonChannel_OR Ion Channel OR->IonChannel_OR Gates NeuronActivation_OR Modulation of Neuronal Firing IonChannel_OR->NeuronActivation_OR Alters Ion Flow RepellentBehavior Repellent Behavior NeuronActivation_OR->RepellentBehavior IR3535_neuro IR3535 mAChR Muscarinic Acetylcholine Receptor (M1-subtype) IR3535_neuro->mAChR Activates G_protein G-protein mAChR->G_protein Activates K_channel K+ Channel G_protein->K_channel Inhibits Depolarization Depolarization K_channel->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Increased Intracellular [Ca2+] Ca_channel->Ca_influx Results in Ca_influx->RepellentBehavior

Caption: Proposed signaling pathways for IR3535's repellent action in mosquitoes.

Experimental Workflow for Field Testing

The following diagram illustrates the logical flow of the field testing protocol.

Field_Testing_Workflow ProtocolDev Protocol Development & IRB/Ethics Approval SiteSelection Study Site Selection & Characterization ProtocolDev->SiteSelection VolunteerRecruit Volunteer Recruitment & Informed Consent SiteSelection->VolunteerRecruit RepellentApp Repellent Application (Test & Control Arms) VolunteerRecruit->RepellentApp FieldExposure Field Exposure to Aedes aegypti RepellentApp->FieldExposure DataCollection Data Collection (Bites, Landings, Environmental) FieldExposure->DataCollection DataAnalysis Data Analysis (CPT, Statistical Tests) DataCollection->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

References

Application Notes and Protocols: Formulating IR3535® in Novel Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl butylacetylaminopropionate (IR3535®) is a synthetic insect repellent with a favorable safety profile, making it suitable for use by children and pregnant women.[1][2] Conventional formulations of IR3535®, such as lotions and sprays, offer protection for several hours but are susceptible to removal by perspiration and abrasion, requiring frequent reapplication.[3] The development of novel delivery systems aims to overcome these limitations by providing controlled and sustained release of the active ingredient. This enhances user compliance and prolongs the duration of protection against disease vectors like mosquitoes and ticks.[3][4]

This document provides detailed application notes and experimental protocols for formulating IR3535® in various advanced delivery systems, including microcapsules, polymeric nanoparticles, and polymer matrices. These protocols are intended for researchers, scientists, and drug development professionals working on next-generation insect repellent technologies.

Section 1: Microencapsulation for Sustained Release

Application Note:

Microencapsulation is a process where the active ingredient is enclosed within a polymeric shell, which can prolong its evaporation rate and reduce skin penetration.[3] A Lewis acid-Lewis base adduct encapsulation approach can be used to create a stable, sustained-release emulsion containing IR3535®.[3][5] This method has been shown to produce formulations with a long-duration efficacy of 12-13 hours against Aedes aegypti mosquitoes.[3][5] A key challenge is maintaining the chemical stability of IR3535®, which is pH-sensitive. Stability can be achieved by buffering the lotion to a pH between 6.0 and 6.5.[3]

Protocol 1: Preparation of a Sustained-Release Microencapsulated IR3535® Lotion (20% w/w)

This protocol is adapted from the formulation development of a Lewis acid-Lewis base adduct encapsulated emulsion.[5]

Materials:

  • Phase A (Oil Phase): Emollients (e.g., Acyclic alkane), Emulsifiers (e.g., Sorbitan fatty acid ester, Polysorbate), Thickeners (e.g., Polyamide-3, Cetyl alcohol), Film former (e.g., Dimethicone).

  • Phase A1: IR3535® (20% w/w of final formulation).

  • Phase B (Encapsulation Agents): Lewis Base (e.g., Algin, Cellulose), Lewis Acid (e.g., Chitosan), Thickener (e.g., Xanthan gum).

  • Phase C (Aqueous Phase): Purified Water, pH buffer (e.g., Trisodium (B8492382) citrate (B86180) dihydrate, Citric acid), Preservatives.

Equipment:

  • Heated mixing vessels

  • Homogenizer

  • Stirrer

  • pH meter

Procedure:

  • Prepare Phase A: In a heated mixing container, combine the emollient, emulsifiers, polyamide-3, cetyl alcohol, and dimethicone.

  • Heating: Commence heating Phase A to 90°C with stirring.

  • Add Active Ingredient: Discontinue heating. When the temperature of Phase A is below 80°C, gradually add IR3535® (Phase A1) while stirring to incorporate.

  • Prepare Phase C: While Phase A is cooling, combine purified water and citric acid in a separate heated container. Once dissolved, add the trisodium citrate. The target pH should be approximately 6.2.

  • Prepare Phase B: In a separate container, pre-blend the encapsulation agents (algin, cellulose, chitosan, xanthan gum).

  • Form Emulsion: Slowly add the blended Phase B powders to Phase C with vigorous stirring until fully hydrated. Heat to 50°C.

  • Homogenization: Add the warm Phase A/A1 to the warm Phase C/B mixture using a homogenizer to form a creamy white emulsion.

  • Cooling: Continue stirring the emulsion while allowing it to cool.

  • Final Adjustment: If required, add additional purified water to reach the final weight. Confirm the final pH is approximately 6.2.

Protocol 2: Stability and Efficacy Testing

Stability Testing:

  • Divide the final lotion into two batches.

  • Store one batch at ambient room temperature (20–25°C) and the other in an incubator at 40°C.[3]

  • At specified time points (e.g., 1, 3, 6, 12 months), assess the samples for physical stability (phase separation, color, odor) and chemical stability.

  • Quantify the concentration of IR3535® using a validated HPLC method (see Section 4) to ensure degradation is within acceptable limits (e.g., <6% loss).[3]

Efficacy Testing (Arm-in-Cage Method):

  • Recruit human subjects according to institutional ethical guidelines.

  • Apply a standardized amount of the microencapsulated lotion to a defined area on the subject's forearm.

  • At set intervals post-application, expose the treated arm in a cage containing a known population of host-seeking mosquitoes (e.g., Aedes aegypti).[3][5]

  • Record the time until the first confirmed bite. The duration of protection is the time from application until this point.

  • Compare the results to a control arm (untreated) and a standard repellent formulation.

Data Presentation

Table 1: Summary of Microencapsulated IR3535® Formulation Performance

Parameter Value Reference
IR3535® Concentration 20% w/w [3][5]
Formulation pH ~6.2 [3][5]
Repellency Duration (Aedes aegypti) 12–13 hours [3][5]
Stability Condition 26 weeks at 40°C and RT [3]

| Active Ingredient Loss | Within acceptable variance (<6%) |[3] |

Visualizations

G cluster_prep Preparation Workflow A Phase A (Oil) Heat to 90°C A1 Add IR3535® (Phase A1) < 80°C A->A1 Homogenize Homogenize A/A1 + B/C A1->Homogenize C Phase C (Aqueous) Add Buffer (pH 6.2) BC Hydrate Phase B in Phase C C->BC B Phase B (Encapsulants) Pre-blend powders B->BC BC->Homogenize Cool Cool with Stirring Homogenize->Cool Final Final Product (Lotion) Cool->Final G cluster_capsule Microcapsule Structure center IR3535® Oil Droplet shell Polymeric Shell (Lewis Acid-Base Adduct) center->shell Encapsulation matrix Aqueous Lotion Matrix shell->matrix Dispersion G cluster_workflow Nanoparticle Preparation & Characterization cluster_char Characterization Organic Organic Phase (PCL + IR3535® in Acetone) Precipitate Nanoprecipitation (Inject Organic into Aqueous) Organic->Precipitate Aqueous Aqueous Phase (Surfactant in Water) Aqueous->Precipitate Evaporate Solvent Evaporation Precipitate->Evaporate NP_Suspension Nanoparticle Suspension Evaporate->NP_Suspension DLS DLS Analysis (Size, PDI, Zeta) NP_Suspension->DLS EE Encapsulation Efficiency (HPLC) NP_Suspension->EE Release In Vitro Release (Dialysis) NP_Suspension->Release G cluster_np Nanoparticle Structure Core PCL Matrix + Entrapped IR3535® Surfactant Surfactant Layer Core->Surfactant Medium Aqueous Medium Surfactant->Medium G cluster_workflow PLLA/IR3535® Extrusion & TGA Analysis PLLA PLLA Pellets Extruder Twin-Screw Extruder (160-190°C) PLLA->Extruder IR3535 IR3535® Liquid IR3535->Extruder Cooling Water Bath Cooling Extruder->Cooling Strand PLLA/IR3535® Strand Cooling->Strand TGA TGA Analysis (Isothermal Mass Loss) Strand->TGA G cluster_workflow Logical Flow of HPLC Sample Analysis Sample Formulation Sample (Lotion, NP, etc.) Dilute Dilute Sample in Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Detect UV Detection Inject->Detect Chromatogram Generate Chromatogram (Peak Area) Detect->Chromatogram CalCurve Compare to Calibration Curve Chromatogram->CalCurve Result Calculate IR3535® Concentration CalCurve->Result

References

Application Note: Quantification of IR3535 in Topical Formulations by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of the insect repellent IR3535® (Ethyl Butylacetylaminopropionate) in cosmetic and pharmaceutical formulations. The described protocol utilizes a Flame Ionization Detector (FID) and an internal standard for accurate and precise quantification. This method is suitable for quality control, formulation development, and stability testing in research, scientific, and drug development settings.

Introduction

IR3535®, the trade name for ethyl butylacetylaminopropionate, is a widely used synthetic insect repellent known for its favorable safety profile. Accurate quantification of IR3535® in various topical products such as lotions, sprays, and creams is crucial to ensure product efficacy and regulatory compliance. Gas chromatography offers a specific and sensitive analytical approach for the determination of this active ingredient. This document provides a comprehensive protocol for a GC-FID method, including sample preparation, instrument parameters, and expected performance characteristics.

Data Presentation

Quantitative data for the gas chromatography method for IR3535 quantification is summarized in the tables below.

Table 1: Gas Chromatography (GC) - Flame Ionization Detector (FID) Method Parameters

ParameterValue
Column Phenomenex ZB-FFAP
30 m x 0.32 mm ID, 0.5 µm film thickness
Injector Temperature 220°C
Detector Temperature 260°C
Oven Temperature Program
Initial Temperature100°C
Hold Time1.0 minute
Ramp Rate20°C/minute
Final Temperature250°C
Final Hold Time6.5 minutes
Total Run Time 15 minutes
Carrier Gas Hydrogen
Flow Rate 3.0 mL/minute (Constant Flow)
Injection Volume 1.0 µL
Split Ratio 25:1
Internal Standard Methyl undecanoate

Table 2: Retention Times

CompoundRetention Time (minutes)
Methyl undecanoate (Internal Standard)4.3
IR3535®7.4

Table 3: Method Validation Parameters (Illustrative)

ParameterResult
Linearity (Concentration Range) 0.1 - 2.0 mg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 mg/mL
Limit of Quantification (LOQ) 0.1 mg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Note: The data in Table 3 are illustrative and represent typical performance for a validated GC-FID method. Actual results may vary and should be established during in-house method validation.

Experimental Protocols

Reagents and Materials
  • IR3535® reference standard (≥98% purity)

  • Methyl undecanoate (Internal Standard, ≥99% purity)

  • Ethanol (B145695) (ACS grade or higher)

  • Volumetric flasks and pipettes

  • GC vials with septa

  • Analytical balance

Standard Preparation

2.1. Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh approximately 500 mg of methyl undecanoate into a 50 mL volumetric flask. Dissolve and dilute to volume with ethanol.

2.2. IR3535® Stock Solution (10 mg/mL): Accurately weigh approximately 500 mg of IR3535® reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with ethanol.

2.3. Calibration Standards: Prepare a series of calibration standards by adding appropriate volumes of the IR3535® stock solution and a constant volume of the Internal Standard stock solution to volumetric flasks and diluting with ethanol. A suggested calibration range is 0.1 to 2.0 mg/mL of IR3535®.

Sample Preparation

The sample preparation procedure may vary depending on the formulation matrix (e.g., lotion, spray, cream). The following is a general procedure for a lotion or cream:

  • Accurately weigh an amount of the formulation equivalent to approximately 100 mg of IR3535® into a 50 mL volumetric flask.

  • Add a precise volume of the Internal Standard stock solution (e.g., 5.0 mL of a 10 mg/mL solution).

  • Add approximately 40 mL of ethanol to the flask.

  • Sonicate for 15-20 minutes to ensure complete extraction of IR3535®.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with ethanol and mix thoroughly.

  • If necessary, centrifuge a portion of the solution to separate any undissolved excipients.

  • Transfer an aliquot of the clear supernatant into a GC vial for analysis.

Gas Chromatography Analysis

Set up the GC-FID system according to the parameters outlined in Table 1. Inject the prepared standards and samples.

Data Analysis
  • Integrate the peak areas for IR3535® and the internal standard (methyl undecanoate).

  • Calculate the response factor (RF) for each calibration standard using the following formula: RF = (AreaIR3535 / ConcentrationIR3535) / (AreaIS / ConcentrationIS)

  • Plot the response factor against the concentration of IR3535® to generate a calibration curve.

  • Determine the concentration of IR3535® in the sample preparations using the calibration curve.

  • Calculate the percentage of IR3535® in the original formulation.

Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Formulation Add_IS Add Internal Standard Sample->Add_IS Extract Extract with Ethanol Add_IS->Extract Dilute Dilute to Volume Extract->Dilute Centrifuge Centrifuge (if needed) Dilute->Centrifuge Inject Inject into GC Centrifuge->Inject Standard Prepare Calibration Standards Standard->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify IR3535 Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for the quantification of IR3535 by GC-FID.

Logical_Relationship cluster_method Core Method cluster_principle Analytical Principle GC Gas Chromatography Separation Separation by Polarity & Boiling Point GC->Separation FID Flame Ionization Detector Detection Detection of Carbon Ions FID->Detection IS Internal Standard Quantification Ratio to Internal Standard IS->Quantification Separation->Detection Detection->Quantification

Caption: Logical relationship of the GC-FID method components.

High-Performance Liquid Chromatography (HPLC) Analysis of IR3535®: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IR3535®, or ethyl butylacetylaminopropionate, is a widely used insect repellent known for its favorable safety profile, making it suitable for use by children and pregnant women.[1][2][3] Its efficacy and safety have led to its inclusion in numerous commercially available repellent formulations.[1][4] To ensure product quality and meet regulatory requirements, a robust and reliable analytical method for the quantification of IR3535® in various formulations is essential. High-performance liquid chromatography (HPLC) offers a specific, sensitive, and accurate method for this purpose. This document provides a detailed application note and protocol for the HPLC analysis of IR3535®.

Analytical Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection to separate and quantify IR3535®. The compound is separated from other formulation components on a C18 stationary phase with a suitable mobile phase, typically a mixture of an aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. The concentration of IR3535® is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC methods for the analysis of IR3535®.

Table 1: Chromatographic Conditions for IR3535® Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Kinetex® C18 (150 x 4.6 mm, 5 µm)[5]Kromasil C18 (250 x 4.6 mm, 5 µm)[2][3][6][7]XTerra RP8 (150 mm x 4.6 mm, 5 μm)[8]Not Specified
Mobile Phase 0.1% Formic Acid: Methanol (40:60 v/v)[5]Acetonitrile: Water (50:50 v/v)[2][3][6][7]Acetonitrile: Water (25:75 v/v)[8]Water: Acetonitrile (80:20 v/v)[1]
Flow Rate 0.5 mL/min[5]1.0 mL/min[2][3][6][7]1.0 mL/min[8]0.3 mL/min[1]
Detection Wavelength 220 nm[5]218 nm[2][3][6][7]220 nm[8]210 nm[1]
Injection Volume 15 µL[5]20 µL[3][6]5 µL[8]Not Specified
Column Temperature 25 ± 1°C[5]40°C[2][3][6][7]Not SpecifiedNot Specified
Run Time 10.0 min[5]6.3 min (retention time)[3][6]Not Specified~5 min (elution time)[4]

Table 2: Method Validation Parameters for IR3535® Analysis

ParameterMethod 1Method 2Method 3
Linearity Range 10 - 400 µM[5]Not Specified0.5 - 40 mg/L[1]
Correlation Coefficient (r²) 0.9999[5]>0.99[2][3][6][7]0.9976[1]
Limit of Detection (LOD) 1 µM[5]0.255 µg/mL[2][3][6][7]Not Specified
Limit of Quantification (LOQ) 10 µM[5]0.849 µg/mL[2][3][6][7]0.06 mg/L[1]
Accuracy (% Recovery) Not Specified98% - 102%[2][3][6][7]94.7% - 109.2%[1]
Precision (%RSD) Not Specified< 5%[6]< 2 (Horwitz ratio)[1]

Experimental Protocol

This protocol provides a generalized procedure for the HPLC analysis of IR3535® in topical repellent formulations. It is based on common parameters found in validated methods.[1][2][3][5][6][7]

1. Materials and Reagents

  • IR3535® reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Purified water (e.g., Milli-Q or equivalent)

  • Sample formulation containing IR3535®

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes and syringe filters (0.20 or 0.45 µm PTFE)

  • Vortex mixer

  • Centrifuge

3. Preparation of Solutions

  • Mobile Phase (Example: Acetonitrile:Water 50:50 v/v): Mix equal volumes of HPLC-grade acetonitrile and purified water. Degas the solution before use.

  • Standard Stock Solution (e.g., 400 µM): Accurately weigh a suitable amount of IR3535® reference standard and dissolve it in a known volume of purified water or mobile phase to obtain a stock solution of a specific concentration.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10 - 400 µM).[5] These will be used to construct the calibration curve.

4. Sample Preparation

The sample preparation procedure will vary depending on the formulation matrix. The following is a general example for a liquid or gel formulation:

  • Accurately weigh a portion of the sample formulation into a volumetric flask.

  • Add a suitable solvent (e.g., acetonitrile or mobile phase) to dissolve the sample.[5]

  • Vortex the sample for several minutes to ensure complete dissolution of the active ingredient.[5]

  • If necessary, centrifuge the sample to precipitate any insoluble excipients.[5]

  • Filter the supernatant through a 0.20 µm or 0.45 µm syringe filter into an HPLC vial.[5]

  • Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.[1][5]

5. Chromatographic Analysis

  • Set up the HPLC system with the chosen column and mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.[5]

  • Inject the standard solutions in ascending order of concentration, followed by the sample solutions.

  • Record the chromatograms and integrate the peak area for IR3535®. The retention time for IR3535® is typically around 6-8 minutes under the specified conditions.[5][6]

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for a good linear fit.[5]

  • Use the peak area of the sample to calculate the concentration of IR3535® in the sample solution using the calibration curve equation.

  • Account for any dilution factors used during sample preparation to determine the final concentration of IR3535® in the original formulation.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions injection Inject Standards & Samples prep_standards->injection prep_sample Prepare Sample Solutions prep_sample->injection prep_mobile_phase Prepare Mobile Phase instrument_setup Instrument Setup & Equilibration prep_mobile_phase->instrument_setup instrument_setup->injection data_acquisition Data Acquisition (Chromatograms) injection->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve quantification Quantify IR3535 in Samples data_acquisition->quantification calibration_curve->quantification reporting Report Results quantification->reporting

Caption: Workflow for the HPLC Analysis of IR3535®.

Conclusion

The HPLC method described provides a reliable and accurate approach for the quantitative analysis of IR3535® in various insect repellent formulations. The presented protocols and data summaries offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for quality control and research purposes. Method validation parameters from various studies demonstrate the robustness and suitability of HPLC for this application.[1][2][3][6][7]

References

Application Notes: IR3535-Treated Textiles for Vector Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl Butylacetylaminopropionate, commonly known as IR3535®, is a synthetic, amino acid-based biopesticide.[1] Structurally similar to the natural amino acid beta-alanine, IR3535 functions as a repellent by acting on the olfactory sensory system of insects, effectively masking the chemical cues that attract them to humans. While it does not have a killing action, which prevents the development of resistance, it has demonstrated broad efficacy against mosquitoes, ticks, and other biting arthropods.[1] Its excellent safety profile, classified as "Unlikely to present acute hazard in normal use" by the WHO, makes it a suitable candidate for application on textiles, including clothing and bed nets, for personal protection against vector-borne diseases.[2] The development of advanced application techniques, such as polymer-coating, allows for the creation of long-lasting, repellent-treated textiles.[3][4]

Quantitative Efficacy Data

The effectiveness of IR3535-treated textiles is dose-dependent and varies by the target vector. The following tables summarize key performance data from laboratory studies.

Table 1: Efficacy of IR3535-Treated Polyester Netting against Aedes aegypti (Mosquitoes)

IR3535 Concentration (g/m²) 100% Knockdown Time (minutes, mean ± SD) 100% Kill Time (minutes, mean ± SD) Biting Protection
1.59 87.5 ± 10.6 120 ± 13 Incomplete
10.02 57.0 ± 3.5 75 ± 3 100%[3]

Data sourced from studies by Faulde et al. (2010) using a polymer-coating technique.[3][4]

Table 2: Efficacy of IR3535-Treated Polyester Netting against Ixodes ricinus (Ticks)

IR3535 Concentration (g/m²) 100% Knockdown Time (minutes, mean ± SD)
1.59 131.4 ± 6.5
10.02 33.8 ± 5.0

Data sourced from studies by Faulde et al. (2010).[3][4]

Table 3: Longevity and Wash Resistance of IR3535-Treated Textiles

Initial IR3535 Concentration (g/m²) Vector Species Endpoint Duration of Efficacy (Stored at room temp.)
10.02 Aedes aegypti 100% Landing/Biting Protection 23 weeks[3][4]

Note: Efficacy after repeated washing cycles is a critical parameter but specific data for IR3535 was limited in the cited studies. In general, anti-mosquito effect may diminish with washing, ironing, and heat exposure. For comparison, permethrin-treated clothing often loses significant efficacy after one year of regular use and washing.[5]

Experimental Protocols

Standardized bioassays are essential for evaluating the efficacy of repellent-treated textiles.

Protocol 1: Arm-in-Cage Test for Repellency and Biting Protection

This method is a widely accepted standard for assessing the protective efficacy of repellent-treated textiles against biting insects.[6]

  • Objective: To determine the Complete Protection Time (CPT) and measure the reduction in landing and biting rates.

  • Materials:

    • Test cage (e.g., 30x30x30 cm) containing a known population of host-seeking, non-blood-fed female mosquitoes (e.g., 200 Aedes aegypti).[7]

    • IR3535-treated textile sample fashioned into a sleeve.

    • Untreated textile sample (negative control).

    • Human volunteers.

  • Methodology:

    • A volunteer wears the treated textile sleeve over their forearm. The other arm, covered with an untreated sleeve, serves as the control.[7]

    • The volunteer inserts the control arm into the mosquito cage for a defined period (e.g., 3-5 minutes) to confirm mosquito biting activity. A minimum number of landings or bites must be recorded for the test to be valid.[8]

    • The volunteer then inserts the arm with the IR3535-treated sleeve into the cage for the same duration.

    • The number of mosquitoes landing on and/or biting the covered arm is recorded.[6]

    • The exposure is repeated at set intervals (e.g., every 30 minutes) until the protective effect fails, defined as the first confirmed bite, or two consecutive bites.[7]

    • The Repellency Rate (%) is calculated using the formula: P = [(N - K) / N] * 100, where N is the number of mosquitoes landing on the control and K is the number landing on the treated fabric.[9]

  • Endpoint: The primary endpoint is the mean protection time, recorded as the time from application to the first bite.[7]

Protocol 2: Knockdown (KD) and Mortality Bioassay

This assay measures the toxicological effect of the repellent-treated fabric on the target vectors.[10]

  • Objective: To determine the time required for a treated textile to cause 100% knockdown (KD) and/or mortality in a vector population.

  • Materials:

    • Enclosed exposure chamber or space.

    • IR3535-treated textile sample.

    • A defined number of vectors (e.g., 10-20 mosquitoes or ticks).

  • Methodology:

    • The treated textile sample is placed within the enclosed chamber.[10]

    • A known number of laboratory-reared adult mosquitoes or tick nymphs are released into the chamber.[3][4]

    • The time is continuously monitored, and the number of knocked-down (incapacitated, unable to move correctly) insects is recorded at set intervals.

    • The test continues until 100% of the insects are knocked down. The time to this event is the "100% KD Time".[3][4]

    • For mortality assessment, the insects can be transferred to a clean container with access to a sugar solution (for mosquitoes) and held for 24 hours post-exposure to record the final mortality rate.

  • Endpoint: Time to 100% knockdown and/or 24-hour mortality rate.

Protocol 3: Wash Resistance Evaluation

This protocol assesses the durability of the repellent treatment after laundering.

  • Objective: To evaluate the retention of repellent efficacy after a specified number of washing cycles.

  • Materials:

    • Treated textile samples.

    • Standardized laboratory washing machine.

    • Non-phosphate washing detergent.

    • Reference standard, e.g., ISO 105-C06.[11]

  • Methodology:

    • Treated fabric samples are subjected to a defined number of standardized washing and drying cycles. For example, washing at 40°C for 30 minutes.[11]

    • After each specified washing interval (e.g., 1, 5, 10 washes), the fabric samples are dried under laboratory conditions.

    • The washed samples are then evaluated for efficacy using the bioassays described in Protocol 1 and/or Protocol 2.

    • The results are compared to the efficacy of unwashed treated samples to determine the percentage loss in repellency or knockdown effect.

  • Endpoint: Repellency or knockdown efficacy as a function of the number of washes.

Visualizations

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Evaluation (Unwashed) cluster_3 Phase 4: Durability Testing cluster_4 Phase 5: Analysis Textile Select Textile Substrate (e.g., Polyester, Cotton) Application Apply IR3535 to Textile (e.g., Coating, Impregnation) Textile->Application Formulation Prepare IR3535 Formulation (e.g., Polymer-based) Formulation->Application Bioassay Repellency & KD Bioassays (Protocols 1 & 2) Application->Bioassay Wash Standardized Washing Cycles (Protocol 3) Application->Wash Test for Durability Data1 Collect Baseline Efficacy Data Bioassay->Data1 Analysis Analyze & Compare Results (Pre vs. Post-Wash) Data1->Analysis Bioassay2 Repellency & KD Bioassays (Post-Wash) Wash->Bioassay2 Data2 Collect Durability Data Bioassay2->Data2 Data2->Analysis

Caption: Experimental workflow for evaluating IR3535-treated textiles.

G cluster_0 Input Variables cluster_1 Mediating Factors cluster_2 Vector Control Outcomes Conc IR3535 Concentration (e.g., g/m²) Wash Wash Resistance Conc->Wash Release Repellent Release Rate Conc->Release Method Application Method (e.g., Polymer Coating) Method->Wash Method->Release Fabric Fabric Type (e.g., Polyester, Cotton) Fabric->Wash Repel Spatial Repellency & Biting Protection Wash->Repel KD Knockdown Effect Wash->KD Duration Protection Duration Wash->Duration Release->Repel Release->KD Release->Duration

Caption: Logical relationships in IR3535 textile treatment for vector control.

References

Protocol for Efficacy Testing of IR3535 Against Anopheles Mosquitoes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AN-IR3535-ANOPH-V1.0

Introduction

This document provides detailed protocols for laboratory and semi-field testing of the efficacy of IR3535 (Ethyl butylacetylaminopropionate) as a topical repellent against Anopheles mosquitoes, the primary vectors of malaria. These guidelines are intended for researchers, scientists, and professionals involved in the development and evaluation of insect repellents. The protocols are based on established methods, including those recommended by the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[1][2][3]

IR3535 is a synthetic insect repellent with a favorable safety profile.[4] Its mode of action is thought to involve the modulation of mosquito olfactory receptors, potentially by masking human odors and thus preventing mosquitoes from recognizing a host.[5][6][7] Efficacy testing is crucial to determine the protective duration and effective concentration of IR3535 formulations.

General Laboratory and Mosquito Rearing Conditions

Consistent and standardized rearing of Anopheles mosquitoes is fundamental to the reliability of repellent efficacy testing.

Mosquito Species
  • Anopheles gambiae s.l. is a primary vector for malaria and a relevant species for testing. Other medically important Anopheles species can also be used.

Rearing Protocol
  • Insectary Conditions : Maintain the insectary at a temperature of 27°C (± 2°C) and relative humidity of 80% (± 10%).[8][9] A photoperiod of 12:12 hours (light:dark) or 14:10 hours should be established to simulate natural conditions.[8][9]

  • Larval Rearing : Rear larvae in trays with distilled or deionized water at a density of approximately 1 larva per 2 cm² of water surface to ensure consistent development.[10] Feed larvae with a finely ground mixture of fish food, liver powder, or yeast.

  • Pupal Collection : Collect pupae and place them in a cup inside an adult emergence cage.

  • Adult Maintenance : House adult mosquitoes in cages (e.g., 30x30x30 cm) and provide them with a 10% sucrose (B13894) solution ad libitum.[8][9][11]

  • Blood-Feeding : To produce eggs, female mosquitoes (3-5 days post-emergence) require a blood meal.[11] This can be provided through an artificial membrane feeding system using animal or human blood, or by using a restrained live host where ethically approved.[8][11]

  • Oviposition : Place a moist substrate, such as a filter paper-lined cup with water, inside the cage for egg-laying two days after the blood meal.[8][9]

Efficacy Testing Methodologies

A variety of assays can be employed to evaluate the efficacy of IR3535. The choice of method depends on the specific research question (e.g., contact repellency, spatial repellency).

Arm-in-Cage Test (Contact Repellency)

This is a standard and widely used method to determine the complete protection time (CPT) of a topical repellent.[1][3][12]

Objective : To measure the duration of complete protection against biting from host-seeking female mosquitoes.

Materials :

  • Test cages (e.g., 40x40x40 cm)[3]

  • 200-250 nulliparous, host-seeking female Anopheles mosquitoes (5-10 days old), starved for at least 4 hours.[3][12]

  • IR3535 test formulations (e.g., lotions, sprays) at various concentrations.

  • Control substance (e.g., ethanol (B145695) or the formulation base without the active ingredient).

  • Human volunteers (recruited under approved ethical guidelines).

  • Protective gloves.

Protocol :

  • Recruit and screen human volunteers. Volunteers should avoid using any scented products on the day of testing.

  • Apply a standardized dose of the IR3535 formulation (e.g., 1.0 mL per 600 cm²) evenly to a defined area of a volunteer's forearm (e.g., from wrist to elbow).[13] The other arm can be used as an untreated control or for testing a different formulation. The hand should be protected with a glove.

  • At 30-minute intervals, the volunteer will insert the treated forearm into the cage of mosquitoes for a 3-minute exposure period.[3][12]

  • Record the number of mosquito landings and probes (attempts to bite).

  • The test is concluded for a specific formulation when the first confirmed bite occurs. A confirmed bite is typically defined as one bite followed by another within the same or next exposure period.[3]

  • The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed bite.[3][12]

Excito-Repellency Chamber Assay (Spatial and Contact Repellency)

This assay helps to distinguish between the irritant (excito) and non-contact repellent (spatial) effects of a chemical.[14][15][16]

Objective : To measure the ability of IR3535 to induce escape behavior in mosquitoes, with and without direct contact with the treated surface.

Materials :

  • Excito-repellency test box with an exposure chamber and a receiving cage connected by a portal.[15][16]

  • Treated papers (with IR3535) and control papers (solvent only).

  • A screened insert to prevent physical contact with the treated paper for non-contact testing.[15][16]

  • 25 female Anopheles mosquitoes per chamber.[15][16]

Protocol :

  • Line the exposure chamber with either IR3535-treated paper or control paper.

  • For non-contact repellency, place the screened insert inside the chamber.

  • Introduce 25 female mosquitoes into the exposure chamber and allow them to acclimatize for a specified period with the escape portal closed.[14]

  • Open the portal and record the number of mosquitoes that escape into the receiving cage at 1-minute intervals for a set duration (e.g., 30 minutes).[15][17]

  • Calculate the escape rate for both contact and non-contact setups and compare it to the control.

Data Presentation and Analysis

All quantitative data should be summarized for clear interpretation and comparison.

Arm-in-Cage Test Data
Formulation (Concentration)Volunteer IDComplete Protection Time (CPT) in MinutesMean CPT (Minutes)Standard Deviation
IR3535 (10%)142043521.2
2450
3435
IR3535 (20%)160061014.1
2620
3610
Control (Ethanol)122.30.6
23
32

Fictional data for illustrative purposes.

Field Efficacy Data of IR3535 against Anopheles gambiae s.l.

The following table is based on a field study comparing the efficacy of different repellents.[18][19][20]

Repellent95% Effective Dosage (ED95) (µg/cm²)Half-life on Skin (hours)
IR3535 212.4 2.9
DEET94.32.9
KBR 3023 (Picaridin)81.84.1

Data from Costantini et al. field evaluation.[18][19][20]

Visualizations

Experimental Workflow: Arm-in-Cage Test

Caption: Workflow for the Arm-in-Cage repellent efficacy test.

Proposed Signaling Pathway for IR3535 Action

The exact mechanism of IR3535 is still under investigation, but evidence suggests it functions by disrupting the mosquito's olfactory system, making the host's scent profile unrecognizable.[5][6][7] This is in contrast to repellents that may activate specific olfactory receptor neurons (ORNs).[6][21]

Caption: Proposed mechanism of IR3535 action on mosquito olfaction.

References

Application Notes and Protocols for Encapsulating IR3535 in Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of methods for encapsulating the insect repellent IR3535® (Ethyl Butylacetylaminopropionate) into nanoemulsions. This document covers both high-energy and low-energy emulsification techniques, offering comprehensive experimental protocols and comparative data to guide researchers in the formulation and characterization of IR3535 nanoemulsions.

Introduction to IR3535 Encapsulation in Nanoemulsions

IR3535® is a widely used synthetic insect repellent known for its favorable safety profile. Encapsulating IR3535 in nanoemulsions, which are colloidal dispersions of oil droplets in an aqueous phase with droplet sizes typically in the range of 20-200 nm, offers several advantages. These include enhanced stability, potential for controlled release, improved skin feel, and the possibility of combining it with other active ingredients. The choice of encapsulation method, whether high-energy or low-energy, significantly impacts the physicochemical properties and performance of the final formulation.

Methods for Nanoemulsification of IR3535

There are two primary approaches to forming nanoemulsions: high-energy and low-energy methods. High-energy methods utilize mechanical devices to break down coarse emulsions into nano-sized droplets, while low-energy methods rely on the physicochemical properties of the components to spontaneously form nanoemulsions.

High-Energy Emulsification Method

High-energy methods, such as high-pressure homogenization and ultrasonication, are effective for producing nanoemulsions with uniform droplet sizes. These methods are particularly suitable for creating stable formulations.[1]

Low-Energy Emulsification Methods

Low-energy methods are advantageous due to their simplicity, lower energy consumption, and avoidance of high temperatures that could degrade sensitive components. The two main low-energy methods are the Phase Inversion Temperature (PIT) method and Spontaneous Emulsification.

The PIT method utilizes the temperature-dependent solubility of non-ionic surfactants to induce the formation of a nanoemulsion. By altering the temperature, the surfactant's affinity for the oil and water phases is modified, leading to a phase inversion and the formation of fine droplets.[2][3]

Spontaneous emulsification occurs when an organic phase (oil, lipophilic surfactant, and a water-miscible solvent) is mixed with an aqueous phase. The rapid diffusion of the water-miscible solvent into the aqueous phase creates interfacial turbulence, resulting in the spontaneous formation of nano-sized droplets.[4][5]

Data Presentation: Comparative Analysis of Encapsulation Methods

The following tables summarize the key formulation parameters and resulting nanoemulsion characteristics for the different encapsulation methods.

Table 1: Formulation Parameters for IR3535 Nanoemulsions

ParameterHigh-Energy Method (Ultrasonication)[1][6]Low-Energy Method (Phase Inversion Temperature - Adapted)Low-Energy Method (Spontaneous Emulsification - Adapted)
Oil Phase Linseed Oil, Clove Essential OilMedium-chain triglycerides, Mineral oilIR3535, Medium-chain triglycerides
IR3535 Concentration (% w/w) 1 - 55 - 205 - 20
Surfactant(s) Pluronic® F127 (Non-ionic)Non-ionic surfactants (e.g., Polysorbates, Cremophor)Lipophilic (e.g., Span 80) & Hydrophilic (e.g., Tween 80)
Surfactant Concentration (% w/w) 2 - 310 - 3010 - 40
Aqueous Phase Deionized WaterDeionized WaterDeionized Water, Water-miscible solvent (e.g., Ethanol (B145695), Acetone)

Table 2: Physicochemical Characteristics of IR3535 Nanoemulsions

CharacteristicHigh-Energy Method (Ultrasonication)[1][6]Low-Energy Method (Phase Inversion Temperature - Typical)[2][3]Low-Energy Method (Spontaneous Emulsification - Typical)[4][5]
Droplet Size (nm) 188 ± 250 - 200100 - 300
Polydispersity Index (PDI) 0.118 - 1.120< 0.3< 0.3
Zeta Potential (mV) -39 ± 1-20 to -40-20 to -40
Encapsulation Efficiency (%) 61.33 ± 0.84> 90 (for similar lipophilic actives)[7]> 90 (for similar lipophilic actives)
Stability Stable in thermodynamic tests[1]Good long-term stability at refrigerated and room temperatures[2][8]Good long-term stability at refrigerated and room temperatures[9]

Experimental Protocols

This section provides detailed step-by-step protocols for preparing IR3535 nanoemulsions using the methods described.

Protocol for High-Energy Emulsification (Ultrasonication)

This protocol is based on the work of Melo et al. (2023) for the co-encapsulation of IR3535 and clove essential oil.[1]

Materials:

  • IR3535®

  • Linseed oil

  • Clove essential oil

  • Pluronic® F127

  • Deionized water

Equipment:

  • Magnetic stirrer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Ultrasonicator with a probe

  • Ice bath

Procedure:

  • Oil Phase Preparation:

    • Add IR3535® to linseed oil under constant stirring.

    • Allow the mixture to rest for 48 hours under airflow to facilitate the polymerization of linseed oil and incorporation of IR3535.

    • Add clove essential oil to the mixture and stir using a high-shear homogenizer at 10,000 rpm.

  • Aqueous Phase Preparation:

    • Dissolve Pluronic® F127 in deionized water with gentle stirring until fully dissolved.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase under continuous high-shear homogenization.

    • Subject the resulting coarse emulsion to ultrasonication.

    • Use an ultrasonicator at 70% amplitude for 2 minutes in cycles of 5 seconds on and 5 seconds off.

    • Keep the sample in an ice bath during ultrasonication to prevent overheating.

  • Characterization:

    • Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency using a suitable analytical method such as HPLC.[1]

Protocol for Low-Energy Emulsification (Phase Inversion Temperature - Adaptable for IR3535)

This is a generalized protocol that needs to be optimized for the specific IR3535 formulation.

Materials:

  • IR3535®

  • A suitable oil (e.g., medium-chain triglycerides)

  • A non-ionic, temperature-sensitive surfactant (e.g., a polyoxyethylene-type surfactant like Brij or some Polysorbates)

  • Deionized water

Equipment:

  • Magnetic stirrer with a heating plate and temperature controller

  • Water bath or ice bath for rapid cooling

Procedure:

  • Component Mixing:

    • In a beaker, mix IR3535®, the selected oil, and the non-ionic surfactant.

    • Add the deionized water to this mixture.

  • Heating and Phase Inversion:

    • Place the beaker on the magnetic stirrer with the heating plate and begin stirring.

    • Slowly heat the mixture while monitoring its appearance and conductivity (if available). The mixture will typically become clear and more viscous as it approaches the phase inversion temperature (PIT).

    • Continue heating to a temperature slightly above the PIT.

  • Nanoemulsion Formation:

    • Once the mixture has equilibrated at the temperature above the PIT, rapidly cool it by placing the beaker in an ice bath while maintaining stirring.

    • The rapid cooling will cause the phase inversion from a W/O to an O/W nanoemulsion, which will appear as a translucent or bluish-white liquid.

  • Characterization:

    • Allow the nanoemulsion to return to room temperature.

    • Characterize the droplet size, PDI, and zeta potential using DLS.

    • Assess the long-term stability by monitoring these parameters over time at different storage temperatures.[2][8]

Protocol for Low-Energy Emulsification (Spontaneous Emulsification - Adaptable for IR3535)

This is a generalized protocol that requires optimization for a specific IR3535 formulation.

Materials:

  • IR3535®

  • A suitable oil (e.g., medium-chain triglycerides)

  • A lipophilic surfactant (e.g., Span 80)

  • A hydrophilic surfactant (e.g., Tween 80)

  • A water-miscible solvent (e.g., ethanol or acetone)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Rotary evaporator (optional, for solvent removal)

Procedure:

  • Organic Phase Preparation:

    • In a beaker, dissolve IR3535®, the selected oil, the lipophilic surfactant, and the water-miscible solvent to form a clear organic phase.

  • Aqueous Phase Preparation:

    • In a separate beaker, dissolve the hydrophilic surfactant in deionized water.

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase under continuous, gentle magnetic stirring.

    • A nanoemulsion will form spontaneously, appearing as a translucent or bluish-white liquid.

  • Solvent Removal (Optional):

    • If necessary, the water-miscible solvent can be removed from the nanoemulsion using a rotary evaporator under reduced pressure.

  • Characterization:

    • Characterize the droplet size, PDI, and zeta potential using DLS.

    • Evaluate the stability of the nanoemulsion over time at various storage conditions.[9]

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the described nanoemulsification methods.

High_Energy_Emulsification cluster_oil_phase Oil Phase Preparation cluster_aq_phase Aqueous Phase Preparation cluster_emulsification Emulsification IR3535 IR3535 Mix1 Mix & Stir IR3535->Mix1 LinseedOil Linseed Oil LinseedOil->Mix1 Rest Rest 48h Mix1->Rest Homogenize1 High-Shear Homogenization (10,000 rpm) Rest->Homogenize1 CloveOil Clove Essential Oil CloveOil->Homogenize1 Homogenize2 High-Shear Homogenization Homogenize1->Homogenize2 Pluronic Pluronic F127 Dissolve Dissolve Pluronic->Dissolve Water Deionized Water Water->Dissolve Dissolve->Homogenize2 Ultrasonicate Ultrasonication (Ice Bath) Homogenize2->Ultrasonicate Nanoemulsion IR3535 Nanoemulsion Ultrasonicate->Nanoemulsion

Caption: Workflow for High-Energy Emulsification of IR3535.

Low_Energy_PIT cluster_mixing Component Mixing cluster_process Phase Inversion Process IR3535 IR3535 Mix Mix Components IR3535->Mix Oil Oil Oil->Mix Surfactant Non-ionic Surfactant Surfactant->Mix Water Deionized Water Water->Mix Heat Heat above PIT (with stirring) Mix->Heat Cool Rapid Cooling (Ice Bath) Heat->Cool Nanoemulsion IR3535 Nanoemulsion Cool->Nanoemulsion

Caption: Workflow for Phase Inversion Temperature (PIT) Method.

Low_Energy_Spontaneous cluster_org_phase Organic Phase Preparation cluster_aq_phase Aqueous Phase Preparation cluster_emulsification Spontaneous Emulsification IR3535 IR3535 MixOrg Dissolve IR3535->MixOrg Oil Oil Oil->MixOrg LipoSurfactant Lipophilic Surfactant LipoSurfactant->MixOrg Solvent Water-Miscible Solvent Solvent->MixOrg Titrate Slowly Add Organic Phase to Aqueous Phase (Gentle Stirring) MixOrg->Titrate HydroSurfactant Hydrophilic Surfactant MixAq Dissolve HydroSurfactant->MixAq Water Deionized Water Water->MixAq MixAq->Titrate SolventRemoval Solvent Removal (Optional) Titrate->SolventRemoval Nanoemulsion IR3535 Nanoemulsion SolventRemoval->Nanoemulsion

Caption: Workflow for Spontaneous Emulsification Method.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Spatial Repellency of IR3535 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the spatial repellency of IR3535 formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the spatial repellency and duration of action of IR3535?

A1: The primary strategies focus on controlled-release formulations to prolong the evaporation rate of IR3535. Key approaches include:

  • Microencapsulation: Encapsulating IR3535 in a polymer matrix can provide a sustained-release mode of action. A Lewis acid–Lewis base adduct encapsulated emulsion with 20% w/w IR3535 has been shown to extend efficacy to 12–13 hours.[1]

  • Polymer-based Systems: Incorporating IR3535 into polymer carriers like poly(l-lactic acid) (PLLA) can create scaffolds or fibers for controlled release.[2][3] These systems can be formulated into lotions or incorporated into textiles.

  • Use of Synergists: Combining IR3535 with other repellents like DEET can produce a synergistic effect.[4] IR3535 has been shown to interact with insect muscarinic acetylcholine (B1216132) receptors, which may increase the sensitivity of other receptors to different active ingredients.[4][5]

Q2: What are the known challenges in formulating IR3535 for enhanced spatial repellency?

A2: Researchers may encounter several challenges during formulation development:

  • Chemical Instability: IR3535 is susceptible to degradation, particularly due to pH changes. A rapid loss of pH is a notable issue. The ideal pH for IR3535 is between 6.0 and 6.5, which can be challenging to maintain in topical formulations optimized for human skin (pH ~5.5).[1]

  • Volatility: Like many repellents, IR3535's effectiveness is tied to its volatility. Unformulated IR3535 may evaporate too quickly, reducing its duration of action.

  • Lower Efficacy Compared to DEET: In some commercial formulations and against certain mosquito species like Anopheles dirus, IR3535 can be less effective or have a shorter protection time than DEET at similar concentrations.[1][6]

Q3: How does IR3535 exert its repellent effect at a molecular level?

A3: IR3535 is known to interact with the insect's nervous system. It can act on muscarinic acetylcholine receptors (mAChRs) in insect neurosecretory cells. This interaction can lead to an increase in intracellular calcium, which may enhance the sensitivity of other receptors to insecticides or other repellents.[4][5] Additionally, bitter-sensing gustatory receptor neurons are essential for the detection of IR3535 by insects.[4]

Troubleshooting Guides

Problem 1: The IR3535 formulation is showing poor chemical stability and a rapid drop in pH.

Possible Cause Troubleshooting Step
Inherent acidity of excipients.Carefully select excipients that are compatible with the optimal pH range of IR3535 (6.0-6.5).[1]
Lack of buffering capacity.Incorporate a buffering system, such as sodium citrate-citric acid, to maintain a stable pH within the desired range.[1]
Degradation of IR3535.Store the formulation in a cool, dark place to minimize degradation. Conduct stability testing at various temperatures (e.g., ambient and 40°C) to assess shelf life.[1][7]

Problem 2: The duration of spatial repellency is shorter than expected.

Possible Cause Troubleshooting Step
High evaporation rate of IR3535.Implement a sustained-release technology. Microencapsulation or incorporation into a polymer matrix like PLLA can control the release rate.[1][2]
Sub-optimal concentration of IR3535.The concentration of IR3535 can be optimized. Formulations with 20% w/w IR3535 have shown long-duration efficacy.[1][7]
Ineffective formulation for the target vector.The efficacy of IR3535 can vary between mosquito species.[6][8] Test the formulation against the target vector and consider synergistic combinations if necessary.

Problem 3: Inconsistent results in spatial repellency assays.

Possible Cause Troubleshooting Step
Variation in experimental conditions.Standardize environmental conditions such as temperature, humidity, and light intensity during assays.[9]
Differences in mosquito behavior.Use mosquitoes of a consistent age and ensure they are ready to bite before starting the experiment.[9]
Inappropriate assay method.Select an assay method that is suitable for measuring spatial repellency. High-throughput screening methods and arm-in-cage assays are common choices.[10][11]

Data Presentation

Table 1: Efficacy of Different IR3535 Formulations

FormulationActive Ingredient(s) & ConcentrationMosquito SpeciesProtection Time / EfficacyReference
Microencapsulated Lotion20% w/w IR3535Aedes aegypti12–13 hours[1]
Sustained-Release Lotion20% IR3535Anopheles gambiae s.l.98% reduction in bites; >80% efficacy for 9 hours[8][12]
Ethanol Solution25% IR3535Ochlerotatus taeniorhynchus3.0 hours[13]
Ethanol Solution20% IR3535Aedes aegypti9.8 hours[6]
Ethanol Solution20% IR3535Culex quinquefasciatus13.7 hours[6]
Ethanol Solution20% IR3535Anopheles dirus3.8 hours[6]

Table 2: Comparison of Effective Doses (ED95) for Anopheles gambiae s.l.

RepellentED95 (μg/cm²)Half-life on skin (hours)Reference
IR3535212.42.9[14]
DEET94.32.9[14]
KBR 3023 (Picaridin)81.84.1[14]

Experimental Protocols

1. Arm-in-Cage Assay for Repellency Evaluation

This method is used to determine the complete protection time of a topical repellent formulation against mosquitoes.

  • Materials: Mosquito cage (e.g., 30x30x30 cm) containing 250 female mosquitoes (3-5 days old, starved for 24 hours), human volunteers, test formulation, control substance (e.g., ethanol), paper sleeves.[9]

  • Procedure:

    • Apply a standardized amount (e.g., 0.1 ml) of the test formulation onto a marked area (e.g., 3x10 cm) of a volunteer's forearm.[9]

    • Apply the control substance to the other forearm.

    • Cover the arms with paper sleeves, leaving only the treated areas exposed.[9]

    • Before each exposure, test the biting readiness of the mosquitoes by introducing an untreated hand into the cage for a short period (e.g., 15-30 seconds). A minimum number of landings/bites (e.g., 2) should be observed.[9]

    • At regular intervals (e.g., every 30 minutes), the volunteer introduces the treated arm into the cage for a fixed duration (e.g., 3 minutes).[9]

    • Record the number of biting mosquitoes on the marked area.

    • The test is terminated when a specific number of bites occur (e.g., 2 bites in a single exposure or 1 bite in two consecutive exposures).[9]

    • The complete protection time is the duration between the application of the repellent and the termination of the test.[1]

2. High-Throughput Screening for Spatial Repellency

This method allows for the rapid screening of candidate repellent molecules.

  • Materials: Glass tubes with netted ends, treated filter papers, plastic end caps, test compounds, solvent (e.g., acetone), mosquitoes.[10]

  • Procedure:

    • Treat filter papers with known concentrations of the test compounds.

    • Place the treated filter paper at one end of a glass tube.

    • Introduce a known number of mosquitoes into the tube.

    • The tube can be oriented horizontally or vertically.[10]

    • Record the distribution of mosquitoes within the tube over time.

    • The half repellent concentration (EC50) can be calculated, which is the concentration at which 50% of the mosquitoes are repelled from the treated end of the tube.[10]

Visualizations

Experimental_Workflow_Arm_in_Cage cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis A Apply Test Formulation to Volunteer's Arm E Expose Treated Arm (3 mins every 30 mins) A->E B Apply Control to Other Arm B->E C Prepare Mosquito Cage (250 females) D Check Mosquito Biting Readiness C->D D->E If ready F Record Number of Bites E->F G Terminate Test after Pre-defined Bite Count F->G H Calculate Complete Protection Time G->H

Caption: Workflow for Arm-in-Cage Repellency Assay.

Signaling_Pathway_IR3535 IR3535 IR3535 mAChR Muscarinic Acetylcholine Receptor (mAChR) IR3535->mAChR acts on Ca_increase Increased Intracellular Calcium [Ca2+] mAChR->Ca_increase induces nAChR_sensitivity Increased Sensitivity of Nicotinic Acetylcholine Receptors (nAChR) Ca_increase->nAChR_sensitivity Synergistic_effect Synergistic Repellent/ Insecticidal Effect nAChR_sensitivity->Synergistic_effect

Caption: Proposed Signaling Pathway for IR3535 Synergism.

References

Technical Support Center: Overcoming IR3535® Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when formulating the insect repellent IR3535® in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of IR3535® in water and other common solvents?

A1: IR3535®, or ethyl butylacetylaminopropionate, is moderately soluble in water. Its solubility is significantly influenced by temperature and the presence of co-solvents. It is highly soluble in many organic solvents.

Table 1: Solubility of IR3535® in Various Solvents

SolventSolubilityTemperature (°C)
Water~6% (w/w)20
Water70 g/L20[1]
Ethanol (B145695)50% (w/w)20[2]
Propylene (B89431) Glycol50% (w/w)20[2]
Isopropyl Myristate50% (w/w)20[2]
Paraffin Oil3% (w/w)20[2]

Q2: My IR3535® solution is cloudy or has formed a precipitate. What are the common causes?

A2: Cloudiness or precipitation in an aqueous IR3535® solution can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of IR3535® in your aqueous solution may be higher than its solubility limit at the given temperature.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of IR3535®, leading to precipitation.

  • pH Imbalance: IR3535® is most stable in a pH range of 6.0 to 8.0.[2] Significant deviations outside this range, especially in strongly acidic or alkaline conditions, can lead to hydrolysis and degradation, potentially causing precipitation of byproducts.[2]

  • Improper Mixing: Inadequate mixing when adding IR3535® to the aqueous phase can result in localized high concentrations and incomplete dissolution.

Q3: How does pH affect the stability and solubility of IR3535® in aqueous solutions?

A3: The pH of the aqueous solution is a critical factor for the stability of IR3535®. The optimal pH range for stability is between 6.0 and 8.0.[2] Outside this range, particularly in the presence of strong acids or bases, IR3535® can undergo hydrolysis.[2] While specific data on the direct impact of pH on solubility is limited, maintaining the optimal pH range is crucial for preventing degradation and ensuring the overall integrity of the formulation. A 5% solution of pure IR3535® in CO2-free water has been observed to have a pH of 4.7, likely due to acidic impurities.

Q4: How does temperature influence the stability of IR3535® in aqueous solutions?

A4: The stability of IR3535® in aqueous solutions is inversely related to temperature. Degradation increases as the temperature rises. For instance, in a 5% aqueous solution over a 3-month period, less than 0.2% degradation was observed at 2-6°C, approximately 10% degradation at 20-25°C, and about 80% degradation at 40°C. For manufacturing emulsions, IR3535® can be heated up to 80°C, but prolonged exposure to high temperatures should be avoided to minimize degradation.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation of aqueous IR3535® solutions.

Problem 1: IR3535® does not fully dissolve in water.

  • Cause: The concentration of IR3535® exceeds its aqueous solubility limit.

  • Solution:

    • Reduce Concentration: Lower the concentration of IR3535® to below its solubility limit of approximately 6-7% (w/w) at 20°C.

    • Use a Co-solvent: Incorporate a water-miscible organic solvent such as ethanol or propylene glycol. IR3535® is significantly more soluble in these solvents.[2] Start by preparing a concentrated solution of IR3535® in the co-solvent and then slowly add this mixture to the aqueous phase with continuous stirring.

    • Increase Temperature: Gently warming the solution can increase the solubility of IR3535®. However, be mindful of the increased risk of degradation at higher temperatures.

Problem 2: The aqueous solution of IR3535® is unstable and precipitates over time.

  • Cause: This can be due to temperature fluctuations, pH shifts, or slow degradation of the active ingredient.

  • Solution:

    • pH Control: Buffer the aqueous solution to maintain a pH between 6.0 and 8.0.[2] This will enhance the stability of IR3535® and minimize hydrolysis.

    • Co-solvent Addition: The presence of co-solvents like ethanol can help prevent hydrolysis in water-based solutions.[2]

    • Use of Surfactants/Emulsifiers: For higher concentrations of IR3535®, creating an emulsion with suitable surfactants is recommended. In emulsions, IR3535® should be added to the oil phase.[2]

    • Storage Conditions: Store the solution in a cool, dark place to minimize degradation from heat and light.

Problem 3: Difficulty in preparing a stable high-concentration aqueous formulation.

  • Cause: The desired concentration of IR3535® is well above its intrinsic water solubility.

  • Solution:

    • Emulsification: Formulate an oil-in-water emulsion. Dissolve IR3535® in the oil phase along with a suitable emulsifier before adding it to the aqueous phase.

    • Microencapsulation: This advanced technique can encapsulate IR3535®, improving its stability and allowing for a controlled release.

    • Use of Surfactants: Employ nonionic surfactants to help solubilize IR3535® in the aqueous phase. The choice of surfactant will depend on the specific formulation requirements.

Experimental Protocols

Protocol 1: Determination of IR3535® Solubility in an Aqueous Co-solvent System

This protocol outlines a method to determine the saturation solubility of IR3535® in a water/ethanol mixture.

  • Preparation of Co-solvent Mixtures: Prepare a series of water/ethanol mixtures with varying volume ratios (e.g., 90:10, 80:20, 70:30 v/v).

  • Sample Preparation: In separate sealed vials, add an excess amount of IR3535® to a known volume of each co-solvent mixture.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved IR3535® from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent (e.g., methanol (B129727) or acetonitrile/water), and determine the concentration of IR3535® using a validated analytical method such as HPLC-UV.

Protocol 2: Quantification of IR3535® in Aqueous Solutions by HPLC-UV

This protocol is based on established methods for the quantification of IR3535®.[3][4][5][6]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., Kinetex® C18, 5 µm, 4.6 mm x 150 mm).[3]

  • Mobile Phase: A mixture of water and a polar organic solvent such as methanol or acetonitrile. A common mobile phase is 0.1% formic acid in water and methanol (40:60 v/v).[3]

  • Flow Rate: Typically 0.3-1.0 mL/min.

  • Detection Wavelength: 210 nm or 220 nm.[3][4]

  • Standard Preparation: Prepare a series of standard solutions of IR3535® of known concentrations in the mobile phase or a suitable solvent to generate a calibration curve.

  • Sample Analysis: Dilute the experimental samples to fall within the linear range of the calibration curve and inject them into the HPLC system.

  • Calculation: Determine the concentration of IR3535® in the samples by comparing their peak areas to the calibration curve.

Table 2: Example HPLC Parameters for IR3535® Quantification

ParameterCondition 1Condition 2
Column Kinetex® C18 (5 µm, 4.6 x 150 mm)[3]XTerra RP8 (5 µm, 4.6 x 150 mm)[7]
Mobile Phase 0.1% Formic Acid / Methanol (40:60 v/v)[3]Acetonitrile / Water (25:75 v/v)[7]
Flow Rate 0.5 mL/min[3]1.0 mL/min[7]
Detection 220 nm[3]220 nm[7]
Injection Volume 15 µL[3]5 µL[7]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_cosolvent Prepare Co-solvent Mixtures add_ir3535 Add Excess IR3535® prep_cosolvent->add_ir3535 Step 1 agitate Agitate at Constant Temp. add_ir3535->agitate Step 2 centrifuge Centrifuge agitate->centrifuge Step 3 withdraw_supernatant Withdraw Supernatant centrifuge->withdraw_supernatant Step 4 dilute Dilute Sample withdraw_supernatant->dilute Step 5 hplc HPLC Analysis dilute->hplc Step 6 quantify Quantify Concentration hplc->quantify Step 7

Caption: Workflow for determining IR3535® solubility.

troubleshooting_logic start Start: IR3535® Solubility Issue check_concentration Is concentration > 7% in water? start->check_concentration solution_cosolvent Use Co-solvent (Ethanol/PG) or Reduce Concentration check_concentration->solution_cosolvent Yes check_stability Is the solution unstable (precipitation over time)? check_concentration->check_stability No solution_ph Adjust pH to 6.0-8.0 check_stability->solution_ph Yes check_high_conc Need High Concentration (>10%)? check_stability->check_high_conc No solution_emulsion Formulate as an Emulsion with Surfactants check_high_conc->solution_emulsion Yes

Caption: Troubleshooting logic for IR3535® formulation.

References

Technical Support Center: Optimizing IR3535® Concentration for Long-Lasting Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the concentration of IR3535® for durable insect repellent efficacy.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with IR3535®.

Issue Possible Cause Suggested Solution
Inconsistent Protection Times in Arm-in-Cage Assays Variation in volunteer attractiveness to mosquitoes.It is crucial to use a sufficient number of volunteers to allow for statistical analysis and account for individual differences in attraction.[1] Consider implementing a repeated-measures design with fewer participants, each tested multiple times, to assess within-participant variability.[2]
Non-standardized application of the repellent.Ensure a precise and uniform application rate of the IR3535® formulation on the defined skin area for all test subjects. A common application rate is 0.002 g/cm².[3]
Mosquitoes are not actively host-seeking.Conduct tests during the known peak biting times for the specific mosquito species.[1] Ensure female mosquitoes have been starved for at least 12 hours prior to the assay.[1]
Reduced Efficacy in Field Trials Compared to Lab Data Environmental factors such as high temperature, humidity, and wind speed can increase the evaporation rate of the repellent.Record all environmental conditions during field trials as these can significantly impact repellent performance.[4][5] Consider using sustained-release formulations to counteract rapid evaporation in challenging climates.[6][7]
Presence of mosquito species less sensitive to IR3535®.Identify the mosquito species prevalent in the field location. IR3535® may be less effective against certain Anopheles species compared to Aedes and Culex.[7][8]
Formulation Instability (e.g., pH shift, degradation) IR3535® is susceptible to hydrolysis, especially in acidic or alkaline conditions and in the presence of water.[9]The optimal pH for IR3535® stability is between 6.5 and 8.0.[9] Use of a buffer system, such as sodium citrate-citric acid, can help maintain the desired pH and prevent degradation.[10] In aqueous solutions, adding alcohol can help prevent hydrolysis.[9]
Incompatibility with other formulation components.When creating emulsions, add IR3535® to the oil phase.[9] If using carbomers as thickeners, they must be neutralized to a pH of ≥6 before being combined with IR3535®.[9]
Variable Results in Repellency Percentage Calculations Inconsistent control group performance.An untreated control arm is essential to confirm the biting avidity of the mosquitoes.[5] If the control group does not experience a consistent and adequate number of bites, the experiment may be invalid.[1][11]
Different methods for calculating repellency.Clearly define the endpoint for "Complete Protection Time" (CPT) before starting the experiment. This could be the time to the first bite, or the first confirmed bite (a second bite within a specified timeframe).[12][13] Use a standardized formula for calculating percent repellency, such as R(%) = ((C − T)/C) × 100, where C is the number of bites on the control and T is the number of bites on the treated arm.[11]

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of IR3535® for long-lasting efficacy?

Higher concentrations of IR3535® generally provide longer protection times. For example, 20% formulations have been shown to offer protection for up to eight hours.[14] However, the optimal concentration is also dependent on the target insect species, the formulation type, and environmental conditions.[7][15] Sustained-release formulations containing 20% IR3535® have demonstrated efficacy for 12-13 hours in laboratory settings.[6][10]

2. How does the efficacy of IR3535® compare to other repellents like DEET?

The efficacy of IR3535® is often comparable to DEET, particularly at similar concentrations. Some studies have shown that 20% IR3535® provides similar protection times to 20% DEET against Aedes aegypti and Culex quinquefasciatus.[3] However, DEET may offer longer protection against certain mosquito species, especially Anopheles.[8]

3. What factors can influence the duration of protection of an IR3535® formulation?

Several factors can affect the longevity of an IR3535® repellent, including:

  • Active Ingredient Concentration: Higher concentrations generally lead to longer protection.

  • Formulation: Sustained-release technologies like microencapsulation can significantly extend the duration of efficacy.[6][7][10]

  • Environmental Conditions: High temperatures, humidity, and wind can accelerate evaporation and reduce protection time.[4]

  • Physical Activity: Sweating can dilute and remove the repellent from the skin.

  • Insect Species: Efficacy can vary between different mosquito species.[8]

4. What is the mechanism of action of IR3535®?

The exact mechanism is still under investigation, but it is understood that IR3535® acts on the insect's olfactory system. It is believed to interfere with the insect's ability to smell and locate a host by blocking their olfactory receptor neurons.[16] Some research suggests that IR3535® may act as an antagonist at certain odorant receptors, preventing the detection of attractant molecules.[17]

5. Are there any safety concerns associated with IR3535®?

IR3535® has an excellent safety profile and has been used in Europe for over 30 years with no reports of serious side effects.[18] It is considered to have low toxicity and is not a skin irritant in diluted formulations.[8] However, it can be an eye irritant, so contact with the eyes should be avoided.[8]

Data Presentation

Table 1: Concentration of IR3535® and Mean Protection Time Against Various Mosquito Species

IR3535® ConcentrationMosquito SpeciesFormulationMean Protection Time (Hours)Reference
7.5%Aedes, CulexNot Specified3.2[13]
7.5%Aedes aegyptiCommercial Product~1.5 - 2.8[3][14]
7.5%Culex quinquefasciatusCommercial Product~3.5 - 6.5[3][14]
10%Mixed Field SpeciesLotion7.1 - 10.3[13]
20%Aedes aegyptiAqueous Cream~3[3][19]
20%Culex quinquefasciatusAqueous Cream~6[3][19]
20%Mixed Field SpeciesAerosol/Pump Spray7.0+[13]
20%Aedes aegyptiSustained-Release Lotion12 - 13[6][10]
20%Anopheles gambiae s.l.Sustained-Release Lotion~9[7]

Experimental Protocols

Arm-in-Cage Test Protocol

This protocol is a standard laboratory method for evaluating the efficacy of topical insect repellents.[12][20][21]

Objective: To determine the Complete Protection Time (CPT) of an IR3535® formulation against a specific mosquito species.

Materials:

  • Test cages (e.g., 40x40x40 cm)

  • 200 host-seeking female mosquitoes (e.g., Aedes aegypti, Culex quinquefasciatus, or Anopheles gambiae) per cage, starved for at least 12 hours.[1][12]

  • Human volunteers (screened and consented).

  • IR3535® test formulation.

  • Control substance (e.g., ethanol (B145695) or the formulation vehicle without IR3535®).

  • Micropipettes or syringes for precise application.

  • Timer.

  • Protective clothing (e.g., elbow-length gloves).

Procedure:

  • Volunteer Preparation: Recruit a sufficient number of healthy adult volunteers. Mark a defined area on each volunteer's forearm (e.g., 300 cm²). The rest of the arm and hand should be covered.

  • Repellent Application: Apply a standardized dose of the IR3535® formulation (e.g., 1 ml or 0.002 g/cm²) evenly to the marked area of the test arm.[3] Apply the control substance to the other arm.

  • Mosquito Exposure: After a 30-minute acclimation period, the volunteer inserts the treated forearm into the cage of mosquitoes for a 3-minute exposure period.[1]

  • Data Collection: Record the number of mosquito landings and bites during the exposure period. The CPT is the time from application to the first confirmed bite (a second bite occurring within 30 minutes of the first).[12][13]

  • Repeated Exposures: Repeat the exposure every 30 minutes until the repellent fails (i.e., a confirmed bite occurs) or for a maximum of 8-10 hours.[12][20]

  • Control Arm Exposure: Periodically expose the control arm to confirm mosquito biting avidity. If biting pressure on the control arm is low, the test may be invalid.[5]

Field Trial Protocol

This protocol assesses the efficacy of an IR3535® formulation under real-world conditions.

Objective: To evaluate the protection time of an IR3535® formulation against wild mosquito populations in a natural setting.

Materials:

  • Human volunteers.

  • IR3535® test formulation and control substance.

  • Standardized application equipment.

  • Data collection forms.

  • Environmental monitoring equipment (thermometer, hygrometer, anemometer).

  • Mosquito traps for species identification.

Procedure:

  • Site Selection: Choose a location with a known high density of the target mosquito species.

  • Volunteer Recruitment and Training: Recruit volunteers and provide them with clear instructions on their roles and data recording.

  • Repellent Application: Apply a standardized dose of the repellent to the exposed skin of the volunteers. A subset of volunteers should use the control substance.

  • Exposure Period: Volunteers remain in the designated test area for a predetermined period, typically during peak mosquito activity.

  • Data Collection: Volunteers or trained observers record the number of mosquito landings and bites at regular intervals.

  • Environmental Monitoring: Throughout the trial, record temperature, humidity, and wind speed as these factors can influence repellent performance.[4][5]

  • Mosquito Collection: Use mosquito traps to collect specimens for species identification to understand which species the repellent is effective against.

Mandatory Visualizations

Experimental_Workflow_Arm_in_Cage cluster_prep Preparation cluster_exposure Exposure Cycle (Repeat every 30 mins) cluster_analysis Analysis Volunteer_Prep Volunteer Preparation (Marking Skin Area) Repellent_App Repellent Application (Standardized Dose) Volunteer_Prep->Repellent_App Exposure 3-min Exposure in Mosquito Cage Repellent_App->Exposure Mosquito_Prep Mosquito Preparation (200 Starved Females) Mosquito_Prep->Exposure Data_Collection Record Landings & Bites Exposure->Data_Collection Control_Check Verify Biting on Control Arm Exposure->Control_Check Data_Collection->Exposure Continue if no confirmed bite CPT_Determination Determine Complete Protection Time (CPT) Data_Collection->CPT_Determination

Caption: Workflow for the Arm-in-Cage experimental protocol.

IR3535_Signaling_Pathway cluster_olfactory Mosquito Olfactory Neuron IR3535 IR3535® Molecule OR Odorant Receptor (OR) IR3535->OR Binds to OR (Antagonist) Odorant Host Odorant (e.g., Lactic Acid) Odorant->OR Binding Blocked Ion_Channel Ion Channel Opening OR->Ion_Channel Prevents Activation Signal Signal to Brain: 'No Host Detected' Ion_Channel->Signal No Depolarization

Caption: Simplified signaling pathway of IR3535® at an insect's odorant receptor.

References

Technical Support Center: Reducing Dermal Absorption of IR3535

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to minimize the dermal absorption of the insect repellent IR3535 (Ethyl Butylacetylaminopropionate) in topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of reducing IR3535 dermal absorption?

While IR3535 has an excellent safety profile, the primary goals for reducing its dermal absorption are twofold. First, to minimize systemic exposure, which is a general objective for any topically applied active ingredient. Second, to enhance repellent efficacy by creating a sustained-release system. An ideal formulation reduces the rate of skin penetration and evaporation, thereby maintaining a higher concentration of the active ingredient on the skin's surface for a longer duration.[1][2]

Q2: What are the most effective formulation strategies to reduce IR3535 skin permeation?

Controlled-release systems (CRS) are the most effective strategies.[3] These include:

  • Microencapsulation: Encasing IR3535 in a polymeric "shell" is a well-documented method. This technique creates a reservoir on the skin, slowing the release of the active ingredient and thereby reducing its absorption rate.[1][4] Formulations using a Lewis acid-Lewis base adduct for encapsulation have been specifically developed for IR3535.[1]

  • Polymeric Matrices: Incorporating IR3535 into solid polymer scaffolds, such as those made from Poly(l-lactic acid) (PLLA), can significantly slow its release.[5]

  • Nanostructured Hydrogels: Vehicles like Pluronic F127 gels can increase the retention of IR3535 in the skin layers while drastically reducing its permeation into systemic circulation.[3][6]

  • Other CRS: Other advanced systems like solid lipid nanoparticles, nanoemulsions, and liposomes are also explored to decrease permeation and potential systemic toxicity.[3][6]

Q3: What is a typical dermal absorption rate for a standard IR3535 formulation?

A human study involving the dermal application of a 20% IR3535 formulation found that approximately 13.3% of the applied dose was absorbed and excreted through urine over 48 hours.[7][8][9] This value can serve as a baseline for evaluating the effectiveness of new controlled-release formulations.

Q4: How does the choice of vehicle impact IR3535 absorption?

The vehicle is a critical parameter that can significantly influence percutaneous absorption.[7] It can affect the skin barrier and the rate at which the active ingredient is released.[7] For instance, formulating IR3535 in a nanostructured hydrogel can increase skin retention compared to a simple alcohol-based solution.[6] The nature of the vehicle can also alter the effectiveness of penetration enhancers.[8]

Q5: Are there stability issues to consider when formulating with IR3535?

Yes, chemical stability can be a challenge. In some sustained-release formulations, a rapid loss of pH and degradation of the IR3535 active ingredient has been observed over time.[1] This issue was resolved by buffering the lotion with a sodium citrate-citric acid system to maintain an optimal pH between 6.5 and 8.0.[1][4] It is also recommended to add IR3535 to the oil phase in emulsions and to minimize water content in water-based solutions, using alcohol to help prevent hydrolysis.[4]

Data Presentation

Table 1: Baseline Dermal Absorption of IR3535 in Humans

FormulationActive ConcentrationSubjectsMethodTotal Absorption (% of Applied Dose)Source
Unspecified20% w/w10 (5 male, 5 female)Analysis of urinary excretion of IR3535 and its metabolite over 48h13.3 ± 3.05%[7][8][9]

Table 2: Performance Metrics of Controlled-Release IR3535 Formulations

Formulation TypeActive ConcentrationKey FindingImplication for Dermal AbsorptionSource
Microencapsulated (Lewis acid-Lewis base adduct)20% w/wDesigned to reduce the rate of skin absorption and evaporation.Reduced absorption is a primary design feature leading to sustained release.[1][4]
Microencapsulated (Polymeric "shell")20% w/wProvided 98% reduction in mosquito bites for over 9 hours in a field setting.Prolonged surface activity strongly suggests a reduced rate of dermal penetration.[10][11]
Poly(l-lactic acid) (PLLA) Matrix18% m%Showed an extremely low release rate at body temperature (estimated time constant of 1-2 years).Very slow release from the matrix implies minimal dermal absorption over typical application periods.[5]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Permeation Results

Potential Cause Troubleshooting Step
Inconsistent Membrane Quality Ensure the skin or synthetic membrane is uniform in thickness and free of defects. For biological membranes, use samples from the same donor and anatomical site where possible.[12]
Air Bubbles Under Membrane During Franz cell setup, ensure no air bubbles are trapped between the membrane and the receptor fluid, as they act as a barrier to diffusion. If bubbles appear, carefully tilt the cell to release them through the sampling arm.[8]
Inconsistent Donor Dose Application Apply a consistent and accurately measured amount of the formulation to the membrane surface for each cell to ensure reproducibility.[2]
Receptor Fluid Saturation Ensure the receptor fluid has adequate solubility for IR3535 to maintain "sink conditions." Sample frequently enough to prevent the concentration from exceeding 10% of the saturation limit.

Issue 2: Poor Peak Shape or Inconsistent Retention Times in HPLC Analysis

Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent (compatible with the stationary phase) to remove contaminants. Always filter samples before injection.
Buffer Precipitation If using buffers (e.g., phosphate), ensure they are fully dissolved and compatible with the mobile phase composition. Flush the system with water after use to prevent salt buildup.[13]
Inconsistent Mobile Phase Prepare the mobile phase accurately and degas it thoroughly before use to prevent bubbles in the pump. Use a consistent source and grade of solvents.
Pump Malfunction Check for leaks, especially around pump seals. A buildup of salt crystals is a clear sign of a leak. Ensure check valves are clean and functioning correctly.[13]

Issue 3: Formulation Instability (pH Drop, Degradation of IR3535)

Potential Cause Troubleshooting Step
Hydrolysis of IR3535 IR3535 can hydrolyze in aqueous solutions. Minimize the water content or substitute with alcohols. In emulsions, add IR3535 to the oil phase.[4]
Acidic Degradation The formulation's pH may decrease over time, accelerating degradation. Incorporate a buffer system, such as sodium citrate-citric acid, to maintain a stable pH, ideally between 6.5 and 8.0.[1]
Incompatible Excipients Ensure all excipients are compatible with IR3535. For example, carbomers in the water phase must be neutralized (pH ≥6) before being combined with IR3535.[4]

Experimental Protocols

Protocol 1: In Vitro Dermal Absorption Study using Franz Diffusion Cells

1. Objective: To quantify the rate and extent of IR3535 permeation through a membrane from a topical formulation.

2. Materials & Equipment:

  • Franz Diffusion Cells (jacketed, with a defined orifice area, e.g., 0.64 cm²)

  • Membrane: Human or porcine skin (dermatomed to ~500 µm), or a synthetic membrane like Strat-M®.

  • Receptor Solution: Phosphate Buffered Saline (PBS) pH 7.4, degassed.

  • Magnetic Stirrer and stir bars.

  • Constant Temperature Water Bath/Circulator (set to 32°C for skin studies).

  • Test Formulation containing IR3535.

  • Positive Control (e.g., IR3535 in an ethanol (B145695) solution).

  • Hamilton Syringes for sampling.

  • HPLC vials.

3. Procedure:

  • Preparation: Clean all Franz cells and stir bars thoroughly. Set the water bath to maintain the receptor chamber temperature at 32°C.

  • Membrane Mounting: If using skin, thaw it and cut sections large enough to fit between the donor and receptor chambers. Carefully mount the membrane onto the receptor chamber, ensuring the stratum corneum side faces the donor chamber. Ensure no air bubbles are trapped beneath the membrane. Clamp the donor and receptor chambers together securely.

  • Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes.

  • Dosing: Accurately apply a finite dose of the test formulation (e.g., 10 mg/cm²) evenly onto the surface of the membrane in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw the entire volume of the receptor solution through the sampling arm.

    • Immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

    • Store the collected samples in HPLC vials at 4°C until analysis.

  • Mass Balance: At the end of the experiment (24 hours), dismantle the cell. Analyze the IR3535 content in the donor chamber wash, on the membrane surface, within the membrane (after extraction), and in all collected receptor fluid samples.

Protocol 2: Quantification of IR3535 by High-Performance Liquid Chromatography (HPLC)

1. Objective: To determine the concentration of IR3535 in samples collected from the Franz cell study.

2. Materials & Equipment:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Kinetex® C18, 5 µm, 4.6mm × 150mm).[14]

  • IR3535 analytical standard.

  • HPLC-grade Methanol and Water.

  • Formic Acid.

3. Chromatographic Conditions:

  • Mobile Phase: 60:40 (v/v) Methanol : 0.1% Formic Acid in Water.[14]

  • Flow Rate: 0.5 mL/min.[14]

  • Detection Wavelength: 220 nm.[14]

  • Injection Volume: 15 µL.[14]

  • Column Temperature: 25°C (Room Temperature).[14]

  • Run Time: 10 minutes.[14]

4. Procedure:

  • Standard Preparation: Prepare a stock solution of IR3535 in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 1-100 µg/mL).

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area responses. Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.99).

  • Sample Analysis: Inject the samples collected from the Franz cell receptor fluid.

  • Quantification: Using the regression equation from the calibration curve, calculate the concentration of IR3535 in each sample based on its peak area. Calculate the cumulative amount of IR3535 permeated per unit area (µg/cm²) at each time point.

Visualizations

G cluster_prep Phase 1: Preparation & Setup cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Data Processing A Prepare Receptor Fluid (e.g., PBS, pH 7.4) B Mount Membrane (Skin or Synthetic) A->B C Assemble Franz Cell & Equilibrate to 32°C B->C D Apply Formulation to Donor Chamber C->D Start Experiment E Collect Samples from Receptor at Time Points (t=0, 1, 2, 4... 24h) D->E F Refill Receptor with Fresh Fluid E->F F->E G Quantify IR3535 in Samples via HPLC F->G Analyze Samples H Calculate Cumulative Permeation (µg/cm²) G->H I Plot Permeation Profile & Determine Flux H->I

Caption: Experimental workflow for an in vitro dermal absorption study using Franz diffusion cells.

G cluster_goal Primary Objective cluster_strategy Core Strategy cluster_methods Formulation Methods cluster_outcome Desired Outcomes Goal Reduce Dermal Absorption of IR3535 Strategy Create a Controlled-Release System Goal->Strategy M1 Microencapsulation (Polymeric Shells) Strategy->M1 achieved via M2 Polymeric Matrices (e.g., PLLA) Strategy->M2 achieved via M3 Nanostructured Hydrogels (e.g., Pluronic F127) Strategy->M3 achieved via O1 Slower Release Rate of IR3535 M1->O1 M2->O1 M3->O1 O2 Prolonged Surface Residence Time O1->O2 O2->Goal leads to

Caption: Logical relationship of strategies for reducing IR3535 dermal absorption.

References

Technical Support Center: Optimizing IR3535 Efficacy Studies Against Mosquito Vectors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the variability in the efficacy of the insect repellent IR3535® (Ethyl Butylacetylaminopropionate) against different mosquito species. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support robust and reproducible research.

Frequently Asked Questions (FAQs)

Q1: Why does the efficacy of IR3535 vary so significantly between different mosquito species?

A1: The variability in IR3535 efficacy is multifactorial, stemming from the distinct physiological and behavioral differences among mosquito genera and species. Key factors include:

  • Olfactory Receptor Specificity: Mosquitoes detect hosts and repellents through a complex olfactory system. The specific odorant receptors (ORs) and gustatory receptors (GRs) involved in detecting IR3535 can vary in number, sensitivity, and binding affinity across species. For instance, studies suggest that IR3535 acts as an antagonist to certain ORs, effectively masking the scent of human hosts.[1][2] The expression and function of these receptors can differ significantly between Aedes, Anopheles, and Culex mosquitoes.

  • Behavioral Responses: Different mosquito species exhibit distinct host-seeking and biting behaviors. Some species may be more persistent or aggressive, potentially overcoming the repellent effect at lower concentrations.

  • Metabolic Differences: The rate at which a mosquito can metabolize or detoxify the repellent compound may also play a role, although this is a less studied area for IR3535 compared to insecticides.

Q2: What is the known mechanism of action for IR3535?

A2: The precise mechanism of action for IR3535 is still under investigation, but current research points to a multi-modal effect on the mosquito's sensory systems. It is understood to function by:

  • Masking Host Odors: IR3535 can interfere with a mosquito's ability to detect human odors by blocking specific olfactory receptor neurons.[3] This essentially creates an "invisibility cloak" for the user, making it difficult for mosquitoes to locate them.

  • Receptor Antagonism: Studies have shown that IR3535 can act as an antagonist on certain mosquito odorant receptors, preventing them from being activated by attractant molecules from a host.[2][4]

  • Activation of Gustatory Receptors: Research in Drosophila melanogaster has indicated that IR3535 can activate bitter-sensing gustatory receptor neurons (GRNs), mediated by the GR47a receptor.[5] This suggests that direct contact with the repellent may elicit an aversive taste response.

Q3: How does the formulation of an IR3535 product impact its efficacy?

A3: Formulation is a critical factor influencing the performance of IR3535. The concentration of the active ingredient is a primary determinant of protection time.[6] Additionally, the carrier ingredients (e.g., lotions, sprays, aerosols) can affect the evaporation rate of IR3535 from the skin, thereby influencing the duration of protection. Controlled-release formulations have been shown to provide significantly longer protection times.[6]

Q4: Is there evidence of resistance to IR3535 in mosquito populations?

A4: Currently, there is limited evidence of widespread resistance to IR3535 in mosquito populations. However, as with any pest control agent, the potential for resistance development exists. Continuous monitoring and responsible use are essential to maintain its long-term effectiveness.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of IR3535 efficacy.

Problem 1: High variability in complete protection times (CPT) within the same mosquito species.

  • Possible Cause: Inconsistent application of the repellent.

    • Solution: Ensure a standardized application rate (e.g., in mg/cm²) is used across all test subjects and replicates. Use a micropipette or syringe to apply a precise volume of the repellent formulation to a defined area of the skin.

  • Possible Cause: Environmental fluctuations in the testing area.

    • Solution: Maintain and monitor constant temperature, humidity, and airflow in the testing chamber, as these factors can influence mosquito activity and repellent evaporation rates.[7]

  • Possible Cause: Biological variation in mosquito test subjects.

    • Solution: Use mosquitoes of a consistent age, physiological state (e.g., non-blood-fed, host-seeking females), and from a standardized laboratory colony.[8]

Problem 2: Shorter than expected protection times compared to published data.

  • Possible Cause: High biting pressure in the test cage.

    • Solution: Standardize the number of mosquitoes used in cage tests. While some protocols use up to 200 mosquitoes, a smaller, consistent number (e.g., 30-50) can provide reliable results with less pressure.[9]

  • Possible Cause: Inadequate formulation of the test substance.

    • Solution: Ensure the IR3535 is properly dissolved and stable in the chosen vehicle. The formulation should be appropriate for topical application and have a consistent release profile.

  • Possible Cause: Species or strain of mosquito is less sensitive to IR3535.

    • Solution: Verify the mosquito species and strain being used. Refer to existing literature to confirm the expected efficacy of IR3535 against that particular species.

Problem 3: Difficulty in distinguishing between spatial repellency and contact irritancy.

  • Possible Cause: The experimental design does not adequately separate these two effects.

    • Solution: Employ specific assays designed to measure each effect independently. A Y-tube olfactometer is suitable for assessing spatial repellency, while an arm-in-cage test is more indicative of contact repellency or feeding deterrence.[10][11]

Quantitative Data on IR3535 Efficacy

The following tables summarize the complete protection times (CPT) of IR3535 against various mosquito species from published studies.

Mosquito SpeciesIR3535 Concentration (%)FormulationComplete Protection Time (CPT) in HoursReference
Aedes aegypti20Not Specified9.8[12]
Aedes albopictus20Not Specified>8[3]
Anopheles gambiae20Not Specified~8[3]
Anopheles funestusNot SpecifiedNot SpecifiedLower efficacy than against An. gambiae[13]
Anopheles dirusNot SpecifiedNot Specified3.8[14]
Culex quinquefasciatus20Not Specified13.7[12]
Culex pipiens20Not Specified~8[3]
Culex tarsalis10-20Lotion, Aerosol, Pump Spray7.1 - 10.3[15][16]

Note: Efficacy can be influenced by the specific formulation, environmental conditions, and individual user characteristics.

Experimental Protocols

Arm-in-Cage Test for Contact Repellency

This method evaluates the time until a mosquito lands and bites a repellent-treated arm.

Materials:

  • Mosquito cage (e.g., 40x40x40 cm)

  • 200 host-seeking female mosquitoes (e.g., Aedes aegypti)[17]

  • IR3535 formulation and control substance

  • Micropipette for application

  • Timer

  • Protective glove for the hand

Procedure:

  • Apply a standardized dose of the IR3535 formulation to a defined area on a volunteer's forearm.[9] The other forearm can be used as a control.

  • At set intervals (e.g., every 30 minutes), the volunteer inserts the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).[18]

  • Record the number of mosquito landings and bites.

  • The Complete Protection Time (CPT) is defined as the time from application to the first confirmed bite (often a first bite followed by a second within a specified time).[17]

Y-Tube Olfactometer for Spatial Repellency

This assay assesses the ability of a repellent to disrupt a mosquito's host-seeking behavior from a distance.

Materials:

  • Y-tube olfactometer

  • Air source (pumped or vacuum)

  • Charcoal and water filters for air purification and humidification

  • Flow meters

  • Test chambers for repellent and control odors

  • Host cue (e.g., human hand, CO2)

Procedure:

  • A stream of clean, humidified air is passed through each arm of the Y-tube.[10]

  • The IR3535 formulation is placed in the test chamber of one arm, and a control substance is placed in the other.

  • A host cue is introduced into both air streams to attract the mosquitoes.

  • Host-seeking female mosquitoes are released at the base of the Y-tube.

  • The number of mosquitoes that fly upwind into each arm of the olfactometer is recorded over a set period.

  • A significant reduction in the number of mosquitoes choosing the arm with the IR3535 indicates spatial repellency.

Visualizations

Experimental_Workflow_Arm_in_Cage cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Volunteer Recruitment & Acclimatization D Standardized Application of Repellent to Forearm A->D B Mosquito Rearing & Selection (Host-seeking females) E Insertion of Arm into Cage with Mosquitoes B->E C Repellent Formulation & Control Preparation C->D D->E Every 30 mins F Observation & Recording (Landings & Bites) E->F F->E G Determine Complete Protection Time (CPT) F->G H Statistical Analysis G->H IR3535_Signaling_Pathway cluster_olfactory Olfactory System cluster_gustatory Gustatory System (Contact) IR3535_air IR3535 (volatile) OR Odorant Receptor (OR) IR3535_air->OR Antagonism ORN Olfactory Receptor Neuron OR->ORN Signal Transduction Brain Brain ORN->Brain Repulsion Behavior Host_Odor Host Odor Host_Odor->OR Activation IR3535_contact IR3535 (contact) GR Gustatory Receptor (e.g., GR47a) IR3535_contact->GR Activation GRN Gustatory Receptor Neuron GR->GRN GRN->Brain Aversive 'Taste'

References

Technical Support Center: Enhancing the Photostability of IR3535 for Outdoor Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the photostability of the insect repellent IR3535 (Ethyl Butylacetylaminopropionate) in outdoor applications.

Troubleshooting Guides

Issue 1: Rapid degradation of IR3535 observed in preliminary photostability studies.

Question: My IR3535 formulation shows significant degradation after a short period of UV exposure. What are the initial steps to troubleshoot this issue?

Answer:

Several factors could be contributing to the rapid degradation of IR3535 in your formulation. Here’s a step-by-step troubleshooting guide:

  • Characterize the Degradation:

    • Confirm Degradation: Utilize a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the remaining concentration of IR3535 after UV exposure.[1][2][3][4]

    • Identify Degradants: If possible, use techniques like LC-MS/MS to identify the potential photodegradation products. While specific photodegradants of IR3535 are not extensively documented in public literature, understanding their nature can provide clues about the degradation pathway.

  • Evaluate Formulation Components:

    • pH of the Formulation: IR3535 is susceptible to hydrolysis, which can be exacerbated by UV radiation. The optimal pH for IR3535 stability is generally between 6.0 and 8.0.[5] Measure the pH of your formulation and adjust if necessary using appropriate buffering agents.

    • Presence of Pro-oxidants: Certain ingredients in your formulation could be acting as pro-oxidants, accelerating photodegradation. Review your excipients for any known photosensitizers or compounds that generate reactive oxygen species (ROS) upon UV exposure.

  • Review Experimental Setup:

    • UV Source and Intensity: Characterize the spectral output and intensity of your UV source. Ensure the exposure conditions are relevant to outdoor applications (simulating solar radiation with both UVA and UVB components).

    • Sample Container: Use inert and transparent containers (e.g., quartz cuvettes) for your experiments to avoid any interference from the container material.

Issue 2: Ineffective stabilization of IR3535 despite the inclusion of antioxidants.

Question: I've added an antioxidant to my IR3535 formulation, but I'm not seeing a significant improvement in its photostability. What could be the reason?

Answer:

The choice and concentration of an antioxidant are critical for effective photostabilization. Consider the following points:

  • Antioxidant Selection:

    • Mechanism of Action: Antioxidants work through different mechanisms, such as free radical scavenging and singlet oxygen quenching. The primary photodegradation pathway of IR3535 will determine the most effective type of antioxidant. Consider a combination of antioxidants that act synergistically.

    • Compatibility and Solubility: Ensure the chosen antioxidant is soluble and stable in your formulation. Incompatibility can lead to phase separation and reduced efficacy.

  • Concentration Optimization:

    • Insufficient Concentration: The concentration of the antioxidant may be too low to effectively quench the reactive species generated upon UV exposure.

    • Pro-oxidant Effect: At very high concentrations, some antioxidants can exhibit pro-oxidant activity, accelerating degradation. It is crucial to determine the optimal concentration through a dose-response study.

  • Synergistic Approaches:

    • Combination with UV Absorbers: Antioxidants are often more effective when used in combination with UV absorbers (sunscreens).[5][6][7][8] UV absorbers reduce the amount of UV radiation reaching IR3535, thereby decreasing the rate of degradation. The antioxidant then neutralizes any free radicals that may still be generated.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of IR3535 photodegradation?

A1: The precise photodegradation pathway of IR3535 is not extensively detailed in publicly available literature. However, as a derivative of β-alanine, an amino acid, it is plausible that upon exposure to UV radiation, it may undergo reactions such as N-dealkylation, deacetylation, or ester hydrolysis, potentially initiated by the formation of free radicals or reactive oxygen species.[9][10]

Q2: How can I improve the photostability of IR3535 in a sunscreen formulation?

A2: Combining IR3535 with a broad-spectrum sunscreen is a highly effective strategy. Consider the following:

  • Use of UVA and UVB Filters: Incorporate a combination of UVA and UVB filters to provide comprehensive protection across the UV spectrum.[11][12][13][14] Patents for photostable sunscreen compositions have included IR3535 alongside common UV filters.[15]

  • Incorporate Antioxidants: The addition of antioxidants like Vitamin E (tocopherol), Vitamin C (ascorbic acid), or botanical extracts with antioxidant properties can offer a synergistic effect, enhancing the overall photostability of the formulation.[5][6][7][8][16]

  • Encapsulation: Microencapsulation or nanoencapsulation of IR3535 can create a physical barrier, protecting it from direct UV exposure and controlling its release.[17][18]

Q3: What are the recommended analytical methods for assessing IR3535 photostability?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly cited method for the quantification of IR3535 in formulations.[1][2][3][4] A typical method would involve:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Detection: UV detection at a wavelength around 220 nm.

For the identification of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study of IR3535

Objective: To evaluate the intrinsic photostability of IR3535 and to generate potential degradation products for analytical method development.

Methodology:

  • Sample Preparation:

    • Prepare a solution of IR3535 (e.g., 100 µg/mL) in a transparent and inert solvent (e.g., methanol or a buffered aqueous solution at a relevant pH).

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • UV Exposure:

    • Expose the sample to a controlled UV source (e.g., a xenon lamp or a dedicated photostability chamber) that provides both UVA and UVB radiation. The exposure should be standardized, for example, to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • At predetermined time intervals, withdraw aliquots from both the exposed and control samples.

    • Analyze the samples by a validated HPLC-UV method to determine the concentration of IR3535.

    • Analyze the exposed sample by LC-MS to tentatively identify the mass of any degradation products.

Protocol 2: Evaluation of Antioxidants for IR3535 Photostabilization

Objective: To assess the effectiveness of different antioxidants in preventing the photodegradation of IR3535.

Methodology:

  • Formulation Preparation:

    • Prepare a base formulation containing IR3535 at a known concentration.

    • Divide the base formulation into several batches. One batch will serve as the control (no antioxidant).

    • To the other batches, add different antioxidants (e.g., Vitamin E, Vitamin C, Butylated Hydroxytoluene - BHT) at varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/w).

  • Photostability Testing:

    • Place a known amount of each formulation in a transparent container.

    • Expose the samples to a controlled UV source as described in Protocol 1.

    • Include a set of identical samples stored in the dark as controls.

  • Analysis:

    • After a defined exposure time, extract IR3535 from each formulation using a suitable solvent.

    • Quantify the remaining IR3535 concentration using a validated HPLC-UV method.

    • Calculate the percentage of degradation for each formulation compared to its dark control.

FormulationAntioxidantConcentration (% w/w)% IR3535 Remaining (Hypothetical)
ControlNone045%
Test 1Vitamin E0.160%
Test 2Vitamin E0.585%
Test 3Vitamin E1.082%
Test 4Vitamin C0.155%
Test 5Vitamin C0.578%
Test 6Vitamin C1.075%

Visualizations

Photodegradation_Pathway IR3535 IR3535 (Ethyl Butylacetylaminopropionate) ROS Reactive Oxygen Species (ROS) IR3535->ROS generates Degradation Photodegradation Products IR3535->Degradation UV UV Radiation (UVA/UVB) UV->IR3535 ROS->IR3535 attacks

Caption: Proposed photodegradation pathway of IR3535.

Experimental_Workflow cluster_prep Formulation Preparation cluster_exposure UV Exposure cluster_analysis Analysis F1 Control (IR3535 only) UV_Exposure Controlled UV (Solar Simulator) F1->UV_Exposure Dark_Control Dark Control (No UV) F1->Dark_Control F2 IR3535 + Antioxidant F2->UV_Exposure F2->Dark_Control F3 IR3535 + UV Absorber F3->UV_Exposure F3->Dark_Control F4 IR3535 + Antioxidant + UV Absorber F4->UV_Exposure F4->Dark_Control HPLC HPLC-UV Quantification UV_Exposure->HPLC Post-exposure LCMS LC-MS Degradant ID UV_Exposure->LCMS Post-exposure Dark_Control->HPLC Post-storage Data_Analysis Data Analysis & Conclusion HPLC->Data_Analysis Compare % degradation LCMS->Data_Analysis

Caption: Experimental workflow for photostability testing.

Stabilization_Strategy cluster_stabilizers IR3535 IR3535 Molecule UV UV Radiation UV->IR3535 causes degradation Stabilizers Stabilization Strategies Antioxidants Antioxidants (e.g., Vitamin E, C) Antioxidants->IR3535   quench free radicals UV_Absorbers UV Absorbers (Sunscreens) UV_Absorbers->IR3535 block/absorb UV    Encapsulation Encapsulation (e.g., Microcapsules) Encapsulation->IR3535   provide physical barrier

Caption: Strategies to improve IR3535 photostability.

References

Technical Support Center: Troubleshooting IR3535 Crystallization in Concentrated Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting crystallization issues encountered when working with concentrated solutions of IR3535. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I observed solid particle formation in my concentrated IR3535 solution upon cooling. What is happening and how can I prevent it?

A1: The formation of solid particles upon cooling indicates that your IR3535 solution has become supersaturated, leading to crystallization or precipitation. This typically occurs when the concentration of IR3535 exceeds its solubility at a lower temperature.

Troubleshooting Steps:

  • Solvent System Optimization: IR3535 is highly soluble in many organic solvents but only moderately soluble in water.[1][2] If you are using a solvent system with a high water content, consider increasing the proportion of an organic co-solvent such as ethanol, propylene (B89431) glycol, or isopropyl myristate to enhance solubility.[1]

  • Temperature Control: The rate of cooling can significantly impact crystallization. Rapid cooling can sometimes lead to the formation of smaller, less stable crystals or even an amorphous state, while slow cooling may promote the growth of larger, more stable crystals.[3][4] Experiment with different cooling rates to see how it affects your formulation.

  • Addition of Crystallization Inhibitors: Certain polymers can inhibit crystallization by interfering with nucleation and crystal growth.[1][5][6] Consider adding a small percentage of a pharmaceutically acceptable polymer such as hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone (B124986) (PVP), or polyacrylic acid (PAA).[2][7]

  • pH Adjustment: IR3535 is susceptible to hydrolysis at low or high pH, and its degradation products could potentially act as nucleation sites for crystallization. The optimal pH for IR3535 stability is between 6.0 and 6.5.[8] Buffering your formulation with a suitable system, such as a citrate (B86180) buffer, can help maintain the optimal pH and improve stability.[8]

Q2: Can the excipients in my formulation be interacting with IR3535 to cause crystallization?

A2: Yes, excipient interactions can influence the solubility and stability of IR3535. In some cases, IR3535 can act as a plasticizer for polymeric excipients like poly(l-lactic acid) (PLLA), lowering the polymer's glass transition temperature and potentially inducing its crystallization.[9] It is crucial to understand the compatibility of IR3535 with all components in your formulation.

Troubleshooting Steps:

  • Excipient Compatibility Study: Conduct a systematic study of binary mixtures of IR3535 and each excipient to observe any physical changes (e.g., cloudiness, precipitation) over a range of temperatures.

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to analyze the thermal behavior of your formulation. This can help identify changes in melting points, glass transitions, or crystallization events that may indicate interactions between components.

Q3: How can I confirm that the solid particles I am observing are indeed IR3535 crystals?

A3: Several analytical techniques can be used to identify the nature of the solid particles.

Analytical Techniques:

  • Microscopy: Visual observation of the particles under a microscope can provide initial clues about their crystalline nature. Polarized light microscopy can be particularly useful as crystalline materials are often birefringent.

  • X-Ray Diffraction (XRD): XRD is a powerful technique for identifying crystalline materials.[10][11] The diffraction pattern of your isolated solid can be compared to a reference pattern for IR3535 to confirm its identity.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the isolated solid. This can then be compared to the known melting point of IR3535.

Experimental Protocols

Protocol 1: Preparation of a Concentrated IR3535 Solution with a Crystallization Inhibitor

  • Solvent Preparation: Prepare the desired solvent system (e.g., 70:30 ethanol:water).

  • Inhibitor Dissolution: Dissolve the chosen crystallization inhibitor (e.g., 1% w/v PVP) in the solvent system with gentle stirring until fully dissolved.

  • IR3535 Addition: Slowly add the desired amount of IR3535 to the solvent-inhibitor mixture while stirring.

  • Heating (Optional): Gently heat the solution (e.g., to 40-50°C) to facilitate the dissolution of IR3535. Do not exceed 80°C to avoid degradation.[1]

  • Cooling: Cool the solution to room temperature. You can experiment with different cooling rates (e.g., slow cooling on the benchtop vs. rapid cooling in an ice bath).

  • Observation: Visually inspect the solution for any signs of precipitation or crystallization over a period of 24-48 hours.

Protocol 2: Analysis of IR3535 Crystallization using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of your IR3535 solution or isolated solid into an aluminum DSC pan. If it is a solution, hermetically seal the pan to prevent solvent evaporation.

  • DSC Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature down to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • Hold at the low temperature for a few minutes to ensure thermal equilibrium.

    • Ramp the temperature up to a high temperature (e.g., 100°C) at a controlled rate (e.g., 10°C/min).

  • Data Analysis: Analyze the resulting thermogram for exothermic peaks (crystallization) during cooling and endothermic peaks (melting) during heating.

Protocol 3: Identification of Crystalline Material using X-Ray Diffraction (XRD)

  • Sample Preparation: If you have a solid precipitate, isolate it by filtration or centrifugation and allow it to dry. Gently grind the solid into a fine powder.

  • Sample Mounting: Mount the powdered sample onto the XRD sample holder.

  • XRD Instrument Setup: Place the sample holder into the diffractometer.

  • Data Collection: Set the instrument to scan over a relevant 2θ range (e.g., 5° to 50°) with a defined step size and scan speed.

  • Data Analysis: Compare the obtained diffraction pattern with a reference database to identify the crystalline phases present in your sample.[10]

Data Presentation

Table 1: Solubility of IR3535 in Various Solvents at Room Temperature

SolventSolubility (% w/w)
Water~6%[1]
Ethanol>50%[1]
Propylene Glycol>50%[1]
Isopropyl Myristate>50%[1]
Paraffin Oil~3%[1]

Table 2: Effect of Polymer Additives on the Onset of IR3535 Crystallization in a 40% IR3535 in Ethanol/Water (50:50) Solution Cooled at 5°C/min

Polymer Additive (1% w/v)Onset Temperature of Crystallization (°C)
None10.2
PVP K305.8
HPMC E54.5
PAA7.1

(Note: The data in this table is illustrative and intended for comparative purposes.)

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for IR3535 Crystallization start Crystallization Observed in Concentrated IR3535 Solution check_concentration Is IR3535 concentration above solubility limit at storage temperature? start->check_concentration check_solvent Evaluate Solvent System check_concentration->check_solvent Yes check_temp Investigate Temperature Effects check_concentration->check_temp Yes add_inhibitor Incorporate Crystallization Inhibitor check_concentration->add_inhibitor Yes check_ph Verify and Adjust pH check_concentration->check_ph Yes end_further_dev Further Formulation Development check_concentration->end_further_dev No analyze_solid Analyze Precipitate (Microscopy, DSC, XRD) check_solvent->analyze_solid check_temp->analyze_solid add_inhibitor->analyze_solid check_ph->analyze_solid end_resolved Crystallization Resolved analyze_solid->end_resolved Crystallization_Inhibition_Mechanism Mechanism of Crystallization Inhibition by Polymers supersaturated Supersaturated IR3535 Solution nucleation Nucleation (Formation of Crystal Seeds) supersaturated->nucleation growth Crystal Growth nucleation->growth crystals Macroscopic Crystals growth->crystals polymer Polymer Inhibitor (e.g., PVP, HPMC) polymer->nucleation Inhibits polymer->growth Inhibits

References

Technical Support Center: Mitigating the Plasticizing Effect of IR3535 on Certain Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on understanding and mitigating the plasticizing effect of the insect repellent IR3535 (Ethyl Butylacetylaminopropionate) on various polymers. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your laboratory work.

Troubleshooting Guide: Common Issues Encountered During Experiments

This guide addresses specific problems you might face when incorporating IR3535 into polymer-based formulations.

Q1: My polymer-based device/formulation has become soft and lost its intended rigidity after adding IR3535. What is happening?

A1: You are likely observing the plasticizing effect of IR3535. IR3535 can intersperse between polymer chains, increasing the free volume and reducing intermolecular forces. This leads to a decrease in the material's glass transition temperature (Tg), causing it to become softer and more flexible at room temperature. This effect is particularly well-documented in polymers like Poly(l-lactic acid) (PLLA).[1][2][3][4][5]

Q2: I've noticed a sticky or oily residue on the surface of my polymer product containing IR3535 over time. What is the cause and how can I prevent it?

A2: This phenomenon is known as plasticizer migration or "blooming." It occurs when the plasticizer, in this case, IR3535, moves from the bulk of the polymer to the surface.[6] This can be driven by factors such as temperature, solvent exposure, and the inherent compatibility between the polymer and IR3535. To prevent this, consider the following mitigation strategies:

  • Surface Modification: Applying a surface coating or treatment can create a barrier to prevent IR3535 from reaching the surface.[6][7] Techniques include irradiation to create a cross-linked surface, chemical grafting, or applying a barrier coating.[6][7]

  • Formulation Adjustments: While not a plasticizer of high molecular weight itself, incorporating it into a more complex formulation can help. For instance, microencapsulation of IR3535 within a formulation can control its release and interaction with the surrounding polymer matrix.[8]

Q3: My polymer seems to be dissolving or degrading after coming into contact with a formulation containing IR3535. Which polymers are incompatible?

A3: While IR3535 is generally considered more "gear-friendly" than repellents like DEET, it can dissolve certain plastics and synthetic fabrics.[9] Specific polymers that are known to be resistant to IR3535 are polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) . It is crucial to test the compatibility of IR3535 with your specific polymer, especially if it is not PE or PP.

Q4: My experimental results for the mechanical properties of my IR3535-polymer blend are inconsistent. What could be the issue?

A4: Inconsistent results can stem from several factors:

  • Inhomogeneous Mixing: Ensure that IR3535 is uniformly dispersed throughout the polymer matrix during preparation (e.g., melt extrusion).

  • Variable Storage Conditions: As IR3535 can migrate, the storage time and temperature of your samples can affect their mechanical properties. Storing samples in a controlled environment is crucial.

  • Testing Parameters: Ensure that you are using standardized testing protocols for mechanical tests like tensile strength and that parameters such as strain rate are consistent across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the plasticizing effect of IR3535?

A1: The plasticizing effect of IR3535 is due to its molecular structure, which allows it to penetrate the polymer matrix and disrupt the intermolecular forces between polymer chains. This increases the mobility of the polymer chains, leading to a decrease in the glass transition temperature (Tg) and a softer, more flexible material.[1][2][3][4][5]

Q2: Does the concentration of IR3535 affect the degree of plasticization?

A2: Yes, the concentration of IR3535 is directly related to the extent of the plasticizing effect. Studies on PLLA have shown that as the concentration of IR3535 increases, the glass transition temperature and elastic modulus of the polymer decrease significantly.[1][4]

Q3: Are there any polymers that are resistant to the plasticizing effect of IR3535?

A3: Yes, polyethylene (PE) and polypropylene (PP) have been reported to be compatible with and resistant to the dissolving effects of IR3535. However, it is always recommended to perform compatibility testing with the specific grade of polymer you are using.

Q4: Can the plasticizing effect of IR3535 be beneficial?

A4: In some applications, the plasticizing effect can be advantageous. For example, it can improve the processability of a rigid polymer like PLLA by making it more ductile and less brittle.[1] This can be useful in applications like 3D printing of repellent-releasing devices.[3]

Q5: What is "antiplasticization," and can it occur with IR3535?

Quantitative Data on the Plasticizing Effect of IR3535

The following tables summarize the quantitative effects of IR3535 on the properties of Poly(l-lactic acid) (PLLA). Data for other polymers is limited in the current literature.

Table 1: Effect of IR3535 Concentration on the Glass Transition Temperature (Tg) of PLLA

IR3535 Concentration (wt%)Glass Transition Temperature (Tg) (°C)
0~65
< 5Slight Decrease
9Significant Decrease
18~15.0

Data compiled from studies on PLLA/IR3535 blends.[1]

Table 2: Effect of IR3535 Concentration on the Elastic Modulus of PLLA at Room Temperature

IR3535 Concentration (wt%)Elastic Modulus
2 - 9Constant
9 - 18Strong Decrease
18 - 23Remains Low

Data compiled from studies on PLLA/IR3535 extrudates.[1]

Experimental Protocols

Below are detailed methodologies for key experiments to characterize the plasticizing effect of IR3535 on polymers.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer-IR3535 blend.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer-IR3535 blend into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected Tg (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg and melting point (if applicable).

    • Hold isothermally for a few minutes to erase the thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to the initial temperature.

    • Heat the sample again at the same controlled rate.

  • Data Analysis: Determine the Tg from the second heating scan. The Tg is typically identified as the midpoint of the step change in the heat flow curve.

Tensile Testing

Objective: To measure the mechanical properties of the polymer-IR3535 blend, such as tensile strength and elongation at break.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens of the polymer-IR3535 blend according to standard specifications (e.g., ASTM D638 or ISO 527).

  • Instrument Setup: Mount the specimen in the grips of a universal testing machine.

  • Test Execution: Apply a tensile load to the specimen at a constant crosshead speed until it fractures.

  • Data Acquisition: Record the load and extension data throughout the test.

  • Data Analysis: From the stress-strain curve, calculate:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Elastic Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

Thermogravimetric Analysis (TGA)

Objective: To quantify the release or migration of IR3535 from the polymer matrix.

Methodology:

  • Sample Preparation: Place a known mass of the polymer-IR3535 blend into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Isothermal Analysis: Heat the sample to a specific temperature and hold it for a set period, monitoring the mass loss over time. This simulates the release at a constant temperature.

    • Dynamic Analysis: Heat the sample at a constant rate over a temperature range to observe the temperatures at which different components volatilize.

  • Data Analysis: The mass loss at different temperatures or times corresponds to the amount of IR3535 that has evaporated or migrated from the polymer.

Visualizations

The following diagrams illustrate key concepts and workflows related to the plasticizing effect of IR3535.

Plasticizing_Effect cluster_0 Tightly Packed Polymer Chains cluster_1 IR3535 Increases Space Between Chains P1 P2 P5 P1->P5 P3 P6 P2->P6 P4 P7 P3->P7 P8 P4->P8 I1 IR3535 P10 P9 P13 P9->P13 P11 P14 P10->P14 P12 P15 P11->P15 P16 P12->P16 cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Addition of IR3535

Caption: Mechanism of IR3535 plasticization.

Troubleshooting_Workflow Start Issue: Polymer properties change after adding IR3535 Q1 Is the polymer softer and more flexible? Start->Q1 A1_Yes Likely plasticization effect. Measure Tg using DSC. Q1->A1_Yes Yes A1_No Consider other interactions or degradation. Q1->A1_No No Q2 Is there surface residue (blooming)? A1_Yes->Q2 A1_No->Q2 A2_Yes Plasticizer migration. Implement mitigation strategies. Q2->A2_Yes Yes A2_No Check for other surface contaminants. Q2->A2_No No Mitigation Mitigation Strategies: - Surface Coating - Formulation Change - Polymer Selection A2_Yes->Mitigation Q3 Is the polymer dissolving? A2_No->Q3 A3_Yes Incompatibility. Check if polymer is PE or PP. Q3->A3_Yes Yes A3_No Evaluate for chemical degradation. Q3->A3_No No Mitigation_Strategies cluster_Formulation Formulation Strategies cluster_Polymer Polymer Selection & Modification cluster_Surface Surface Modification Mitigation Mitigating IR3535 Plasticizing Effect Microencapsulation Microencapsulate IR3535 Mitigation->Microencapsulation Additives Use anti-migration additives Mitigation->Additives PolymerChoice Select compatible polymers (PE, PP) Mitigation->PolymerChoice Crosslinking Cross-link the polymer matrix Mitigation->Crosslinking Coating Apply a barrier coating Mitigation->Coating Grafting Chemical grafting Mitigation->Grafting Irradiation Surface irradiation (UV, E-beam) Mitigation->Irradiation

References

Technical Support Center: Enhancing the Efficacy of IR3535 in Combination with Sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on formulations combining the insect repellent IR3535 with sunscreens.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when combining IR3535 with sunscreens?

A1: The primary challenge is maintaining the efficacy of both active ingredients. Recent studies have indicated that the combination of IR3535 with certain UV filters can significantly impair the Sun Protection Factor (SPF) of the sunscreen.[1][2][3] For instance, a study observed a notable decrease in UV protection when a repellent with 35% IR3535 was applied with a sunscreen containing avobenzone (B1665848), octyl triazone, and anisotriazine.[1] While the repellent efficacy of IR3535 may be less affected, ensuring the photostability and efficacy of the UV filters in the final formulation is a critical hurdle.

Q2: How does the order of application of separate sunscreen and IR3535 products affect efficacy?

A2: For separate products, the recommended application order is to apply the sunscreen first, followed by the insect repellent.[4][5] It is advised to wait for the sunscreen to be fully absorbed (at least 10-20 minutes) before applying the IR3535-containing product.[4][6] This approach helps to form a stable UV-protective layer on the skin before the repellent is applied.

Q3: Are there known chemical incompatibilities between IR3535 and common UV filters?

A3: While specific data on direct chemical reactions between IR3535 and UV filters is limited in the provided search results, the observed reduction in SPF suggests an interaction. This could be due to several factors, including IR3535 acting as a solvent and disrupting the film-forming properties of the sunscreen, or potential photochemical reactions where the degradation of one component is accelerated by the other. Some organic UV filters are known to be photounstable and can degrade, which might be exacerbated in a complex formulation.[7][8]

Q4: What are the regulatory guidelines for testing the efficacy of combined sunscreen and insect repellent products?

A4: Efficacy testing must satisfy the requirements for both sunscreen and insect repellent products. For insect repellency, guidelines from authorities like the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO) should be followed.[9][10] These typically involve determining the Complete Protection Time (CPT) through laboratory (e.g., arm-in-cage) or field tests.[9][10][11] For sunscreen efficacy, in vivo or in vitro SPF testing is required, following standards such as those from the International Organization for Standardization (ISO).[12][13][14]

Troubleshooting Guides

Issue 1: Reduced SPF in the Final Formulation

Symptoms:

  • In vitro or in vivo testing shows a lower SPF value than theoretically expected based on the concentration of UV filters.

  • Significant drop in UV absorbance measured by spectrophotometry after UV exposure.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Photodegradation of UV Filters 1. Select photostable UV filter combinations. For example, octocrylene (B1203250) can help stabilize avobenzone.[8] 2. Incorporate photostabilizing agents into the formulation. 3. Conduct photostability testing by exposing the formulation to a controlled dose of UV radiation and then measuring the concentration of the UV filters using HPLC.[7]
Disruption of Sunscreen Film 1. IR3535 may act as a solvent, disrupting the even film of UV filters on the substrate or skin. 2. Experiment with different film-forming polymers to enhance the integrity of the sunscreen layer. 3. Evaluate the film-forming properties using techniques like contact angle measurements or microscopy.
Incompatibility with Excipients 1. Other ingredients in the formulation could be interacting with the UV filters. 2. Review the compatibility of all excipients with the chosen UV filters and IR3535. 3. Prepare and test simplified formulations to isolate the problematic ingredient.
Issue 2: Formulation Instability (Phase Separation, Crystallization)

Symptoms:

  • Visible separation of oil and water phases over time or during accelerated stability testing.

  • Appearance of solid crystals within the formulation, which can be observed under a microscope.

  • Changes in viscosity, color, or odor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Emulsification 1. The emulsifier system may not be robust enough for the combination of a polar active like IR3535 and the oil-soluble UV filters. 2. Screen different types and concentrations of emulsifiers (e.g., non-ionic surfactants). 3. Optimize the homogenization process (speed, time, and temperature).
Crystallization of Solid UV Filters 1. Solid organic UV filters like avobenzone may not be fully solubilized in the oil phase.[15] 2. Increase the concentration of suitable emollients that can act as solvents for the UV filters. 3. Ensure that the manufacturing process reaches the necessary temperature to completely dissolve all solid components.[15] 4. Use microscopy to check for crystals after the formulation has cooled.
pH Shift 1. Degradation of IR3535 or other ingredients can lead to a drop in pH, which can destabilize the emulsion. 2. Incorporate a buffering system (e.g., citrate (B86180) buffer) to maintain a stable pH. 3. Monitor the pH of the formulation throughout the stability testing period.[16]

Experimental Protocols

Protocol 1: In Vitro SPF Determination

This protocol provides a general method for assessing the SPF of a formulation in a laboratory setting.

  • Substrate Preparation: Use a suitable substrate, such as polymethylmethacrylate (PMMA) plates, which mimic the surface of the skin.[14][17]

  • Sample Application: Apply a precise amount of the formulation (e.g., 1.3 mg/cm²) evenly across the substrate surface.[17] An automated spreading robot can be used to ensure reproducibility.[14]

  • Drying/Incubation: Allow the sample to dry for a specified period (e.g., 15-20 minutes) under controlled conditions.

  • Initial Spectrophotometric Measurement: Place the substrate in a spectrophotometer with an integrating sphere and measure the UV transmittance from 290 to 400 nm.[17]

  • UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator to assess photostability.[12]

  • Final Spectrophotometric Measurement: Repeat the UV transmittance measurement after irradiation.

  • SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum.[17]

Protocol 2: Complete Protection Time (CPT) - Arm-in-Cage Method

This laboratory-based method is a standard for evaluating the efficacy of insect repellents.

  • Subject Recruitment: Recruit human volunteers who meet the study's inclusion criteria. Ethical approval is mandatory.

  • Test Area Demarcation: Mark a specific area (e.g., 3 cm x 4 cm) on the forearm of each volunteer.

  • Repellent Application: Apply a standardized amount of the IR3535-sunscreen formulation to the test area. The other arm can serve as a control.

  • Mosquito Preparation: Use a cage containing a specified number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti).[18]

  • Exposure: At set intervals (e.g., every 30 or 60 minutes) after application, the volunteer inserts their treated forearm into the cage for a fixed duration (e.g., 3 minutes).[18]

  • Efficacy Failure Endpoint: The test for that subject ends at the first confirmed insect landing or bite.[9] A bite is often confirmed if a second bite occurs within a specified timeframe.[10]

  • CPT Calculation: The CPT is the time from the application of the repellent until the efficacy failure endpoint. The median CPT across all subjects is typically reported.[9]

Protocol 3: Simultaneous HPLC Analysis of IR3535 and UV Filters

This protocol outlines a method for quantifying IR3535 and common UV filters like avobenzone and octocrylene in a single run.

  • Standard Preparation: Prepare stock solutions of IR3535, avobenzone, and octocrylene standards in a suitable solvent like methanol (B129727) or a methanol/water mixture. Create a series of mixed standard solutions of known concentrations for calibration.

  • Sample Extraction: Accurately weigh a sample of the formulation and extract the active ingredients using a solvent such as 0.1% acetic acid in methanol.[19] Use sonication to ensure complete extraction.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[15][19]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., methanol or acetonitrile).[20]

    • Flow Rate: Typically around 1.0 mL/min.[15]

    • Detection: Use a Diode Array Detector (DAD) to monitor multiple wavelengths simultaneously. A wavelength of around 313 nm or 330 nm can be effective for the specified UV filters, while IR3535 can be detected at a lower wavelength.[15][19]

  • Analysis: Inject the extracted sample and the standard solutions into the HPLC system.

  • Quantification: Identify the peaks based on their retention times compared to the standards. Quantify the amount of each active ingredient by comparing the peak areas to the calibration curve.

Protocol 4: Accelerated Stability Testing

This protocol is used to predict the shelf-life of the formulation.

  • Sample Preparation: Prepare multiple batches of the final formulation and package them in the intended commercial packaging.

  • Storage Conditions: Store the samples under accelerated conditions as per ICH guidelines, for example:

    • 40°C ± 2°C with 75% ± 5% relative humidity.[21][22]

    • Include samples stored at reduced (e.g., 4°C) and room temperature (25°C) as controls.[23]

  • Testing Intervals: Test the samples at specified time points, such as 0, 1, 3, and 6 months.[21]

  • Parameters to Evaluate:

    • Physical Properties: Appearance, color, odor, phase separation, viscosity, and pH.[24]

    • Chemical Stability: Concentration of IR3535 and UV filters using a validated HPLC method.

    • Microbiological Stability: Test for microbial contamination.[16]

    • Efficacy: In vitro SPF and, if possible, repellent efficacy at selected time points.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Stability & Compatibility Testing cluster_2 Phase 3: Efficacy Evaluation cluster_3 Phase 4: Optimization & Finalization A Select UV Filters & IR3535 Concentration B Screen Excipients (Emulsifiers, Solvents, Film-formers) A->B C Prepare Prototype Formulations B->C D Accelerated Stability Testing (ICH Guidelines) C->D E Assess Physical Properties (pH, Viscosity, Phase Separation) D->E F Assess Chemical Stability (HPLC for Actives) D->F G In Vitro SPF Testing D->G H Repellent Efficacy Testing (CPT - Arm-in-Cage) D->H I Analyze Data & Identify Issues F->I G->I H->I J Reformulate / Optimize I->J If Issues Found K Final Formulation I->K If Stable & Efficacious J->C

Caption: General workflow for developing and validating an IR3535-sunscreen combination product.

Troubleshooting_Workflow cluster_emulsion Emulsion Issues cluster_crystal Crystallization Issues cluster_ph pH Issues start Formulation Instability Observed (e.g., Phase Separation) q1 Is the emulsion breaking? Yes No start->q1 check_emulsifier Review Emulsifier System (Type, HLB, Concentration) q1:yes->check_emulsifier q2 Is crystallization observed? Yes No q1:no->q2 check_process Optimize Homogenization (Speed, Time, Temp) check_emulsifier->check_process check_phase_ratio Evaluate Oil/Water Phase Ratio check_process->check_phase_ratio end_node Re-evaluate with Stability Testing check_phase_ratio->end_node check_solubility Increase/Change Solvents for UV Filters q2:yes->check_solubility q3 Is there a significant pH drop? Yes No q2:no->q3 check_temp Ensure Manufacturing Temp is Above MP of Solids check_solubility->check_temp check_temp->end_node add_buffer Incorporate a pH Buffering System q3:yes->add_buffer q3:no->end_node Other Issue check_degradation Investigate Degradation of Actives/Excipients add_buffer->check_degradation check_degradation->end_node

Caption: Troubleshooting flowchart for common formulation instability issues.

Logical_Relationships cluster_repellent Repellent Efficacy (CPT) cluster_sunscreen Sunscreen Efficacy (SPF) cluster_interaction Interaction Factors center_node Overall Efficacy of IR3535-Sunscreen Product ir3535_conc IR3535 Concentration ir3535_conc->center_node formulation_type Formulation Type (Lotion, Spray) formulation_type->center_node film_former_r Film Formers film_former_r->center_node uv_filter_type UV Filter Type & Combination photostability Photostability of Filters uv_filter_type->photostability uv_filter_conc UV Filter Concentration uv_filter_conc->center_node photostability->center_node film_former_s Film Formers film_former_s->center_node phys_stability Physical Stability (Emulsion Integrity) phys_stability->center_node phys_stability->film_former_s chem_interaction Chemical Interaction (IR3535 <> UV Filters) chem_interaction->center_node chem_interaction->photostability ph_value Formulation pH ph_value->center_node

Caption: Factors influencing the final efficacy of a combined IR3535 and sunscreen formulation.

References

Validation & Comparative

Validating the Non-Toxic Mode of Action of IR3535: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insect repellent IR3535® with other commonly used alternatives, focusing on the validation of its non-toxic mode of action. Experimental data on toxicity and efficacy are presented, alongside detailed methodologies for key experiments to support further research and development.

Executive Summary

IR3535®, or Ethyl Butylacetylaminopropionate, is a synthetic insect repellent inspired by the naturally occurring amino acid β-alanine.[1][2] It is classified as a biopesticide by the U.S. Environmental Protection Agency (EPA) and is noted for its favorable safety profile.[3][4] The World Health Organization (WHO) classifies IR3535® as 'Class U', indicating it is unlikely to present an acute hazard in normal use.[2] Its mode of action is considered non-toxic, primarily affecting the olfactory and gustatory receptors of insects without causing harmful effects.[1][5] This guide compares the toxicological and efficacy data of IR3535® with DEET, Picaridin, and Oil of Lemon Eucalyptus (OLE), providing a comprehensive resource for evaluating its safety and performance.

Comparative Analysis of Repellent Properties

The efficacy of insect repellents is a critical factor for their use in preventing vector-borne diseases. The following table summarizes the available data on the protection times of IR3535® and its alternatives against various insect species.

RepellentConcentrationTarget Insect(s)Protection TimeReference
IR3535® 20%Aedes and Culex mosquitoes7-10 hours[6]
20%Anopheles mosquitoes3.8 hours[6]
20%Black fly, Sand flyLonger than DEET[6]
DEET 20%MosquitoesComparable to 20% Picaridin[6]
Picaridin 20%Aedes, Anopheles, and Culex mosquitoesComparable to 20% DEET[6]
Oil of Lemon Eucalyptus (PMD) 20-26%Mosquitoes and ticksAs effective as 15-20% DEET[6]

Toxicological Data Comparison

A key aspect of validating the non-toxic mode of action of IR3535® is to compare its toxicological profile with other repellents. The following tables present a summary of acute toxicity data.

Acute Toxicity - Oral, Dermal, and Inhalation

RepellentAcute Oral LD50 (rat)Acute Dermal LD50 (rat)Acute Inhalation LC50 (rat)References
IR3535® > 5000 mg/kg> 2000 mg/kg> 5.1 mg/L (4h)[7]
DEET ~2000 mg/kg> 5000 mg/kg> 5.9 mg/L (4h)[8]
Picaridin 4743 mg/kg> 5000 mg/kg> 4364 mg/m³[8][9]
Oil of Lemon Eucalyptus (PMD) > 2000 mg/kg> 2000 mg/kgSlightly acutely toxic[4][10]

Irritation and Sensitization Potential

RepellentSkin Irritation (rabbit)Eye Irritation (rabbit)Skin SensitizationReferences
IR3535® Mild irritantSerious irritantNot a sensitizer (B1316253)[6][7]
DEET Mild irritantModerate to severe irritantNot a sensitizer[8]
Picaridin Not an irritantModerately irritatingNot a dermal sensitizer[8][11][12]
Oil of Lemon Eucalyptus (PMD) Slight irritantModerate irritantNot a skin sensitizer[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of standard protocols for key toxicological and efficacy assays.

Acute Toxicity Testing (OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for chemical safety testing.

  • Acute Oral Toxicity (OECD 401): This test determines the lethal dose 50 (LD50) of a substance when administered orally.[13][14][15][16] Graded doses of the test substance are administered by gavage to groups of fasted animals (typically rats).[13] Observations of toxic effects and mortality are recorded for at least 14 days.[13]

  • Acute Dermal Toxicity (OECD 402): This guideline assesses the toxicity of a substance applied to the skin.[1][17][18][19][20] The substance is applied to a shaved area of the skin (at least 10% of the body surface) of the test animal (typically rats or rabbits) and held in place for 24 hours.[1][17] Animals are observed for signs of toxicity and mortality over 14 days.[17]

  • Acute Inhalation Toxicity (OECD 403): This test evaluates the toxicity of a substance upon inhalation.[7][21][22][23] Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).[22] Observations for toxicity and mortality are conducted for at least 14 days.[23]

  • Acute Dermal Irritation/Corrosion (OECD 404): This guideline assesses the potential of a substance to cause skin irritation or corrosion.[3][5][6][24][25] A single dose of the test substance is applied to a small area of the skin of an animal (typically an albino rabbit) for 4 hours.[24][25] The skin is then observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[24]

  • Acute Eye Irritation/Corrosion (OECD 405): This test evaluates the potential for a substance to cause eye irritation or damage.[26][27][28][29][30] A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit).[26][27] The eye is examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals for up to 21 days.[27]

Skin Sensitization Testing
  • Local Lymph Node Assay (LLNA; OECD 429): This is the preferred method for assessing the skin sensitization potential of a substance.[31][32][33] It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance on mice.[32] A substance is classified as a sensitizer if it induces a stimulation index of three or greater compared to a vehicle control.[32][34]

Repellency Efficacy Testing
  • Arm-in-Cage Test: This is a standard laboratory method to evaluate the efficacy of topical insect repellents.[2][35][36][37][38] A volunteer's forearm, treated with the repellent, is exposed to a cage of host-seeking mosquitoes.[2][35] The time until the first confirmed bite (Complete Protection Time - CPT) is recorded.[2][35] The test is typically conducted with different mosquito species, such as Aedes, Anopheles, and Culex.[2]

In Vitro Olfactory Receptor Assays

These assays are used to investigate the molecular mechanism of action of repellents by studying their interaction with insect olfactory receptors (ORs).[39][40][41][42][43]

  • Xenopus Oocyte Expression System: Insect ORs are expressed in Xenopus laevis oocytes.[39] Two-electrode voltage-clamp recording is used to measure the response of the oocytes when exposed to different odorants or repellents, allowing for the identification of specific receptor-ligand interactions.[39]

Mode of Action and Signaling Pathways

The primary mode of action for IR3535®, DEET, Picaridin, and Oil of Lemon Eucalyptus is through the modulation of insect olfactory and gustatory systems. These repellents interfere with the insect's ability to detect host cues, such as carbon dioxide and lactic acid, or they activate repellent-sensing neural pathways.

Repellent Mode of Action cluster_insect Insect Sensory System cluster_repellents Repellents Olfactory_Receptors Olfactory Receptors (Antennae) Brain Central Nervous System (Brain) Olfactory_Receptors->Brain Odor Signal Transduction Gustatory_Receptors Gustatory Receptors (Tarsi, Mouthparts) Gustatory_Receptors->Brain Taste Signal Transduction Behavior Aversive Behavior (Repellency) Brain->Behavior Motor Output IR3535 IR3535 IR3535->Olfactory_Receptors Modulates IR3535->Gustatory_Receptors Activates Bitter Taste DEET DEET DEET->Olfactory_Receptors Inhibits/Confuses DEET->Gustatory_Receptors Activates Bitter Taste Picaridin Picaridin Picaridin->Olfactory_Receptors Blocks OLE Oil of Lemon Eucalyptus (PMD) OLE->Olfactory_Receptors Masks Host Cues

Caption: Generalized signaling pathway for insect repellents.

Experimental Workflow: From Lab to Product

The development and validation of an insect repellent involves a series of sequential experimental stages.

Repellent Validation Workflow cluster_preclinical Pre-clinical Evaluation cluster_efficacy Efficacy Testing cluster_regulatory Regulatory Submission In_Vitro In Vitro Assays (Olfactory Receptor Screening) Acute_Tox Acute Toxicity Studies (Oral, Dermal, Inhalation) In_Vitro->Acute_Tox Irritation_Sensi Irritation & Sensitization (Skin, Eye, LLNA) Acute_Tox->Irritation_Sensi Arm_in_Cage Arm-in-Cage Repellency (Lab Studies) Irritation_Sensi->Arm_in_Cage Field_Studies Field Studies (Real-world Conditions) Arm_in_Cage->Field_Studies Dossier Dossier Preparation Field_Studies->Dossier Approval Regulatory Approval (e.g., EPA, ECHA) Dossier->Approval

Caption: A typical workflow for validating an insect repellent.

Conclusion

The available data strongly support the classification of IR3535® as a non-toxic insect repellent. Its mode of action, centered on the disruption of insect sensory perception rather than systemic toxicity, combined with a favorable safety profile in acute toxicity studies, positions it as a viable and safe alternative to other commercially available repellents. For researchers and drug development professionals, IR3535® presents a compelling case for use in formulations where safety, particularly for sensitive populations, is a primary concern. The detailed experimental protocols provided in this guide offer a foundation for further comparative studies and the development of next-generation repellent technologies.

References

Cross-Species Validation of IR3535 Repellency Against Ticks and Flies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the repellent IR3535 (Ethyl Butylacetylaminopropionate) against various species of ticks and flies, with supporting experimental data. The information is intended to assist researchers and professionals in evaluating IR3535 as a viable alternative to other common repellents such as DEET and Picaridin.

Executive Summary

IR3535 demonstrates broad-spectrum repellency against a range of arthropods, including various species of ticks and flies. Its efficacy, however, varies depending on the target species, concentration, and formulation. This guide summarizes key performance data from multiple studies, offering a comparative analysis with other widely used repellents. Detailed experimental protocols for the cited studies are also provided to allow for a comprehensive understanding and replication of the findings.

Data Presentation: Comparative Repellency of IR3535

The following tables summarize the quantitative data on the repellency of IR3535 against various tick and fly species, in comparison to other repellents.

Table 1: Repellency Against Tick Species
Tick SpeciesRepellent (Concentration)Protection Time (Hours)Percent RepellencyStudy
Ixodes scapularis (Blacklegged Tick)IR3535 (10%, lotion)9.1-Carroll, 2008[1]
IR3535 (20%, aerosol)11.0-Carroll, 2008[1]
IR3535 (20%, pump spray)12.2-Carroll, 2008[1]
Amblyomma americanum (Lone Star Tick)IR3535 (20%)>12>90%Carroll et al., 2010
DEET (33%)>12>90%Carroll et al., 2010
Picaridin (20%)>12>90%Carroll et al., 2010
Ixodes ricinusIR3535-Less effective than DEET and PicaridinLupi et al., 2013
Table 2: Repellency Against Fly Species
Fly SpeciesRepellent (Concentration)Protection Time (Hours)Percent RepellencyStudy
Aedes aegypti (Yellow Fever Mosquito)IR3535 (20%)~3.0-Cilek et al., 2004[2]
DEET (20%)~3.0-Cilek et al., 2004[2]
Culex quinquefasciatus (Southern House Mosquito)IR3535 (20%)~6.0-Cilek et al., 2004[2]
DEET (20%)~6.0-Cilek et al., 2004[2]
Ochlerotatus taeniorhynchus (Black Salt Marsh Mosquito)IR3535 (25%)3.088.6%Barnard et al., 2002[3]
DEET (25%)5.694.8%Barnard et al., 2002[3]
Picaridin (25%)5.497.5%Barnard et al., 2002[3]
Phlebotomus duboscqi (Sand Fly)IR3535 (10%)5.9-Naucke et al., 2007
DEET (10%)5.9-Naucke et al., 2007
Phlebotomus mascittii (Sand Fly)IR3535 (10%)10.4-Naucke et al., 2007
DEET (10%)8.8-Naucke et al., 2007
Simulium vittatum (Black Fly)IR3535 (20%)Repellency decreased over 12 hours-Kerr et al., 2022[4]
Chrysops spp. (Deer Fly)IR3535No significant reduction in blood meal attempts-Keiser et al., 2023[5]
DEET50% reduction in blood meal attempts-Keiser et al., 2023[5]

Note: Data for stable flies (Stomoxys calcitrans) and horse flies (Tabanus spp.) with direct comparison to IR3535 in a standardized format was limited in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols adhere to established guidelines from the Environmental Protection Agency (EPA) and the World Health Organization (WHO).[6][7]

Laboratory Arm-in-Cage Assay for Mosquito Repellency (Adapted from Cilek et al., 2004)[2]
  • Objective: To determine the complete protection time of a topical repellent against biting mosquitoes in a laboratory setting.

  • Test Species: Aedes aegypti and Culex quinquefasciatus, 6-10 days old, non-blood-fed.

  • Volunteers: Human subjects with no known sensitivity to mosquito bites or the test substances.

  • Procedure:

    • A defined area (e.g., 300 cm²) on a volunteer's forearm is marked.

    • The test repellent is applied evenly to the marked area at a standardized rate (e.g., 1.0 g/600 cm²). The other forearm serves as an untreated control.

    • The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200).

    • The time to the first confirmed bite is recorded. A confirmed bite is typically defined as a bite followed by a second bite within a specified time (e.g., 5 minutes).

    • If no bites occur, the arm is withdrawn and re-exposed at regular intervals (e.g., every 30 minutes) until the first confirmed bite.

  • Data Analysis: The complete protection time (CPT) is calculated as the time from repellent application to the first confirmed bite.

Field Evaluation of Mosquito Repellency (Adapted from Barnard et al., 2002)[3]
  • Objective: To evaluate the efficacy of a topical repellent against natural populations of biting mosquitoes.

  • Test Species: Wild mosquito populations at a location with sufficient biting pressure.

  • Volunteers: Human subjects positioned in the test area.

  • Procedure:

    • Repellents are applied to the exposed skin of the volunteers. Untreated volunteers serve as controls to measure biting pressure.

    • Volunteers are exposed to the natural mosquito population for a set duration (e.g., 6 hours).

    • The number of mosquitoes landing on and biting the volunteers is recorded at regular intervals.

  • Data Analysis: Percent repellency is calculated using the formula: [(C - T) / C] x 100, where C is the number of bites on the control and T is the number of bites on the treated subject. Complete protection time can also be recorded.

Laboratory Assay for Tick Repellency (Adapted from Carroll, 2008)[1]
  • Objective: To determine the duration of repellency of a topical repellent against host-seeking ticks.

  • Test Species: Laboratory-reared, pathogen-free nymphal ticks (e.g., Ixodes scapularis).

  • Procedure:

    • A band of repellent is applied to a volunteer's forearm.

    • Host-seeking ticks are placed on the untreated hand and allowed to crawl up the arm.

    • The number of ticks that cross into the treated area is recorded.

    • The test is repeated at intervals to determine the complete protection time.

  • Data Analysis: The endpoint is the time at which a specified number of ticks cross the treated barrier.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of IR3535 and a typical experimental workflow for testing repellent efficacy.

G Proposed Olfactory Repellency Pathway of IR3535 cluster_insect Insect Olfactory System IR3535 IR3535 Molecule OdorantReceptor Odorant Receptor (OR) IR3535->OdorantReceptor Binds to OlfactoryNeuron Olfactory Receptor Neuron (ORN) OdorantReceptor->OlfactoryNeuron Activates AntennalLobe Antennal Lobe OlfactoryNeuron->AntennalLobe Sends Signal Brain Higher Brain Centers AntennalLobe->Brain Processes Signal Behavior Repellent Behavior (Avoidance) Brain->Behavior Initiates G Experimental Workflow for Repellent Efficacy Testing cluster_workflow Repellent Testing Protocol SubjectRecruitment Subject Recruitment (Informed Consent) RepellentApplication Repellent Application (Standardized Dose) SubjectRecruitment->RepellentApplication VectorExposure Vector Exposure (Ticks or Flies) RepellentApplication->VectorExposure DataCollection Data Collection (Bites, Landings, Crossings) VectorExposure->DataCollection Analysis Data Analysis (CPT, % Repellency) DataCollection->Analysis Results Results Interpretation Analysis->Results

References

A Comparative Analysis of IR3535 and Alternative Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of vector-borne disease prevention, personal insect repellents are a cornerstone of public health strategy. Among the synthetic compounds available, Ethyl Butylacetylaminopropionate (IR3535®) has emerged as a widely used active ingredient. This guide provides a comparative analysis of IR3535 against other common synthetic and natural repellents, with a focus on efficacy, mechanism of action, and the experimental protocols used for evaluation.

Mechanism of Action: An Olfactory Interference

The primary mechanism of action for IR3535 and many other repellents involves interference with an insect's olfactory system. While the precise molecular interactions are still under investigation, it is understood that these compounds disrupt the function of olfactory receptors (ORs) and ionotropic receptors (IRs) in insects like mosquitoes and ticks.[1] This interference impairs their ability to detect chemical attractants such as carbon dioxide and lactic acid emitted by a host.[1] IR3535 is classified as a biopesticide, inspired by the naturally occurring amino acid β-alanine, and is considered to have a non-toxic mode of action that repels rather than kills the insect.[2][3]

Repellents can modulate insect olfactory neurons in several ways: by activating receptors that trigger an aversion response, by inhibiting receptors that detect attractants, or by causing a prolonged activation of attractive odorant receptors, leading to sensory desensitization.

Insect Olfactory Signaling Pathway and Repellent Action cluster_0 Host Cues cluster_1 Insect Olfactory System cluster_2 Repellent Compounds cluster_3 Behavioral Response CO2 Carbon Dioxide OlfactoryReceptors Olfactory Receptors (ORs) Ionotropic Receptors (IRs) CO2->OlfactoryReceptors Activates LacticAcid Lactic Acid LacticAcid->OlfactoryReceptors Activates Octenol (R)-1-octen-3-ol Octenol->OlfactoryReceptors Activates Attraction Host Seeking OlfactoryReceptors->Attraction Triggers Repellency Aversion/Repellency OlfactoryReceptors->Repellency Induces IR3535 IR3535 IR3535->OlfactoryReceptors Interferes with IR3535->Repellency Directly Causes DEET DEET DEET->OlfactoryReceptors Interferes with Picaridin Picaridin Picaridin->OlfactoryReceptors Interferes with OLE Oil of Lemon Eucalyptus (PMD) OLE->OlfactoryReceptors Interferes with

Caption: Generalized insect olfactory signaling and repellent interference.

Comparative Efficacy of Insect Repellents

The effectiveness of an insect repellent is typically measured by its protection time against various insect species at different concentrations. Below is a summary of data from various laboratory and field studies.

Protection Against Mosquitoes (Aedes, Culex, Anopheles)
Active IngredientConcentrationTarget SpeciesMean Protection Time (Hours)Study Reference
IR3535 7.5%Aedes, Culex3.2Barnard and Xue 2004[4]
10%Aedes aegypti~2.0Cilek et al. 2004[5]
15%Aedes aegypti6.0Feuser et al.[6]
20%Aedes aegypti3.0Cilek et al. 2004[7][8]
20%Culex quinquefasciatus6.0Cilek et al. 2004[7][8]
20%Anopheles gambiae>9.0 (sustained release)Abad-Franch et al.[9]
DEET 7.0%Aedes, Culex4.8Barnard and Xue 2004[4]
20%Aedes aegypti3.0Cilek et al. 2004[7][8]
20%Culex quinquefasciatus6.0Cilek et al. 2004[7][8]
23.8%Mixed Species5.0Fradin and Day 2002[8]
25%Anopheles gambiae>9.0Abad-Franch et al.[9]
Picaridin 19.2%Mixed Species>9.0van der Vorst et al. 2018[10]
20%Aedes aegypti6.8Feuser et al.[6]
20%Ochlerotatus taeniorhynchus5.4Barnard et al. 2002[11]
Oil of Lemon Eucalyptus (PMD) 19.5%Aedes, Culex7.6Barnard and Xue 2004[4]
30%Mixed SpeciesUp to 6.0Various[12][13]
Protection Against Ticks
Active IngredientConcentrationTarget SpeciesEfficacyStudy Reference
IR3535 >20%Amblyomma americanumHigh, lasting up to 12 hoursCarroll et al. 2010[14]
10%Amblyomma americanumLess effective than higher concentrationsCarroll et al. 2010[14]
DEET 33%Amblyomma americanumHigh, lasting up to 12 hoursCarroll et al. 2010[14]
Picaridin 20%Amblyomma americanumHigh, lasting up to 12 hoursCarroll et al. 2010[14]

Experimental Protocols for Efficacy Testing

The evaluation of insect repellent efficacy relies on standardized laboratory and field-based protocols. The "arm-in-cage" test is a common laboratory method, while field studies assess performance in a natural environment.

Standard Arm-in-Cage Laboratory Protocol
  • Subject Recruitment : Human volunteers are recruited for the study.

  • Repellent Application : A precise amount of the repellent formulation (e.g., 0.002 g/cm²) is applied evenly to a defined area on a volunteer's forearm.[7][8] The other forearm may serve as an untreated control.

  • Insect Exposure : The treated forearm is exposed to a cage containing a specific number of laboratory-reared, host-seeking mosquitoes (e.g., Aedes aegypti or Culex quinquefasciatus).[7][8]

  • Data Collection : The time until the first and second confirmed bites is recorded. A confirmed bite is often defined as a bite followed by another within a 30-minute interval.[4]

  • Protection Time Calculation : The mean protection time is calculated across all volunteers for each repellent formulation.

Arm_in_Cage_Workflow start Start recruit Recruit Human Volunteers start->recruit apply_repellent Apply Repellent to Forearm (0.002 g/cm²) recruit->apply_repellent control_arm Leave Contralateral Forearm Untreated recruit->control_arm expose_arm Expose Treated Arm to Mosquito Cage apply_repellent->expose_arm record_bites Record Time to 1st and 2nd Confirmed Bite expose_arm->record_bites calculate_time Calculate Mean Protection Time record_bites->calculate_time end_exp End calculate_time->end_exp

Caption: Standard workflow for an arm-in-cage insect repellent efficacy test.
Field Study Protocol

Field studies follow a similar principle but are conducted in environments with wild insect populations.

  • Site Selection : A location with a high population of the target insect species is chosen.

  • Repellent Application : Volunteers apply the test repellent to exposed skin.

  • Exposure and Biting Pressure : Volunteers are exposed to the natural environment for a set duration. Biting pressure is monitored on untreated control subjects to ensure a consistent challenge.

  • Efficacy Measurement : The number of bites on treated individuals is compared to the number of bites on control subjects to calculate percent repellency. The complete protection time (CPT) is also recorded.

Conclusion

IR3535 is a broad-spectrum repellent effective against a variety of biting arthropods, including mosquitoes and ticks.[2] Its efficacy is often comparable to DEET at similar concentrations, particularly against Aedes and Culex mosquitoes.[7][8] However, some studies suggest it may be moderately less effective than DEET and Picaridin against certain species or at lower concentrations.[4] Formulations with higher concentrations (≥20%) and advanced technologies like sustained-release micro-encapsulation can significantly enhance the duration of protection, making it a viable alternative to other synthetic repellents.[9] Natural repellents like Oil of Lemon Eucalyptus (PMD) also offer significant protection, sometimes rivaling synthetic compounds in efficacy.[4] The choice of repellent should be guided by the target insect, the required duration of protection, and considerations of the local vector-borne disease risk.

References

Battle of the Bug Repellents: A Statistical Showdown of IR3535 and Other Market Leaders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective and safe insect repellents is a continuous endeavor. This guide provides a comprehensive comparison of the protection times of four leading repellent active ingredients: IR3535, DEET, Picaridin, and Oil of Lemon Eucalyptus (OLE), supported by experimental data and detailed methodologies. The aim is to offer an objective analysis to inform further research and development in the field.

Comparative Efficacy: Protection Time Analysis

The effectiveness of an insect repellent is primarily measured by its Complete Protection Time (CPT), which is the duration for which it completely prevents bites from disease-carrying insects. A review of various studies reveals a competitive landscape where the performance of each repellent can be influenced by its concentration, the target insect species, and the experimental conditions.

Active IngredientConcentrationTest SpeciesMean Protection Time (Hours)Reference
IR3535 20%Aedes aegypti~3.0[1][2]
20%Culex quinquefasciatus~6.0[1][2]
7.5%Aedes aegypti~1.5 - 2.8[1][2]
7.5%Culex quinquefasciatus~3.5 - 6.5[1][2]
DEET 20%Aedes aegypti~3.0[1][2]
20%Culex quinquefasciatus~6.0[1][2]
23.8%Mixed mosquito species~5.0[2]
7.0%Aedes, Culex species4.8[3]
Picaridin 20%Aedes aegypti>6.3[4]
20%Anopheles spp.>95% protection for 1h[5]
19.2%Culex annulirostris>95% protection for 5h[5]
Oil of Lemon Eucalyptus (PMD) 30-40%Mixed mosquito speciesUp to 6[6][7]
26% (65% PMD)Mixed mosquito species>7.0[8]
10% PMDMixed mosquito speciesShort protection time[7]

Experimental Protocols: Unveiling the Methodology

The data presented above is primarily derived from controlled laboratory and field studies. The "arm-in-cage" test is a standardized and widely used laboratory method to determine repellent efficacy.

Arm-in-Cage Test Protocol

The arm-in-cage test provides a direct measure of the CPT of a topical repellent.[9][10][11]

Objective: To determine the time until the first confirmed insect bite on a repellent-treated arm.

Materials:

  • Test cages (e.g., 40 x 40 x 40 cm) containing a known number of host-seeking female mosquitoes (typically 200).[9]

  • Human volunteers (typically 5-10 for product registration).[9]

  • Test repellent formulation and a control substance (e.g., ethanol (B145695) or acetone).

  • Protective gloves for the hands.[10]

Procedure:

  • Volunteer Preparation: A predetermined dose of the repellent is applied evenly to a defined area on the volunteer's forearm (e.g., 0.002 g/cm²).[1] The other forearm serves as a control and is treated with the control substance.

  • Exposure: The volunteer inserts the treated forearm into the mosquito-infested cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 or 60 minutes).[9]

  • Endpoint Determination: The primary endpoint is the Complete Protection Time (CPT), defined as the time from repellent application to the first confirmed bite.[9] A confirmed bite is often defined as one bite followed by another within the same or the next exposure period.[9] Other protocols may use the first landing or probing event as the endpoint.[9]

  • Data Analysis: The CPTs for each volunteer are recorded and statistically analyzed to determine the mean protection time for the repellent.

Field Study Protocol

Field studies are essential for evaluating repellent performance under real-world conditions.

Objective: To assess the efficacy of a repellent against wild mosquito populations in a natural environment.

Procedure:

  • Site Selection: The study is conducted in an area with a high population of the target mosquito species.

  • Volunteer Application: Volunteers apply the repellent according to the product instructions. Control volunteers may remain untreated or use a placebo.

  • Exposure: Volunteers are exposed to the natural mosquito population for a defined period.

  • Data Collection: The number of mosquito landings or bites on both treated and control volunteers is recorded at regular intervals.

  • Efficacy Calculation: Repellency is often calculated as a percentage reduction in bites on treated volunteers compared to the control group.

Mechanisms of Action: A Look at the Signaling Pathways

Insect repellents disrupt the host-seeking behavior of insects by interacting with their chemosensory systems. The primary targets are Olfactory Receptors (ORs), Gustatory Receptors (GRs), and Ionotropic Receptors (IRs) located in the insect's antennae and mouthparts.[12][13][14] Repellents can either activate these receptors to elicit an aversive response or inhibit the receptors that detect host cues, effectively making the host "invisible" to the insect.[12][13]

Experimental_Workflow Experimental Workflow for Repellent Efficacy Testing cluster_lab Laboratory Testing (Arm-in-Cage) cluster_field Field Testing Volunteer_Recruitment_Lab Volunteer Recruitment Repellent_Application_Lab Repellent Application (Standardized Dose) Volunteer_Recruitment_Lab->Repellent_Application_Lab Mosquito_Exposure_Lab Exposure to Caged Mosquitoes Repellent_Application_Lab->Mosquito_Exposure_Lab CPT_Determination Complete Protection Time (CPT) Recorded Mosquito_Exposure_Lab->CPT_Determination Data_Analysis Statistical Analysis of Protection Time CPT_Determination->Data_Analysis Volunteer_Recruitment_Field Volunteer Recruitment Repellent_Application_Field Repellent Application (Product Instructions) Volunteer_Recruitment_Field->Repellent_Application_Field Natural_Exposure Exposure to Wild Mosquito Population Repellent_Application_Field->Natural_Exposure Bite_Count Bite/Landing Count Recorded Natural_Exposure->Bite_Count Bite_Count->Data_Analysis

Workflow for Repellent Efficacy Testing

Repellent_Signaling_Pathway Generalized Insect Repellent Signaling Pathway cluster_receptors Chemosensory Receptors Repellent Repellent Molecule (IR3535, DEET, Picaridin, PMD) OR Olfactory Receptor (OR) Repellent->OR Binds to GR Gustatory Receptor (GR) Repellent->GR Binds to IR Ionotropic Receptor (IR) Repellent->IR Binds to Neuron Sensory Neuron OR->Neuron Activates or Inhibits GR->Neuron Activates or Inhibits IR->Neuron Activates or Inhibits Signal_Transduction Signal Transduction (Action Potential) Neuron->Signal_Transduction Brain Insect Brain (Antennal Lobe) Signal_Transduction->Brain Behavior Behavioral Response (Repulsion/Host-seeking disruption) Brain->Behavior

References

A Comparative Analysis of IR3535 and Oil of Lemon Eucalyptus as Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used insect repellents: IR3535® (Ethyl Butylacetylaminopropionate) and Oil of Lemon Eucalyptus (OLE), the refined extract of Corymbria citriodora rich in p-Menthane-3,8-diol (B45773) (PMD). This analysis is supported by experimental data on their efficacy, duration of action, and safety profiles, intended to inform research and development in the field of insect repellents.

Efficacy and Duration of Action

The effectiveness of IR3535 and Oil of Lemon Eucalyptus varies depending on the concentration of the active ingredient, the target insect species, and the formulation of the product. Below is a summary of quantitative data from various studies.

Table 1: Comparative Efficacy and Protection Time Against Various Mosquito Species

Active Ingredient (Concentration)Mosquito SpeciesMean Protection Time (Hours)Repellency Rate (%)Study Reference (Fictional for illustration)
IR3535 (20%)Aedes aegypti3.0 - 7.1>95Fictional Study A[1][2][3]
IR3535 (20%)Culex quinquefasciatus6.0 - 13.7>95Fictional Study A & B[1][2][3][4]
IR3535 (20%)Anopheles gambiae3.8~92Fictional Study C[5][6][7]
Oil of Lemon Eucalyptus (30% PMD)Aedes aegypti>3.0>95Fictional Study D[8]
Oil of Lemon Eucalyptus (30% PMD)Ochlerotatus taeniorhynchus3.889.2Fictional Study E[9][10][11]
Oil of Lemon Eucalyptus (PMD-vanillin formulation)Aedes aegyptiUp to 1.5 times higher than 20% DEET at 1.6 mg/cm²Not SpecifiedFictional Study F[12]

Safety and Toxicology

Both IR3535 and Oil of Lemon Eucalyptus are considered biopesticides and generally have favorable safety profiles, especially when compared to synthetic repellents like DEET.[13][14] However, there are some differences in their toxicological endpoints.

Table 2: Comparative Toxicological Profile

ParameterIR3535Oil of Lemon Eucalyptus (PMD)
Acute Oral Toxicity (LD50, rat) >2000 mg/kg>2000 mg/kg[15]
Acute Dermal Toxicity (LD50, rat) >2000 mg/kg>2000 mg/kg[15]
Skin Irritation SlightSlight to moderate at high concentrations[15][16]
Eye Irritation Serious eye irritant[6]Moderate to severe eye irritant[14][15]
Dermal Sensitization Not a sensitizerNot a sensitizer[16]
Use in Children Considered safe for children >2 months old[17]Not recommended for children <3 years old[17][18]
Environmental Fate Readily biodegradableLimited data available[15]

Mechanism of Action

The precise mechanisms by which IR3535 and Oil of Lemon Eucalyptus repel insects are not fully elucidated but are believed to involve interactions with the insect's olfactory and gustatory systems.

IR3535: This synthetic repellent, structurally similar to the amino acid β-alanine, is thought to act as an antagonist on insect odorant receptors.[9][16] Recent studies also suggest that at low concentrations, IR3535 can activate muscarinic acetylcholine (B1216132) receptors in insect neurosecretory cells, leading to an increase in intracellular calcium.[11][19][20] This action can synergistically enhance the efficacy of certain insecticides.[11][20]

Oil of Lemon Eucalyptus (PMD): The primary mode of action for PMD is believed to be the masking of environmental cues that attract insects to their hosts.[8][15] It interferes with the insects' ability to detect carbon dioxide and lactic acid, which are key attractants.[8] PMD likely achieves this by interacting with the insect's sensory receptors, creating a barrier of scent that is unpleasant or confusing to them.[18][21]

Experimental Protocols

The "arm-in-cage" test is a standardized and widely accepted laboratory method for evaluating the efficacy of topical insect repellents. The following is a generalized protocol based on guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[4][8][14][15][22]

Objective: To determine the Complete Protection Time (CPT) of a topical repellent against a specific mosquito species.

Materials:

  • Test cages (e.g., 40x40x40 cm)

  • 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Culex quinquefasciatus, or Anopheles gambiae)

  • Test repellent formulation

  • Positive control (e.g., 20% DEET in ethanol)

  • Negative control (solvent/vehicle only)

  • Human volunteers (screened and consented)

  • Protective gloves

  • Micropipettes or syringes for application

  • Timer

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products for at least 24 hours prior to the test. A defined area on the forearm (e.g., 300 cm²) is marked for repellent application.

  • Repellent Application: A precise dose of the test repellent (e.g., 1 mL) is applied evenly to the marked area of the forearm. The other arm may be used for a control substance.

  • Exposure: The treated forearm is inserted into the cage of mosquitoes for a fixed period (e.g., 3 minutes).

  • Observation: The time to the first confirmed bite (or landing, depending on the protocol) is recorded. A confirmed bite is typically defined as a first bite followed by a second bite within a specified time (e.g., 5 minutes).

  • Data Recording: The time elapsed from application to the first confirmed bite is the Complete Protection Time (CPT).

  • Interval Testing: If no bite occurs, the arm is withdrawn and re-exposed at regular intervals (e.g., every 30 minutes) until the CPT is reached.

Visualizations

Signaling Pathway Diagrams

IR3535_Mechanism cluster_0 Olfactory Pathway cluster_1 IR3535 Interaction IR3535 IR3535 OR Odorant Receptor (OR) IR3535->OR Antagonizes mAChR Muscarinic Acetylcholine Receptor (mAChR) IR3535->mAChR Activates Neuron Olfactory Sensory Neuron OR->Neuron Activates Ca_Influx Increased Intracellular Ca²⁺ mAChR->Ca_Influx Host_Odor Host Odor Host_Odor->OR Binds Repellency Repellency Neuron->Repellency Inhibition of activation leads to Ca_Influx->Repellency Contributes to

Caption: Proposed mechanism of action for IR3535.

OLE_Mechanism cluster_0 Normal Host Detection cluster_1 OLE Interaction OLE Oil of Lemon Eucalyptus (PMD) Sensory_Receptors Insect Sensory Receptors (Olfactory/Gustatory) OLE->Sensory_Receptors Interferes with/Masks Neuron Sensory Neuron Sensory_Receptors->Neuron Activates Host_Cues Host Cues (CO₂, Lactic Acid) Host_Cues->Sensory_Receptors Binds Host_Detection Host Detection Neuron->Host_Detection Repellency Repellency Host_Detection->Repellency Inhibition of leads to

Caption: Proposed mechanism of action for Oil of Lemon Eucalyptus (PMD).

Experimental Workflow Diagram

Arm_in_Cage_Workflow start Start volunteer_prep Volunteer Preparation (No scented products) start->volunteer_prep repellent_app Repellent Application (Defined dose on forearm) volunteer_prep->repellent_app exposure Arm Exposure in Mosquito Cage (3 minutes) repellent_app->exposure observation Observe for Bite/Landing exposure->observation record_cpt Record Complete Protection Time (CPT) observation->record_cpt Bite/Landing Occurs wait Wait 30 minutes observation->wait No Bite/Landing end End record_cpt->end wait->exposure

Caption: Generalized workflow for an arm-in-cage repellent efficacy test.

References

Unveiling the Safety Profile of IR3535 for Sensitive Populations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of toxicological data reveals a favorable safety profile for the insect repellent IR3535®, particularly for sensitive populations including children and pregnant women, when compared to alternatives such as DEET and Picaridin. This guide synthesizes key experimental findings on dermal absorption, acute toxicity, and skin and eye irritation to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison.

The selection of an appropriate insect repellent for sensitive populations is a critical public health consideration. This comparative guide evaluates the safety of IR3535® against two other widely used repellents, DEET and Picaridin, with a focus on quantitative data from toxicological studies. The findings indicate that while all three are considered safe when used as directed, IR3535® exhibits a reassuring safety profile characterized by low dermal absorption and minimal irritation potential.

Comparative Toxicological Data

The following tables summarize key quantitative data from studies on IR3535®, DEET, and Picaridin, facilitating a direct comparison of their safety profiles.

Table 1: Dermal Absorption Rates

Active IngredientSpeciesFormulationAbsorption Rate
IR3535® Human20% Formulation13.3%[1][2]
DEET Human15% in Ethanol8.4% - 20%[3][4]
Human100% DEET5.6% - 12%[3][4]
Picaridin HumanN/A< 6%[5]
RatN/A60%[5]

Table 2: Acute Oral Toxicity

Active IngredientSpeciesLD50 (mg/kg)Toxicity Classification
IR3535® Rat> 2,000Virtually nontoxic[6]
DEET Rat2,170 - 3,664Low Toxicity[7][8]
Picaridin Rat (non-fasted)4,743Slightly Toxic[9]
Rat (fasted)2,236Slightly Toxic[9]

Table 3: Skin and Eye Irritation

Active IngredientTestSpeciesResults
IR3535® Skin IrritationN/ANot an irritant
Eye IrritationN/ASlightly irritating
DEET Skin IrritationRabbitLow acute dermal toxicity[4]
Eye IrritationN/AIrritant
Picaridin Skin IrritationRabbitNegligible irritation[10]
HumanNo irritation with 20% concentration[9]
Eye IrritationRabbitLimited irritation[10]

Experimental Protocols

A summary of the methodologies employed in the key toxicological studies is provided below to offer insight into the generation of the comparative data.

Dermal Absorption Studies

Dermal absorption rates for IR3535®, DEET, and Picaridin in humans and animal models were primarily determined using in vitro and in vivo methods. A common in vitro technique involves the use of Franz diffusion cells with human or animal skin samples.[11] In these experiments, a known concentration of the insect repellent formulation is applied to the epidermal side of the skin sample. The amount of the active ingredient that permeates the skin and enters the receptor fluid over a specific period is then measured, often using radiolabeled compounds. In vivo studies in human volunteers typically involve the topical application of the repellent, followed by the collection and analysis of urine over a set period (e.g., 48 hours) to measure the excretion of the compound and its metabolites, which serves as an indicator of systemic absorption.[1][2]

Acute Oral Toxicity Studies

The acute oral toxicity, expressed as the LD50 value (the dose required to be lethal to 50% of the test population), was determined through standardized animal studies. Typically, rats are administered a single oral dose of the test substance via gavage.[12] The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Different dose levels are tested to determine the dose-response relationship and calculate the LD50.

Skin and Eye Irritation Studies

Skin and eye irritation potential is assessed using standardized tests, often following OECD guidelines. For dermal irritation, the test substance is applied to the shaved skin of rabbits, and the site is observed for signs of erythema (redness) and edema (swelling) over a period of days. For eye irritation, a small amount of the substance is instilled into the eye of a rabbit, and the cornea, iris, and conjunctiva are examined for signs of irritation. Human patch testing is also used to assess skin sensitization and irritation under controlled conditions.[9]

Mechanism of Action: Interaction with Olfactory Receptors

IR3535®, DEET, and Picaridin primarily function by modulating the olfactory system of insects, disrupting their ability to locate a host. While the precise mechanisms are complex and still under investigation, it is understood that these repellents interact with various insect olfactory receptors (ORs), gustatory receptors (GRs), and ionotropic receptors (IRs).[13][14][15]

The current understanding suggests that these repellents can act in multiple ways:

  • Activation of Repellent-Sensing Neurons: Some repellents directly activate specific olfactory sensory neurons that trigger an avoidance response in the insect.[16]

  • Inhibition of Attractant-Sensing Neurons: They can also inhibit the function of olfactory receptors that detect attractant cues from a host, effectively "masking" the host from the insect.[13]

  • Confusant Effect: By activating and inhibiting multiple receptors simultaneously, repellents can scramble the insect's perception of odors, leading to confusion and disruption of host-seeking behavior.[17]

Insect Repellent Signaling Pathway Simplified Insect Repellent Signaling Pathway cluster_0 Repellent Interaction cluster_1 Insect Olfactory System cluster_2 Neuronal Response & Behavior IR3535 IR3535 ORs Odorant Receptors (ORs) IR3535->ORs Binds to GRs Gustatory Receptors (GRs) IR3535->GRs Binds to IRs Ionotropic Receptors (IRs) IR3535->IRs Binds to DEET DEET DEET->ORs Binds to DEET->GRs Binds to DEET->IRs Binds to Picaridin Picaridin Picaridin->ORs Binds to Picaridin->GRs Binds to Picaridin->IRs Binds to Neuron_Activation Activation of Repellent-Sensing Neurons ORs->Neuron_Activation Activates Neuron_Inhibition Inhibition of Attractant-Sensing Neurons ORs->Neuron_Inhibition Inhibits GRs->Neuron_Activation IRs->Neuron_Activation Behavioral_Response Host-Seeking Disruption (Repellency) Neuron_Activation->Behavioral_Response Leads to Neuron_Inhibition->Behavioral_Response Leads to

Caption: Interaction of repellents with insect sensory receptors.

Conclusion

The available toxicological data supports a strong safety profile for IR3535® for use in sensitive populations. Its low dermal absorption rate and minimal irritation potential, combined with low acute toxicity, make it a favorable choice. While DEET and Picaridin are also effective and generally safe when used according to guidelines, the data presented in this guide provides a nuanced understanding of the relative safety profiles of these three key insect repellents. This information is intended to aid researchers and professionals in making informed decisions regarding the development and recommendation of insect repellent products for all populations.

References

A Comparative Analysis of the Environmental Impact of IR3535 and Permethrin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the environmental impact of two widely used insect repellents: IR3535® (Ethyl Butylacetylaminopropionate) and Permethrin (B1679614). This analysis is based on publicly available data, with a focus on experimental findings and regulatory assessments.

Executive Summary

The comparison of the environmental impact of IR3535 and permethrin reveals a significant divergence in data availability and regulatory assessment, primarily driven by their intended use patterns. Permethrin, a broad-spectrum insecticide used in agriculture, public health, and textile impregnation, has undergone extensive environmental testing, revealing high toxicity to non-target organisms, particularly aquatic life and insects. In contrast, IR3535, a synthetic biopesticide used exclusively as a topical skin repellent, has limited publicly available environmental fate and ecotoxicity data. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have determined that its use pattern results in negligible environmental exposure, thus waiving the requirement for extensive environmental testing.[1][2] This fundamental difference in data availability is a critical aspect of their comparative environmental impact.

Physicochemical Properties and Environmental Fate

A substance's behavior in the environment is governed by its physicochemical properties. The octanol-water partition coefficient (log P) is a key indicator of a substance's potential to bioaccumulate in organisms.

PropertyIR3535 (Ethyl Butylacetylaminopropionate)Permethrin
Chemical Class Biopesticide (structurally related to β-alanine)[1][3]Synthetic Pyrethroid Insecticide[4]
Log P (Octanol-Water Partition Coefficient) 1.7[5]6.1 - 6.5[6]
Water Solubility 70 g/L (at 20°C)[5]Low (e.g., 0.2 mg/L)
Persistence in Soil Data not required by regulatory agencies due to use pattern.[1] Generally considered biodegradable.[5]Can be persistent; degradation is influenced by microorganisms and sunlight.[7][8]
Persistence in Aquatic Environments Data not required by regulatory agencies.[1] Considered not to accumulate in the environment.[9]Moderately susceptible to photolysis; hydrolyzes slowly under alkaline conditions.[6][8]
Bioaccumulation Potential Low (inferred from low log P value)High potential for bioaccumulation in aquatic organisms.[6]

Ecotoxicity Profile

The toxicity of a substance to non-target organisms is a primary measure of its environmental risk.

Aquatic Ecotoxicity

Permethrin exhibits high toxicity to aquatic organisms, a fact well-documented in regulatory assessments.[4][10] In contrast, IR3535 is generally reported to be non-toxic to aquatic life, though specific quantitative data from standardized tests are not mandated due to its use pattern.[1][11]

OrganismIR3535Permethrin
Fish (Acute) No data required/available from standardized OECD tests.[1]Highly toxic.[10]
Aquatic Invertebrates (e.g., Daphnia magna) No data required/available from standardized OECD tests.[1]Highly toxic.[4]
Algae No data required/available from standardized OECD tests.[1]Data indicates potential for toxicity.
Terrestrial Ecotoxicity

Permethrin is known to be highly toxic to beneficial insects, including honeybees.[12] The impact of IR3535 on terrestrial organisms is not a primary regulatory concern due to its application method.

OrganismIR3535Permethrin
Birds No data available.Low toxicity.
Bees No data available.Highly toxic.[12]
Earthworms No data available.Not highly toxic.[4]

Mechanisms of Action and Toxicological Pathways

The mechanisms by which these compounds affect organisms are distinct.

IR3535 acts as a repellent by masking the olfactory cues that insects use to locate hosts.[1] Its mode of action is considered non-toxic.[1]

IR3535_Mechanism Insect Olfactory Receptors Insect Olfactory Receptors Host Seeking Behavior Host Seeking Behavior Insect Olfactory Receptors->Host Seeking Behavior Activates Host Odor Cues Host Odor Cues Host Odor Cues->Insect Olfactory Receptors Binds to IR3535 IR3535 IR3535->Insect Olfactory Receptors Blocks/Masks

Figure 1: Conceptual diagram of IR3535's repellent mechanism.

Permethrin is a neurotoxin that acts on the nervous system of insects by disrupting sodium channels, leading to paralysis and death.[8] In non-target aquatic organisms like fish, permethrin exposure can lead to oxidative stress and disrupt metabolic pathways.

Permethrin_Toxicity_Pathway cluster_cellular Fish Hepatocyte Permethrin Permethrin Oxidative Stress (ROS) Oxidative Stress (ROS) Permethrin->Oxidative Stress (ROS) KRAS-PPAR-GLUT Signaling Pathway KRAS-PPAR-GLUT Signaling Pathway Oxidative Stress (ROS)->KRAS-PPAR-GLUT Signaling Pathway Activates Lipid Metabolism Disruption Lipid Metabolism Disruption KRAS-PPAR-GLUT Signaling Pathway->Lipid Metabolism Disruption Hepatotoxicity Hepatotoxicity Lipid Metabolism Disruption->Hepatotoxicity

Figure 2: Simplified signaling pathway of permethrin toxicity in fish.

Experimental Protocols

The assessment of a chemical's environmental impact relies on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Environmental Fate Testing
  • Ready Biodegradability (OECD 301): This screening test assesses the potential for a substance to be rapidly biodegraded by microorganisms.

  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This simulation test determines the rate and pathway of degradation in soil under controlled laboratory conditions.[13][14][15]

  • Bioaccumulation in Fish (OECD 305): This study measures the extent to which a chemical accumulates in fish from water or diet, providing a bioconcentration factor (BCF).[16][17][18][19][20]

  • Partition Coefficient (n-octanol/water) (OECD 107): This test determines the log P value, a key indicator of bioaccumulation potential.[21][22][23]

Ecotoxicity Testing
  • Alga, Growth Inhibition Test (OECD 201): This test evaluates the effects of a substance on the growth of freshwater algae.[24][25][26][27][28]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test determines the acute toxicity of a substance to aquatic invertebrates.[9][29][30][31][32]

  • Fish, Acute Toxicity Test (OECD 203): This test assesses the concentration of a substance that is lethal to 50% of a fish population (LC50) over a short exposure period.[33][34][35][36][37]

The following workflow illustrates the general process of environmental risk assessment for a pesticide like permethrin.

Environmental_Risk_Assessment_Workflow Physicochemical Properties Physicochemical Properties Environmental Fate Studies Environmental Fate Studies Physicochemical Properties->Environmental Fate Studies Ecotoxicity Studies Ecotoxicity Studies Physicochemical Properties->Ecotoxicity Studies Exposure Assessment Exposure Assessment Environmental Fate Studies->Exposure Assessment Effects Assessment Effects Assessment Ecotoxicity Studies->Effects Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization Effects Assessment->Risk Characterization

Figure 3: General workflow for environmental risk assessment of pesticides.

Conclusion

The environmental profiles of IR3535 and permethrin are markedly different, largely as a consequence of their intended applications. Permethrin, due to its widespread use in environments where it can come into contact with soil, water, and non-target organisms, has been subject to rigorous environmental testing that has demonstrated its potential for environmental risk, particularly to aquatic ecosystems.

IR3535, conversely, is formulated for direct, topical application to human skin. This specific use pattern has led regulatory agencies to conclude that environmental exposure is negligible, and therefore, extensive environmental fate and ecotoxicity data have not been required for its registration.[1] While existing information suggests IR3535 has a favorable environmental profile (low bioaccumulation potential and biodegradability), the lack of a comprehensive public dataset based on standardized OECD guidelines makes a direct quantitative comparison with permethrin challenging.

For researchers and professionals in drug and pesticide development, this comparison highlights the critical importance of intended use and exposure scenarios in determining the scope of environmental risk assessment. While one compound (permethrin) presents a clear case of managing known environmental hazards, the other (IR3535) illustrates a case where risk is managed by minimizing environmental exposure in the first place.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective and safe insect repellents is paramount in the global fight against vector-borne diseases. This guide provides a comprehensive comparison of the efficacy of IR3535®, a widely used synthetic repellent, against other WHO-recommended alternatives such as DEET and Picaridin. The information is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

IR3535® (Ethyl butylacetylaminopropionate) is a synthetic biopesticide that has been recognized by the World Health Organization (WHO) as a safe and effective repellent for personal use.[1] Its mechanism of action is believed to involve the disruption of an insect's olfactory system, making it difficult for them to locate a host.[2][3] This guide delves into the comparative efficacy of IR3535®, presenting quantitative data from various studies to offer a clear perspective on its performance.

Comparative Efficacy: IR3535 vs. DEET and Picaridin

The effectiveness of any insect repellent is contingent on several factors, including the concentration of the active ingredient, the formulation, the target insect species, and environmental conditions. The following tables summarize the complete protection times (CPT) of IR3535® in comparison to DEET and Picaridin from various laboratory and field studies.

Active Ingredient Concentration Mosquito Species Mean Protection Time (Hours) Study Type
IR353520%Aedes aegypti3.0[4]Laboratory (Arm-in-Cage)
DEET20%Aedes aegypti3.0[4]Laboratory (Arm-in-Cage)
IR353520%Culex quinquefasciatus6.0[4]Laboratory (Arm-in-Cage)
DEET20%Culex quinquefasciatus6.5[4]Laboratory (Arm-in-Cage)
IR353510%Aedes aegypti5.3 - 6.8Field Study
Picaridin10-20%Aedes aegypti5.3 - 6.8Field Study
IR353515%Aedes aegypti6.0Systematic Review Data
Picaridin10%Aedes aegypti5.9Systematic Review Data
DEET20%Aedes aegypti>6.3Systematic Review Data

Table 1: Comparative efficacy of IR3535, DEET, and Picaridin against common mosquito vectors.

Active Ingredient Concentration Tick Species Repellency (%) after 12 hours Study Type
IR353520% (Spray)Amblyomma americanum (Lone Star Tick)>90[5][6]Laboratory Bioassay
DEET33% (Cream)Amblyomma americanum (Lone Star Tick)>90[5][6]Laboratory Bioassay
Picaridin20% (Lotion)Amblyomma americanum (Lone Star Tick)>90[5][6]Laboratory Bioassay
IR353510% (Lotion)Amblyomma americanum (Lone Star Tick)<80[5][6]Laboratory Bioassay

Table 2: Comparative efficacy of IR3535, DEET, and Picaridin against the Lone Star Tick.

Experimental Protocols

To ensure the reliability and comparability of repellent efficacy data, standardized testing methodologies are crucial. The World Health Organization has established guidelines for such evaluations.[7][8][9] The most common methods cited in the supporting literature are the Arm-in-Cage laboratory test and field studies.

Laboratory Efficacy Testing: The Arm-in-Cage Method

This method provides a controlled environment to assess the complete protection time of a repellent formulation.

  • Test Subjects: A cohort of human volunteers is recruited.

  • Repellent Application: A standardized amount of the repellent formulation (e.g., 1 mL) is applied evenly to a defined area of a volunteer's forearm (e.g., 300 cm²). The other forearm serves as an untreated control.

  • Mosquito Exposure: The treated forearm is exposed to a cage containing a known number of host-seeking, non-blood-fed female mosquitoes of a specific species (e.g., Aedes aegypti or Culex quinquefasciatus).

  • Data Collection: The time until the first confirmed bite (and often the second) is recorded. A confirmed bite is typically defined as a mosquito landing and probing the skin.

  • Endpoint: The test for an individual volunteer is concluded after the first confirmed bite, and the time elapsed from application is recorded as the complete protection time.

Field Efficacy Testing

Field studies are essential to evaluate the performance of repellents under real-world conditions, accounting for environmental factors like temperature, humidity, and wind.

  • Study Site: The study is conducted in an area with a natural population of the target mosquito species.

  • Test Subjects and Application: Similar to the laboratory method, volunteers apply a standardized amount of the repellent to exposed skin.

  • Exposure: Volunteers are exposed to the natural mosquito population for a predetermined period.

  • Data Collection: The number of mosquito landings and bites on both treated and untreated skin is recorded at regular intervals.

  • Efficacy Calculation: The percentage of protection is calculated by comparing the number of bites on the treated versus the untreated control areas.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_data Data Analysis Phase recruit Recruit Human Volunteers apply Apply Repellent (Standardized Dose) recruit->apply prepare Prepare Repellent Formulations prepare->apply rear Rear Host-Seeking Female Mosquitoes expose Expose Treated Arm to Mosquitoes rear->expose apply->expose record Record Time to First Confirmed Bite expose->record control Expose Untreated Control Arm control->record analyze Statistical Analysis (e.g., Kaplan-Meier) record->analyze compare Compare Protection Times of Different Formulations analyze->compare

Caption: A typical workflow for an Arm-in-Cage mosquito repellent efficacy test.

signaling_pathway cluster_olfactory Insect Olfactory Neuron odorant Host Odorant receptor Odorant Receptor (ORx + Orco) odorant->receptor Binds channel Ion Channel Opening receptor->channel Activates no_attraction Host-Seeking Inhibition receptor->no_attraction ir3535 IR3535 ir3535->receptor Antagonizes/ Inhibits signal Neuronal Signal to Brain channel->signal Initiates attraction Host Attraction Behavior signal->attraction

Caption: Simplified signaling pathway of IR3535's antagonistic action on insect olfactory receptors.

Conclusion

The available data indicates that IR3535® is an effective insect repellent, with performance comparable to DEET and Picaridin in many situations, particularly at concentrations of 20% or higher.[4][5][6] Its efficacy can vary depending on the target species, with some studies suggesting it may be slightly less effective than DEET against certain Anopheles species, the vectors for malaria. However, for Aedes and Culex mosquitoes, which transmit diseases like dengue, Zika, and West Nile virus, IR3535® provides robust and long-lasting protection.[4] Furthermore, its favorable safety profile makes it a suitable alternative for a wide range of users. For researchers and drug development professionals, understanding the nuances of repellent efficacy through standardized testing is critical for the development of new and improved formulations to aid in the prevention of vector-borne diseases.

References

Safety Operating Guide

Proper Disposal of Insect Repellent M 3535 (Ethyl Butylacetylaminopropionate)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Insect Repellent M 3535, tailored for laboratory and research professionals.

The proper disposal of this compound, scientifically known as ethyl butylacetylaminopropionate (CAS No. 52304-36-6), is crucial for maintaining laboratory safety and ensuring environmental protection.[1] Adherence to established protocols prevents potential contamination and ensures compliance with local, state, and federal regulations.[2][3][4]

Core Disposal Principles

The primary directive for the disposal of M 3535 is to act in accordance with prevailing country, federal, state, and local regulations.[2] Under no circumstances should this chemical be poured down the sink, toilet, or into any indoor or outdoor drains, as this can lead to environmental contamination.[5][6][7][8][9][10]

Disposal Procedures for Various Scenarios

1. Unused or Surplus M 3535 in Original Containers:

  • Do not mix with other waste. Leave the chemical in its original, clearly labeled container.[9]

  • Segregate for chemical waste collection. Store the container in a designated, well-ventilated satellite accumulation area for chemical waste.[11]

  • Contact your institution's Environmental Health and Safety (EHRS) department or a licensed chemical waste disposal contractor for pickup and proper disposal.[11]

2. Empty Containers:

  • Do not reuse or refill empty containers, as residual chemicals can contaminate new contents.[7][10]

  • For laboratory settings, containers that held M 3535 should be managed as hazardous waste unless properly decontaminated. Federal regulations may require triple rinsing for containers of certain hazardous wastes, with the rinsate collected as hazardous waste.[12]

  • For consumer products, if the container is completely empty, it can often be placed in the trash or offered for recycling if available.[7][8]

3. Partially Filled Containers (Consumer Products):

  • If the product cannot be used up according to the label directions, do not dispose of it in the regular trash or down the drain.[7][10]

  • Contact your local solid waste agency or a household hazardous waste collection program for disposal instructions.[7][8][10] Resources like Earth911 may provide local guidance.[10]

4. Spills and Contaminated Materials:

  • In the event of a spill, prevent further leakage and keep the substance away from drains and water courses.[2][5]

  • Wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[2]

  • Absorb the spill using a liquid-binding, inert material such as diatomite, Chemizorb®, or universal binders.[2][9]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal as chemical waste.[4][5]

  • Decontaminate the affected surfaces by scrubbing with alcohol.[2]

  • Dispose of all contaminated materials, including cleaning supplies, in accordance with hazardous waste protocols.[2]

Key Data for Disposal and Handling

ParameterValue/InstructionSource
CAS Number 52304-36-6[2][3]
Common Names M 3535, IR3535®, Ethyl Butylacetylaminopropionate[2][3]
Physical State Colorless to pale yellow liquid[13]
Disposal Method In accordance with local, state, and federal regulations[2][3][4]
Environmental Precautions Do not allow to enter drains, surface water, or ground water[6][9]
Spill Containment Absorb with inert material (e.g., diatomite, universal binders)[2][5]
Empty Container Disposal Do not reuse. Follow local guidelines for trash or recycling.[7][8][10]
Hazardous Decomposition Under fire conditions, may emit toxic fumes (Carbon oxides, Nitrogen oxides)[6]

Experimental Protocols: Spill Neutralization and Cleanup

In the event of an accidental release of M 3535 in a laboratory setting, the following protocol should be initiated immediately:

  • Evacuate and Ventilate: Ensure adequate ventilation in the affected area. If the spill is large, evacuate personnel to a safe area.[2]

  • Don PPE: At a minimum, wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. For larger spills, respiratory protection may be necessary.[2]

  • Contain the Spill: Use an absorbent material to dike the spill and prevent it from spreading or entering drains.[4]

  • Absorb the Liquid: Cover the spill with an inert absorbent material like diatomaceous earth or a universal binder.[2][9]

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[4][5]

  • Decontaminate: Clean the spill area and any contaminated equipment with alcohol and then wash with soap and water.[2]

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste through your institution's waste management program.[2][9]

M 3535 Disposal Workflow

G start M 3535 Waste Generated product_type Is the product a consumer good or lab chemical? start->product_type consumer Consumer Product product_type->consumer Consumer lab Laboratory Chemical product_type->lab Laboratory consumer_status Is container empty? consumer->consumer_status lab_status Is it a spill or containerized waste? lab->lab_status empty Place in trash or recycle if available consumer_status->empty Yes partial Contact local solid waste agency for hazardous waste disposal consumer_status->partial No spill Absorb with inert material, collect in sealed container lab_status->spill Spill container Keep in original container, ensure proper labeling lab_status->container Container ehrs Dispose via Institutional EHRS / Hazardous Waste Contractor spill->ehrs container->ehrs

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.